5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Description
BenchChem offers high-quality 5-Isopropyl-4H-[1,2,4]triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-4H-[1,2,4]triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNZNYRWQWTNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368704 | |
| Record name | 5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59689-64-4 | |
| Record name | 5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The thiol-substituted derivatives, in particular, are of significant interest as versatile intermediates for the synthesis of novel drug candidates.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 5-Isopropyl-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of acylthiosemicarbazide precursors.[5][6][7][8] This approach offers a reliable and efficient route to the target molecule. The overall synthetic strategy involves two key steps: the acylation of thiosemicarbazide with an appropriate carboxylic acid or its derivative, followed by a base-catalyzed intramolecular cyclization.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol from isobutyric acid and thiosemicarbazide.
Step 1: Synthesis of 1-Isobutyrylthiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.1 mol of thiosemicarbazide in 100 mL of an appropriate solvent such as chloroform.
-
Acylation: To this solution, add 0.1 mol of isobutyric acid and 0.1 mol of a coupling agent like polyphosphate ester (PPE). The use of PPE facilitates the acylation by acting as a dehydrating agent.[5][6][7][8]
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product is then washed with a cold solution of sodium bicarbonate to remove any unreacted acid, followed by a water wash. The solid product is collected by filtration.
Step 2: Cyclization to 5-Isopropyl-4H-1,2,4-triazole-3-thiol
-
Base-catalyzed Cyclization: Transfer the crude 1-isobutyrylthiosemicarbazide to a flask containing a 10% aqueous solution of sodium hydroxide.[9]
-
Reflux: Heat the mixture to reflux for 4-6 hours. The alkaline medium promotes the intramolecular cyclodehydration to form the triazole ring.[10]
-
Acidification: After the reflux, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 10% hydrochloric acid or acetic acid) to a pH of 5-6.[9]
-
Purification: The precipitated solid, 5-Isopropyl-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with cold water to remove any inorganic impurities, and dried. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[9]
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Part 2: Characterization of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data
The following table summarizes the expected data from the characterization of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~13.0-14.0 (s, 1H, SH/NH), δ ~3.0 (septet, 1H, CH), δ ~1.2 (d, 6H, 2xCH₃) | The downfield singlet corresponds to the tautomeric SH or NH proton. The septet and doublet are characteristic of the isopropyl group.[1][10] |
| ¹³C NMR | δ ~168 (C=S), δ ~150 (C-isopropyl), δ ~30 (CH), δ ~22 (CH₃) | The chemical shifts are indicative of the thione carbon, the triazole ring carbons, and the isopropyl group carbons.[9] |
| IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~2550-2600 (S-H stretch), ~1600-1650 (C=N stretch), ~1200-1300 (C=S stretch) | These absorption bands correspond to the key functional groups present in the molecule, confirming its structure.[10][11][12][13] |
| Mass Spec. | M+ at m/z = 143.05 | The molecular ion peak should correspond to the molecular weight of the compound (C₅H₉N₃S).[14] Fragmentation may involve the loss of the isopropyl group. |
Characterization Workflow Diagram
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An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Foreword: Unveiling the Potential of a Versatile Heterocycle
To my fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the physicochemical landscape of 5-Isopropyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a thiol group at the 3-position and an isopropyl moiety at the 5-position bestows upon this molecule a unique set of characteristics that are pivotal for its interaction with biological targets and its potential as a lead compound in drug discovery.
This document is structured to provide not just a compilation of data, but a narrative that intertwines fundamental chemical principles with practical, field-tested insights. We will delve into the synthesis, explore the critical thiol-thione tautomerism, and meticulously dissect the spectroscopic signature of this compound class. While specific experimental data for 5-Isopropyl-4H-1,2,4-triazole-3-thiol is not extensively available in public literature, this guide will leverage data from closely related and well-characterized analogues to provide a robust framework for its study and application. Our objective is to equip you with the foundational knowledge and methodologies necessary to confidently work with and unlock the full potential of this promising heterocyclic compound.
I. Synthesis and Molecular Architecture
The molecular architecture of 5-Isopropyl-4H-1,2,4-triazole-3-thiol, with its combination of a planar triazole ring, a flexible isopropyl group, and a reactive thiol moiety, dictates its chemical behavior and biological activity.
A. Retrosynthetic Analysis and Synthesis Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through the cyclization of a thiosemicarbazide precursor.[4] This approach offers a reliable and versatile route to the target molecule.
Below is a proposed synthetic pathway for 5-Isopropyl-4H-1,2,4-triazole-3-thiol, illustrating the key bond formations and transformations.
Caption: Proposed synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
B. Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on the synthesis of analogous 1,2,4-triazole-3-thiols.[4][5]
Step 1: Synthesis of Isovaleryl Hydrazide
-
In a round-bottom flask, cautiously add isovaleric acid to an excess of thionyl chloride at 0 °C.
-
Reflux the mixture for 2-3 hours to ensure complete formation of isovaleryl chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Slowly add the crude isovaleryl chloride to a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate of isovaleryl hydrazide is filtered, washed with cold water, and dried.
Step 2: Synthesis of 1-Isovalerylthiosemicarbazide
-
Dissolve isovaleryl hydrazide in an acidic aqueous solution (e.g., dilute HCl).
-
Add a solution of potassium thiocyanate and heat the mixture for 4-6 hours.
-
Cool the reaction mixture, and collect the precipitated 1-isovalerylthiosemicarbazide by filtration.
Step 3: Cyclization to 5-Isopropyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-isovalerylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8% NaOH).[5]
-
Reflux the mixture for 4-6 hours, during which the cyclization occurs.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with a dilute acid (e.g., acetic acid or HCl) to a pH of 5-6.
-
The product, 5-Isopropyl-4H-1,2,4-triazole-3-thiol, will precipitate out of solution.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.[5]
II. Core Physicochemical Properties
The utility of 5-Isopropyl-4H-1,2,4-triazole-3-thiol in a research and development setting is intrinsically linked to its fundamental physicochemical properties.
| Property | Expected Value/Characteristic | Significance in Drug Development |
| Molecular Formula | C₅H₉N₃S[6] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 143.21 g/mol [6] | Influences diffusion, bioavailability, and formulation. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. Analogous compounds, such as 3-isopropylthio-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole, have a melting point of 88–89°C.[7] | A sharp melting point is an indicator of purity. The melting point also affects solubility and stability. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in alcohols and poor solubility in water.[8] | Crucial for formulation, in vitro assay design, and absorption. The polar nature of the triazole ring can enhance solubility.[9] |
| pKa | The triazole ring has both acidic (N-H) and basic (N) sites. The thiol group is also acidic. The pKa will be influenced by the tautomeric equilibrium. For 1,2,4-triazole derivatives, pKa values can vary significantly based on substitution.[10] | Determines the ionization state at physiological pH, which impacts receptor binding, membrane permeability, and solubility. |
| LogP | A calculated LogP value is 1.2168.[6] | A measure of lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. |
A. Thiol-Thione Tautomerism: A Critical Equilibrium
A defining characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[8] This equilibrium is influenced by the solvent, pH, and the solid-state packing forces.
Caption: Thiol-Thione Tautomerism in 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Computational studies on similar 1,2,4-triazole-3-thiones suggest that the thione form is generally the more stable tautomer in the gas phase.[11][12] However, the presence of both forms in solution is well-documented.[8] This dynamic equilibrium is of paramount importance as the two tautomers possess different hydrogen bonding capabilities and steric profiles, which can lead to differential binding affinities for biological targets.
III. Spectroscopic Characterization: The Molecular Fingerprint
A robust and unambiguous characterization of 5-Isopropyl-4H-1,2,4-triazole-3-thiol is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral features based on the analysis of closely related analogues.
A. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule and for probing the thiol-thione tautomerism.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3450 | N-H stretch (Thione form)[5] | Indicates the presence of the thione tautomer. |
| ~2550-2660 | S-H stretch (Thiol form)[4][5] | A weak but characteristic band confirming the thiol tautomer. |
| ~1610-1630 | C=N stretch[4][5] | Characteristic of the triazole ring. |
| ~1250-1270 | C=S stretch (Thione form)[13] | Provides further evidence for the thione tautomer. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | N-H proton of the triazole ring (Thione form).[14] |
| ~7.0 - 8.0 | Singlet | 1H | S-H proton (Thiol form) - often broad and may exchange with D₂O.[5] |
| ~3.0 | Septet | 1H | -CH of the isopropyl group.[7] |
| ~1.3 | Doublet | 6H | -CH₃ of the isopropyl group.[7] |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=S (Thione form).[5] |
| ~150 | C-S (Thiol form).[5] |
| ~150 - 160 | C5 of the triazole ring. |
| ~25 - 30 | -CH of the isopropyl group. |
| ~20 - 25 | -CH₃ of the isopropyl group. |
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the absorption maximum (λmax) can be sensitive to the tautomeric form and the solvent environment. For a related compound, 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, a λmax was observed at 336 nm in acetone.[5]
D. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Isopropyl-4H-1,2,4-triazole-3-thiol, the protonated molecule [M+H]⁺ would be expected at m/z 144.05. The fragmentation pattern would likely involve the loss of the isopropyl group and cleavage of the triazole ring.
IV. Relevance and Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.
A. Mechanism of Action and Biological Targets
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad range of biological activities, with significant potential in oncology and infectious diseases.
-
Anticancer Activity: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[1][9] Their mechanism of action can involve the inhibition of various kinases, which are crucial for cancer cell proliferation and survival.[9]
-
Antimicrobial Activity: The triazole moiety is a key component of several antifungal drugs.[1] 1,2,4-triazole-3-thiol derivatives have also shown promising activity against a range of bacterial strains.[15] The thiol group is known to be crucial for the inhibition of metallo-beta-lactamases, enzymes that confer antibiotic resistance to bacteria.[16]
Caption: Potential drug development applications of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
V. Conclusion: A Call for Further Investigation
5-Isopropyl-4H-1,2,4-triazole-3-thiol represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its unique structural features, particularly the thiol-thione tautomerism, present both challenges and opportunities for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its expected physicochemical properties and a framework for its synthesis and characterization, drawing upon the wealth of knowledge available for analogous 1,2,4-triazole derivatives.
The full potential of this compound, however, remains to be unlocked through dedicated experimental investigation. It is my hope that this technical guide will serve as a valuable resource and a catalyst for further research into the fascinating chemistry and promising biological applications of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Adv., 2022 , 12, 25553-25575. [Link]
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
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Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. J Mol Model2009 , 15, 1247-1255. [Link]
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5-ISOPROPYL-4H-[2][5][6]TRIAZOLE-3-THIOL CAS#: 59689-64-4. ChemWhat. [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules2020 , 25, 290. [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. J. Org. Pharm. Chem.2015 , 7, 2-10. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules2002 , 7, 571-579. [Link]
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X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules2021 , 26, 5472. [Link]
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Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry2019 , 30, 35-42. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
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5-Furan-2yl[1][5][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules2001 , 6, 881-887. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Phys. Chem. Chem. Phys.2023 , 25, 15420-15431. [Link]
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Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. J. Chem. Pharm. Res.2016 , 8, 84-88. [Link]
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Spectroscopic Analysis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers
Introduction: The Significance of Substituted 1,2,4-Triazole-3-thiols
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, and anticonvulsant properties.[1][2] The introduction of a thiol group at the 3-position imparts unique chemical reactivity and biological activity, making 5-substituted-4H-1,2,4-triazole-3-thiols valuable intermediates in drug discovery and materials science. 5-Isopropyl-4H-1,2,4-triazole-3-thiol (C₅H₉N₃S, Molar Mass: 143.21 g/mol ) is a member of this important class of heterocyclic compounds.[3]
A critical aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[4][5][6] This equilibrium can be influenced by the solvent, temperature, and the nature of substituents. Spectroscopic analysis is, therefore, not merely for structural confirmation but is essential for understanding the predominant tautomeric form under various conditions, which has significant implications for its biological activity and synthetic utility. This guide provides an in-depth overview of the expected spectroscopic characteristics of 5-Isopropyl-4H-1,2,4-triazole-3-thiol, drawing upon established data from closely related analogs to provide a robust predictive framework for researchers.
Molecular Structure and Tautomerism
5-Isopropyl-4H-1,2,4-triazole-3-thiol can exist in two primary tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a key feature of this class of compounds.
Caption: Thiol-Thione Tautomerism of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and determining the predominant tautomeric form in solution.
¹H NMR Spectroscopy
The proton NMR spectrum will provide characteristic signals for the isopropyl group and the protons attached to the heteroatoms. The chemical shift of the N-H proton is particularly diagnostic for the thione tautomer.
Expected ¹H NMR Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| CH₃ (isopropyl) | ~ 1.2 - 1.4 | Doublet | 6H | |
| CH (isopropyl) | ~ 3.0 - 3.3 | Septet | 1H | |
| SH (thiol form) | ~ 1.1 - 1.4 | Singlet (broad) | 1H | May overlap with methyl signals.[4] |
| NH (triazole ring) | ~ 13.0 - 14.0 | Singlet (broad) | 1H | Diagnostic for the thione form.[4][7] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The chemical shift of the C=S carbon is a key indicator of the thione tautomer.
Expected ¹³C NMR Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (isopropyl) | ~ 20 - 25 | |
| CH (isopropyl) | ~ 25 - 30 | |
| C5 (triazole ring) | ~ 145 - 155 | Attached to the isopropyl group. |
| C3 (triazole ring) | ~ 165 - 175 | The C=S carbon, highly indicative of the thione form.[4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in the molecule. The presence of characteristic bands for N-H, S-H, and C=S will help in identifying the predominant tautomeric form in the solid state.
Expected FT-IR Data (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~ 3450 - 3300 | Medium-Strong, Broad | Indicative of the thione form.[8][9] |
| C-H Stretch (aliphatic) | ~ 3000 - 2850 | Medium-Strong | From the isopropyl group. |
| S-H Stretch | ~ 2650 - 2550 | Weak | Characteristic of the thiol form.[8][10] |
| C=N Stretch | ~ 1620 - 1580 | Medium-Strong | From the triazole ring.[8] |
| N-H Bend | ~ 1580 - 1550 | Medium | Often coupled with C=N vibrations.[8] |
| C=S Stretch | ~ 1200 - 1050 | Medium-Strong | Indicative of the thione form. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
Expected Mass Spectrometry Data (Predicted)
| Ion | m/z Value (Predicted) | Notes |
| [M+H]⁺ | 144.05 | Molecular ion peak (protonated). |
| [M]⁺˙ | 143.04 | Molecular ion peak (radical cation). |
| [M - CH₃]⁺ | 128.03 | Loss of a methyl group. |
| [M - C₃H₇]⁺ | 100.01 | Loss of the isopropyl group. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Parameters (for ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Optimize for maximum signal intensity.
-
Nebulizing Gas: Nitrogen.
-
Sources
- 1. ijbr.com.pk [ijbr.com.pk]
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- 5. researchgate.net [researchgate.net]
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- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 5-Isopropyl-4H-triazole-3-thiol
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Isopropyl-4H-triazole-3-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, with a particular focus on the pivotal role of thiol-thione tautomerism. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically rigorous resource.
Introduction: The Significance of 5-Isopropyl-4H-triazole-3-thiol
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The introduction of an isopropyl group at the 5-position and a thiol moiety at the 3-position of the triazole ring creates a molecule with significant potential for further functionalization and biological screening. Accurate structural elucidation is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide the foundational knowledge for interpreting the NMR spectra of 5-Isopropyl-4H-triazole-3-thiol, a task complicated and made intriguing by the existence of tautomeric forms.
The Critical Role of Thiol-Thione Tautomerism
A key feature of 5-Isopropyl-4H-triazole-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH, and has a profound impact on the observed NMR spectra.[1][2] Understanding this phenomenon is essential for the correct interpretation of the spectroscopic data.
The thione form is often the dominant tautomer in the solid state and in neutral solutions.[1] In the 1H NMR spectrum, the thione tautomer is characterized by a broad signal for the N-H proton, typically observed in the range of 13-14 ppm.[1] Conversely, the thiol tautomer exhibits a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, which can sometimes be obscured by signals from alkyl groups.[1] The 13C NMR spectrum provides a clear distinction, with the C=S carbon of the thione form resonating at approximately 169.00–169.10 ppm.[1]
Diagram: Thiol-Thione Tautomerism
Caption: Tautomeric equilibrium between the thiol and thione forms of 5-Isopropyl-4H-triazole-3-thiol.
Predicted 1H and 13C NMR Data
Table 1: Predicted 1H NMR Data for 5-Isopropyl-4H-triazole-3-thiol (Thione Form) in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~13.5 | br s | 1H | N-H (Triazole) | - |
| ~3.0 | sept | 1H | CH (Isopropyl) | ~7.0 |
| ~1.2 | d | 6H | CH3 (Isopropyl) | ~7.0 |
Table 2: Predicted 13C NMR Data for 5-Isopropyl-4H-triazole-3-thiol (Thione Form) in DMSO-d6
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=S (Triazole C3) |
| ~155 | C-N (Triazole C5) |
| ~28 | CH (Isopropyl) |
| ~21 | CH3 (Isopropyl) |
Detailed Spectral Interpretation
1H NMR Spectrum
-
N-H Proton: A broad singlet appearing at a very low field (~13.5 ppm) is the most characteristic signal for the thione tautomer.[1] Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. This signal will disappear upon the addition of D2O.
-
Isopropyl Group Protons: The isopropyl group will present a classic splitting pattern. The methine proton (CH) is expected to appear as a septet around 3.0 ppm due to coupling with the six equivalent methyl protons. The two methyl groups (CH3) will appear as a doublet around 1.2 ppm, being split by the single methine proton.[7] The magnetic equivalence of the two methyl groups is expected in an achiral solvent.[8][9]
13C NMR Spectrum
-
Triazole Ring Carbons: The most downfield signal, anticipated around 168 ppm, is assigned to the C=S carbon of the thione form, a key indicator of this tautomer.[1] The other triazole carbon, C5, attached to the isopropyl group, is expected to resonate at a lower chemical shift, approximately 155 ppm.
-
Isopropyl Group Carbons: The methine carbon (CH) of the isopropyl group is predicted to appear around 28 ppm, while the two equivalent methyl carbons (CH3) will be observed at a higher field, around 21 ppm.
Experimental Protocols
To obtain high-quality NMR data for 5-Isopropyl-4H-triazole-3-thiol, a well-defined experimental approach is necessary, starting from the synthesis of the compound.
Synthesis of 5-Isopropyl-4H-triazole-3-thiol
A plausible and established synthetic route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide precursor in an alkaline medium.[10]
Diagram: Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Isopropyl-4H-triazole-3-thiol.
Step-by-Step Synthesis Protocol:
-
Synthesis of Isobutyryl Hydrazide: React isobutyryl chloride with hydrazine hydrate in an appropriate solvent like ethanol at a low temperature, followed by stirring at room temperature.
-
Synthesis of 1-Isobutyrylthiosemicarbazide: Treat the isobutyryl hydrazide with potassium thiocyanate in the presence of hydrochloric acid.
-
Cyclization to 5-Isopropyl-4H-triazole-3-thiol: Reflux the 1-isobutyrylthiosemicarbazide in an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified to precipitate the product, which can be purified by recrystallization.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 5-Isopropyl-4H-triazole-3-thiol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended as it is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons like N-H.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine 1H-13C one-bond correlations.
Conclusion
The 1H and 13C NMR spectra of 5-Isopropyl-4H-triazole-3-thiol are rich with structural information. A thorough understanding of the thiol-thione tautomerism is paramount for the accurate interpretation of the data. This guide provides a robust framework for the prediction and analysis of the NMR spectra of this important heterocyclic compound, along with a practical protocol for its synthesis and spectroscopic characterization. The information contained herein will serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the structural elucidation and further development of novel 1,2,4-triazole-based compounds.
References
- Vertex AI Search. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
- Brainly.com. (2024, March 12). Why do the two isopropyl methyl groups have different chemical shifts?.
- Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.
- Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
- Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.
- National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- Vertex AI Search. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines.
- ResearchGate. (2025, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 3.
- BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
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tautomeric forms of 5-Isopropyl-4H-triazole-3-thiol
An In-Depth Technical Guide to the Tautomeric Forms of 5-Isopropyl-4H-triazole-3-thiol
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-isopropyl-4H-triazole-3-thiol, a representative member of the medicinally significant 1,2,4-triazole-3-thione class of heterocyclic compounds. Tautomerism, the phenomenon of interconverting isomers, is a critical factor in drug design and development, influencing a molecule's physicochemical properties, receptor affinity, and metabolic fate.[1] This document delineates the theoretical underpinnings of the thione-thiol tautomerism specific to this system, presents detailed experimental protocols for its characterization using modern spectroscopic and crystallographic techniques, and outlines a robust computational workflow for predicting tautomer stability. The synthesis of evidence from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Density Functional Theory (DFT) calculations provides a validated framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Tautomerism in Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1][2] When substituted with a thiol group at the C3 position, these compounds exhibit prototropic tautomerism, existing in a dynamic equilibrium between a thione (=S) and a thiol (-SH) form.
The prevalence of one tautomer over another is not a trivial academic point; it governs the molecule's hydrogen bonding capabilities, polarity, and three-dimensional shape. Consequently, one tautomeric form may be significantly more bioactive than the other.[1][3] An in-depth understanding of this equilibrium for 5-isopropyl-4H-triazole-3-thiol is therefore essential for predicting its behavior in biological systems and for designing next-generation therapeutics. This guide provides the theoretical and practical foundation for such an investigation.
Theoretical Framework: The Thione-Thiol Equilibrium
5-Isopropyl-4H-triazole-3-thiol can theoretically exist in several tautomeric forms, primarily through the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic sulfur atom. The principal equilibrium is between the thione and thiol forms. For the thione structure, the proton can reside on N2 or N4, leading to distinct isomers, though the thione form is generally the most stable in both solid and solution phases.[1][4][5][6]
The key tautomers are:
-
Thione Form (A): 5-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiol Form (B): 5-isopropyl-1H-1,2,4-triazole-3-thiol
The position of this equilibrium is dictated by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[7][8] Protic solvents can stabilize both forms through hydrogen bonding but may favor one tautomer depending on the specific interactions. Computational studies consistently show that for the parent 1,2,4-triazole-3-thione and its derivatives, the thione form is the most energetically stable species in the gas phase.[4][5]
Caption: Tautomeric equilibrium of 5-isopropyl-4H-triazole-3-thiol.
Experimental Characterization: A Multi-Technique Approach
Distinguishing between the thione and thiol tautomers requires a combination of analytical techniques, as no single method provides a complete picture under all conditions. The workflow below outlines a robust strategy for unambiguous characterization.
Caption: Experimental workflow for tautomer identification.
X-ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[1][9] By precisely locating each atom, it can differentiate between a C=S double bond (thione) and a C-S single bond (thiol), and directly identify the position of the labile proton.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol/DCM).[9] Allow for slow evaporation at room temperature until well-formed, single crystals are obtained.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer. Collect diffraction data, typically using Mo Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution & Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.
-
Analysis: Examine the refined structure. A C=S bond length is typically ~1.68 Å, while a C-S bond is longer, ~1.77 Å. Locate the hydrogen atom on either a nitrogen (indicating the thione form) or the sulfur (indicating the thiol form).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing distinct signatures for each tautomer.
Protocol: NMR Analysis for Tautomerism
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred as it can solubilize both forms and its residual water peak does not typically overlap with key signals).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Thione Signal: Look for a broad singlet in the 13.0-14.0 ppm region, characteristic of an N-H proton adjacent to a thiocarbonyl group.[1][10]
-
Expected Thiol Signal: A thiol S-H proton would appear much further upfield, typically between 1.1 and 4.0 ppm, and may be difficult to observe due to exchange with residual water.[1]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Interpretation: The presence of a signal near 14 ppm in the ¹H spectrum and a signal near 167 ppm in the ¹³C spectrum is strong evidence for the predominance of the thione tautomer in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups that differ between the two tautomers.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum of the solid using an Attenuated Total Reflectance (ATR) accessory. For solution-state analysis, use a suitable IR-transparent solvent.
-
Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Thione Signatures:
-
Thiol Signatures:
-
Computational Analysis: Predicting Stability and Properties
Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative thermodynamic stabilities of tautomers and for simulating spectroscopic data to aid in experimental interpretation.[12]
Caption: Workflow for computational tautomer analysis.
Protocol: DFT-Based Stability Prediction
-
Structure Generation: Build 3D structures of all relevant tautomers (e.g., 2H-thione, 4H-thione, thiol) using molecular modeling software.
-
Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a well-established combination for such systems.[12][13]
-
Gas Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase. The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: To simulate solution conditions, repeat the optimization using a Polarizable Continuum Model (PCM) with the desired solvent (e.g., water, DMSO).[12]
-
Energy Analysis: Extract the Gibbs free energies (G) from the output files. The tautomer with the lowest G is the most thermodynamically stable. The relative population can be estimated using the Boltzmann distribution.
-
Spectroscopic Prediction: Use the calculation outputs to predict ¹³C NMR chemical shifts and IR vibrational frequencies. Compare these theoretical values with experimental data for validation.
Table 1: Representative Calculated Data for Thione vs. Thiol Tautomers
| Property | Thione Form (Predicted) | Thiol Form (Predicted) | Experimental Correlation |
|---|---|---|---|
| Relative Energy (ΔG) | 0.0 kcal/mol (most stable) | +5 to +10 kcal/mol | Thione is the dominant form observed. |
| Key Bond Length | C=S ≈ 1.68 Å | C-S ≈ 1.77 Å | Matches X-ray data for related structures. |
| ¹³C NMR Shift (C3) | ~168 ppm | ~145 ppm | Experimental ¹³C shift is ~167-169 ppm.[1] |
| Key IR Frequency | ν(N-H) ~3300 cm⁻¹, ν(C=S) ~1300 cm⁻¹ | ν(S-H) ~2600 cm⁻¹ | Experimental IR shows N-H and C=S bands.[1] |
Conclusion and Outlook
For professionals in drug development, this finding is critical. Any structure-activity relationship (SAR) studies, molecular docking simulations, or ADME profiling must consider the thione structure as the physiologically relevant species. Understanding and confirming the dominant tautomeric form is a foundational step in the rational design of new, effective, and safe therapeutic agents based on the 1,2,4-triazole scaffold.
References
- Jasińska, J., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Google Scholar.
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at: [Link]
-
Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling, 26(3), 57. Available at: [Link]
-
Ceron-Carrasco, J. P., & Jacquemin, D. (2013). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available at: [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1497-1505. Available at: [Link]
-
Kulyk, Y., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
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Unknown Author. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]
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Parashchuk, O., et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Galstyan, A. (2022). Synthesis, Study of the Biological Activity of New 1,2,4‐Triazole Derivatives and Characteristics of the Relationship of the Structure and Biological Activity in a Series of the Latter. ResearchGate. Available at: [Link]
-
Parashchuk, O. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Butnariu, D., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(24), 8049. Available at: [Link]
-
Unknown Author. (n.d.). Figure 1 FT-IR spectra of trithiocyanuric acid (black) and COP-63... ResearchGate. Available at: [Link]
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Asiri, A. M., et al. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 25(24), 5923. Available at: [Link]
-
Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. Available at: [Link]
-
Gierczyk, B., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(8), 1641-1649. Available at: [Link]
-
Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3373. Available at: [Link]
-
Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(20), 4791. Available at: [Link]
-
Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(9), 2097–2106. Available at: [Link]
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An In-Depth Technical Guide to 5-Isopropyl-1H-1,2,4-triazole-3-thiol (CAS 59689-64-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Isopropyl-1H-1,2,4-triazole-3-thiol (CAS 59689-64-4), a heterocyclic compound belonging to the versatile class of 1,2,4-triazole-3-thiols. While specific research on this particular molecule is limited, this document synthesizes available information on its chemical structure, physicochemical properties, and potential therapeutic applications by drawing parallels with closely related analogues and the broader family of 1,2,4-triazole-3-thiol derivatives. This guide explores a probable synthetic route, discusses its tautomeric nature, and delves into the well-documented biological activities of this class of compounds, including their potential as anticancer, antimicrobial, and antisecretory agents. Furthermore, it outlines general experimental protocols for the synthesis, characterization, and biological evaluation of this compound, aiming to equip researchers with the foundational knowledge required for its further investigation and potential application in drug discovery and development.
Chemical Identity and Physicochemical Properties
5-Isopropyl-1H-1,2,4-triazole-3-thiol is a small organic molecule characterized by a five-membered 1,2,4-triazole ring substituted with an isopropyl group at position 5 and a thiol group at position 3.
Table 1: Chemical and Physicochemical Properties of 5-Isopropyl-1H-1,2,4-triazole-3-thiol
| Property | Value | Source |
| CAS Number | 59689-64-4 | [1] |
| Molecular Formula | C₅H₉N₃S | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| IUPAC Name | 5-isopropyl-1H-1,2,4-triazole-3-thiol | N/A |
| Synonyms | 5-Isopropyl-4H-[2][3]triazole-3-thiol, 3-Isopropyl-1H-1,2,4-triazole-5-thiol | [1] |
| SMILES | CC(C)C1=NC(=S)NN1 | [1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| logP (predicted) | 1.2168 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Structural Elucidation and Tautomerism
The structure of 5-Isopropyl-1H-1,2,4-triazole-3-thiol is defined by the 1,2,4-triazole core. A key feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH.
Caption: Thiol-thione tautomerism of 5-Isopropyl-1H-1,2,4-triazole-3-thiol.
Spectroscopic techniques are crucial for distinguishing between these tautomers. In the infrared (IR) spectrum, the thiol form exhibits a characteristic S-H stretching vibration, while the thione form shows a C=S stretching band. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for this purpose.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned to start from isobutyric acid hydrazide, which is then reacted with an isothiocyanate followed by cyclization. A more direct route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine.
Caption: Proposed synthesis of 5-Isopropyl-1H-1,2,4-triazole-3-thiol.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar 1,2,4-triazole-3-thiols[4][5]:
-
Formation of the Potassium Dithiocarbazinate Salt: To a stirred solution of potassium hydroxide in ethanol, add isobutyric acid hydrazide. Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature. Continue stirring for several hours at room temperature. The resulting precipitate, the potassium dithiocarbazinate salt, is filtered, washed with cold ethanol, and dried.
-
Cyclization: The potassium salt is then refluxed with hydrazine hydrate in water for several hours. The reaction mixture is cooled, and the product is precipitated by acidification with a dilute acid (e.g., hydrochloric acid). The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
Based on the data for a structurally similar compound, 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol[2], the following spectroscopic characteristics can be anticipated for 5-Isopropyl-1H-1,2,4-triazole-3-thiol:
-
¹H NMR: Signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the N-H protons of the triazole ring.
-
¹³C NMR: Resonances for the carbon atoms of the isopropyl group and the triazole ring, including a characteristic signal for the C=S or C-SH carbon.
-
IR Spectroscopy: Absorption bands for N-H stretching, C-H stretching of the isopropyl group, C=N stretching of the triazole ring, and a band corresponding to either S-H (thiol form) or C=S (thione form) stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (143.21).
Potential Biological Activities and Therapeutic Applications
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities[6][7]. While specific biological data for 5-Isopropyl-1H-1,2,4-triazole-3-thiol is not available, its potential can be inferred from the activities of related compounds.
Anticancer Potential
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties[8][9][10]. The proposed mechanisms of action are diverse and include the inhibition of various kinases, induction of apoptosis, and cell cycle arrest. The presence of the triazole ring is thought to contribute to the binding of these molecules to biological targets. The lipophilic isopropyl group in 5-Isopropyl-1H-1,2,4-triazole-3-thiol may enhance its cell permeability and interaction with hydrophobic pockets of target proteins.
Antimicrobial Activity
The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents. Additionally, many 1,2,4-triazole-3-thiol derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities[6][11][12]. The thiol group is often crucial for their mechanism of action, which can involve the inhibition of essential enzymes in microbial pathogens.
Antisecretory Activity
A patent has described the use of certain 4-amino-1,2,4-triazole-3-thiols as antisecretory agents, suggesting their potential in treating conditions related to excessive gastric acid secretion[13]. While the specific compound is not a 4-amino derivative, this finding points to a potential, albeit less explored, therapeutic application for this class of compounds.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of 5-Isopropyl-1H-1,2,4-triazole-3-thiol, a series of in vitro assays can be employed.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 5-Isopropyl-1H-1,2,4-triazole-3-thiol for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Prepare serial two-fold dilutions of 5-Isopropyl-1H-1,2,4-triazole-3-thiol in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Safety and Handling
While specific toxicity data for 5-Isopropyl-1H-1,2,4-triazole-3-thiol is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
Conclusion and Future Perspectives
5-Isopropyl-1H-1,2,4-triazole-3-thiol represents an intriguing yet understudied molecule within the pharmacologically significant class of 1,2,4-triazole-3-thiols. Based on the extensive research on its analogues, this compound holds promise for further investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for initiating such research, from its synthesis and characterization to its biological evaluation. Future studies should focus on the specific synthesis of this compound, a thorough evaluation of its biological activity against a panel of cancer cell lines and microbial strains, and elucidation of its mechanism of action. Such research will be instrumental in unlocking the full therapeutic potential of 5-Isopropyl-1H-1,2,4-triazole-3-thiol and its derivatives.
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- Tereshchenko, O. O., Feshchenko, O. V., & Brovarets, V. S. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molbank, 2020(4), M1167.
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- Zyto, M., & Pakula, M. (2017). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 16(1), 246-258.
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Zhang, Y., Li, Y., Liu, Z., & Hu, Y. (2019). Design, synthesis and biological evaluation of novel 1,2,4-triazolo[3,4-b][1][3]thiadiazines containing furan and thiophene nuclei as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(10), 1259-1263.
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Zhao, Y., Liu, Y., Zhang, Y., & Hu, Y. (2019). Synthesis and anticancer activity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and some novel 5,6-dihydro-[2][3]triazolo[3,4-b][1][3]thiadiazoles. Medicinal Chemistry Research, 28(5), 733-743.
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An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Isopropyl-4H-triazole-3-thiol
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 5-Isopropyl-4H-triazole-3-thiol (C₅H₉N₃S).[1] As a member of the functionally diverse 1,2,4-triazole family, this compound holds significant interest for researchers in medicinal chemistry and drug development. This document elucidates the critical thiol-thione tautomerism inherent to the molecule, supported by spectroscopic insights and computational analysis. Furthermore, a detailed conformational analysis of the isopropyl substituent is presented, highlighting the steric and electronic factors governing its orientation. Methodologies for structural characterization, including computational modeling and spectroscopic techniques, are detailed to provide a robust framework for researchers. The guide concludes with a perspective on the implications of its structural features for potential biological activity.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] The incorporation of a thiol group at the 3-position introduces a critical functional and structural element, the thiol-thione tautomerism, which can significantly influence the molecule's interaction with biological targets.[2] 5-Isopropyl-4H-triazole-3-thiol, with its distinct isopropyl substitution, presents a unique case for studying the interplay between the conformational flexibility of the alkyl group and the tautomeric equilibrium of the heterocyclic core. Understanding the nuanced structural details of this molecule is paramount for harnessing its potential in rational drug design and development. This guide aims to provide a detailed analysis of its molecular architecture, conformational preferences, and the experimental and computational methodologies used for its characterization.
Molecular Structure and Tautomerism
The structural integrity and chemical behavior of 5-Isopropyl-4H-triazole-3-thiol are fundamentally governed by the electronic and steric properties of its 1,2,4-triazole core and the dynamic nature of the thiol-thione tautomerism.
The 1,2,4-Triazole Core
The five-membered 1,2,4-triazole ring is an aromatic heterocyclic system containing three nitrogen atoms. This arrangement imparts a unique electronic distribution, making it a versatile scaffold in medicinal chemistry. The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in π-π stacking interactions, both of which are crucial for molecular recognition at biological receptors.[3]
Thiol-Thione Tautomerism
A pivotal characteristic of 3-mercapto-1,2,4-triazoles is the existence of a tautomeric equilibrium between the thiol and thione forms.[2] In the solid state and neutral solutions, the thione form is generally considered to be the predominant tautomer for most 1,2,4-triazole-3-thiols.[2] This equilibrium is significant as the two forms possess different physicochemical properties and potential biological activities.
Caption: Thiol-Thione Tautomerism in 5-Isopropyl-4H-triazole-3-thiol.
Spectroscopic Signatures for Tautomer Identification
Spectroscopic techniques are invaluable for distinguishing between the thiol and thione tautomers.
-
FT-IR Spectroscopy: The presence of a weak, sharp absorption band in the range of 2550-2650 cm⁻¹ is characteristic of the S-H stretching vibration, indicating the presence of the thiol form.[2] Conversely, the thione form exhibits strong N-C=S stretching bands, typically observed between 1250-1340 cm⁻¹.[2]
-
NMR Spectroscopy: In ¹H NMR spectra, the proton of the S-H group in the thiol tautomer typically appears as a signal between 1.1-1.4 ppm, which can sometimes be obscured by other aliphatic signals.[2] The N-H proton of the triazole ring in the thione form is more deshielded and resonates at a much lower field, generally in the range of 13-14 ppm.[2] In ¹³C NMR, the C=S carbon of the thione form gives a characteristic signal around 169 ppm.[2]
Conformational Analysis
The overall shape and biological activity of 5-Isopropyl-4H-triazole-3-thiol are influenced by the rotational freedom of the isopropyl group and potential intramolecular interactions.
Rotational Conformations of the Isopropyl Group
The isopropyl group attached to the C5 position of the triazole ring can rotate around the C-C single bond. This rotation is not entirely free and is subject to steric hindrance from the adjacent nitrogen atom of the triazole ring. Computational modeling can be employed to determine the preferred rotational conformers and the energy barriers between them.
Intramolecular Hydrogen Bonding
In certain conformations, an intramolecular hydrogen bond could potentially form between the N4-H of the triazole ring (in the thione form) and the sulfur atom. While less common, such interactions can stabilize specific conformers and influence the molecule's overall shape and reactivity. The existence and strength of such bonds can be investigated using computational methods and confirmed by techniques like X-ray crystallography.[5]
Computational Modeling Workflow
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules like 5-Isopropyl-4H-triazole-3-thiol.
Caption: A typical workflow for DFT-based analysis of molecular structure.
Experimental Protocols:
Computational Details:
-
Initial Structures: Generate 3D coordinates for both the thiol and thione tautomers of 5-Isopropyl-4H-triazole-3-thiol.
-
Geometry Optimization: Perform full geometry optimizations without constraints using a suitable level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to verify that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Relative Energy Calculation: Calculate the relative energies of the tautomers, including ZPVE corrections, to determine their relative stabilities.
-
Conformational Search: For the most stable tautomer, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the isopropyl group to identify low-energy conformers.
Data Presentation:
| Property | Thiol Tautomer | Thione Tautomer |
| Relative Energy (kcal/mol) | (Calculated Value) | (Calculated Value) |
| Key Bond Length (Å) | C3-S: (Calculated Value) | C3=S: (Calculated Value) |
| Key Dihedral Angle (°) | N2-C3-C(isopropyl)-H | N2-C3-C(isopropyl)-H |
Experimental Structural Determination
While computational methods provide valuable insights, experimental techniques are essential for definitive structural elucidation.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would unequivocally identify the dominant tautomer in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding networks, which can play a crucial role in crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As previously mentioned, ¹H and ¹³C NMR are powerful for distinguishing tautomers in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons, offering insights into the preferred conformation of the isopropyl group in solution.
Structure-Activity Relationship (SAR) Implications
The structural and conformational features of 5-Isopropyl-4H-triazole-3-thiol have direct implications for its potential biological activity. The ability of the molecule to adopt a specific conformation to fit into a binding pocket of a target protein is crucial. The tautomeric state is also of high importance, as the thiol and thione forms present different hydrogen bonding patterns and lipophilicity, which will affect their interactions with biological macromolecules. The conformational flexibility of the isopropyl group may allow the molecule to adapt to the topology of various binding sites.
Conclusion
The molecular structure and conformation of 5-Isopropyl-4H-triazole-3-thiol are characterized by a dynamic interplay between thiol-thione tautomerism and the rotational freedom of the isopropyl substituent. Spectroscopic and computational methods provide a powerful synergistic approach to unraveling these structural intricacies. A thorough understanding of these features is a critical prerequisite for the rational design and development of novel therapeutic agents based on this promising heterocyclic scaffold. Future research should focus on the experimental validation of the computational predictions and the exploration of the biological activities of this compound.
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
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Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1469-1476. [Link]
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A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol: A Molecule of Pharmacological Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This technical guide delves into the theoretical and computational characterization of a promising derivative, 5-Isopropyl-4H-1,2,4-triazole-3-thiol. We will explore its structural nuances, particularly the pivotal thiol-thione tautomerism, and elucidate its electronic and spectroscopic properties through advanced computational methodologies. This document serves as a comprehensive resource for researchers engaged in the rational design and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
Heterocyclic compounds containing the 1,2,4-triazole ring are of significant interest due to their diverse pharmacological profiles.[4][5] The inclusion of a thiol group at the 3-position introduces a critical functional moiety that can engage in various biological interactions and serve as a versatile synthetic handle for further molecular elaboration.[6] Understanding the fundamental electronic and structural properties of these molecules is paramount for predicting their reactivity, metabolic fate, and interaction with biological targets. Computational chemistry provides a powerful lens through which we can gain these insights, accelerating the drug discovery process.[7][8]
Synthesis and Structural Elucidation
While a specific synthesis for 5-Isopropyl-4H-1,2,4-triazole-3-thiol is not extensively documented, a general and reliable synthetic pathway can be extrapolated from the synthesis of analogous 1,2,4-triazole-3-thiols.[2][3] The typical route involves the cyclization of a thiosemicarbazide precursor in the presence of a base.
Proposed Synthetic Protocol:
-
Formation of the Thiosemicarbazide: The synthesis would commence with the reaction of isobutyryl hydrazide with an appropriate isothiocyanate.
-
Base-Catalyzed Cyclization: The resulting thiosemicarbazide is then treated with a base, such as sodium hydroxide or potassium hydroxide, and heated under reflux to induce intramolecular cyclization, yielding the desired 5-Isopropyl-4H-1,2,4-triazole-3-thiol.[4]
The Critical Thiol-Thione Tautomerism: A Computational Perspective
A key characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[9][10] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[11] Computational analysis is instrumental in determining the relative stabilities of these tautomers.
Diagram: Thiol-Thione Tautomeric Equilibrium
Caption: A typical workflow for the computational analysis of the target molecule.
Step-by-Step Computational Protocol:
-
Molecular Modeling: The initial 3D structures of both the thiol and thione tautomers of 5-Isopropyl-4H-1,2,4-triazole-3-thiol are built using molecular modeling software.
-
Geometry Optimization: The geometries of the tautomers are optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-311++G(d,p) basis set. [12][13]This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a true minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data. [14]4. Spectroscopic Predictions:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts. [15] * UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. [14]5. Analysis of Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. [11][16][17]A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. [8]
-
Predicted Spectroscopic and Electronic Properties
Based on studies of analogous compounds, we can predict the key spectroscopic and electronic features of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Table 1: Predicted Spectroscopic and Electronic Data
| Property | Predicted Value/Observation | Significance |
| FT-IR (cm-1) | ||
| N-H stretch (thione) | ~3450 | Indicates the presence of the thione tautomer. [18] |
| S-H stretch (thiol) | ~2650 | Indicates the presence of the thiol tautomer. [18] |
| C=S stretch (thione) | ~1200-1300 | Characteristic of the thione functional group. |
| C=N stretch | ~1610 | Characteristic of the triazole ring. [18] |
| 1H NMR (ppm) | ||
| N-H (thione) | Broad singlet, downfield | Labile proton of the thione group. |
| S-H (thiol) | Sharp singlet | Characteristic proton of the thiol group. |
| Isopropyl CH | Septet | Splitting pattern due to adjacent methyl groups. |
| Isopropyl CH3 | Doublet | Splitting pattern due to the adjacent methine proton. |
| Electronic Properties | ||
| HOMO-LUMO Gap | ~3-5 eV | Influences chemical reactivity and electronic transitions. [11] |
| MEP | Negative potential around N and S atoms | Indicates likely sites for electrophilic attack. |
Potential Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise as:
-
Antimicrobial Agents: The ability of the thiol group to coordinate with metal ions in enzymes is a key mechanism for their antimicrobial activity. [19]* Anticancer Agents: Many triazole derivatives exhibit cytotoxic effects against various cancer cell lines. [20]* Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for inhibiting enzymes involved in disease pathways. [19] The computational insights gained from studies like the one outlined here can guide the synthesis of novel derivatives with enhanced potency and selectivity. By understanding the structure-activity relationships at a molecular level, researchers can more effectively design the next generation of 1,2,4-triazole-based therapeutics.
Conclusion
The theoretical and computational investigation of 5-Isopropyl-4H-1,2,4-triazole-3-thiol provides a wealth of information regarding its structure, stability, and reactivity. Methodologies such as DFT, TD-DFT, and GIAO empower researchers to predict and interpret experimental data, thereby accelerating the discovery and development of new drugs. The insights gleaned from these computational studies are invaluable for the rational design of more effective and safer therapeutic agents based on the versatile 1,2,4-triazole scaffold.
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A Technical Guide to the Biological Activities of Novel Triazole-Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 1,2,4-triazole-3-thiol scaffold represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, including a high nitrogen content and the presence of a reactive thiol group, confer a remarkable ability to interact with a wide array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by these compounds, including their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. We will delve into the mechanistic underpinnings of these activities, present detailed protocols for their evaluation, and discuss structure-activity relationships that are crucial for the rational design of next-generation therapeutic agents.
The 1,2,4-Triazole-3-Thiol Scaffold: A Foundation for Pharmacological Diversity
The five-membered 1,2,4-triazole ring is a cornerstone of many therapeutic agents, prized for its metabolic stability and capacity for hydrogen bonding.[1] When substituted with a thiol (or its tautomeric thione form), the resulting scaffold becomes a versatile platform for drug discovery.[2] These compounds can be synthesized efficiently through established methods, such as the cyclization of thiosemicarbazide precursors.[3] This accessibility, combined with their potent and varied biological effects, makes them a focal point of intensive research.[3]
The triazole nucleus, due to its polar nature, can enhance the solubility and pharmacological characteristics of a drug molecule.[4] The addition of the thiol group provides a key nucleophilic center and a site for further chemical modification, allowing for the creation of extensive compound libraries for screening.[5]
Major Biological Activities and Mechanisms of Action
Triazole-thiol derivatives exhibit a broad spectrum of pharmacological activities, positioning them as promising candidates for treating a range of human diseases.
Antimicrobial (Antibacterial & Antifungal) Activity
A significant body of research highlights the potent antibacterial and antifungal properties of triazole-thiol compounds.[6][7] Their efficacy spans a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger.[3][8]
Mechanism of Action: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes. The triazole and thiol moieties can coordinate with metal ions in enzyme active sites or interfere with cellular processes through hydrogen bonding and other non-covalent interactions. For instance, some triazole-based antifungals, like fluconazole, function by inhibiting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in the fungal cell membrane. While the precise mechanisms for many novel triazole-thiols are still under investigation, enzyme inhibition remains a primary hypothesis.
Anticancer Activity
The development of novel anticancer agents is a critical area where triazole-thiols show immense promise.[1] These compounds have demonstrated cytotoxicity against various cancer cell lines, including those of the lung, breast, and liver.[9][10][11]
Mechanism of Action: The anticancer effects of triazole-thiols are multifaceted. Key mechanisms include:
-
Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases, topoisomerases, and thymidylate synthase.[1][11] Molecular docking studies have helped to predict and validate the binding of these compounds to the active sites of such enzymes.[9][12]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy.[10]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[10]
The structural modifications on the triazole-thiol core, such as the addition of different aromatic or heterocyclic rings, play a crucial role in defining their potency and selectivity against specific cancer targets.[3]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Several 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] Studies using animal models, such as the carrageenan-induced paw edema test, have confirmed the ability of these compounds to reduce inflammation, with some exhibiting potency comparable or superior to standard drugs like ibuprofen.[13][15]
Mechanism of Action: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. It is hypothesized that triazole-thiols may exert their effects through a similar pathway, although inhibition of other inflammatory mediators is also an active area of investigation.
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various pathologies. Triazole-thiol derivatives have been identified as potent free radical scavengers.[16][17]
Mechanism of Action: The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests.[18] The thiol group (-SH) is a key contributor to this activity, as it can readily donate a hydrogen atom to neutralize free radicals. The overall antioxidant potential is also influenced by other substituents on the triazole ring.[19]
Methodologies for Evaluating Biological Activity
A multi-faceted approach combining in vitro screening and in silico analysis is essential for characterizing the biological potential of novel triazole-thiol compounds.
In Vitro Screening Protocols
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Causality: The broth microdilution method is a gold standard for quantifying antimicrobial activity because it provides a precise MIC value, allowing for direct comparison between different compounds and standard antibiotics. It tests the compound's ability to inhibit microbial growth in a liquid medium, which is a direct measure of its bacteriostatic or fungistatic potential.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the triazole-thiol compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Gentamicin, Fluconazole) should be run in parallel.[3]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of a compound's ability to kill or inhibit the growth of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the triazole-thiol compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Silico Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein), estimating the binding affinity.[20]
Causality: This method is crucial for rational drug design as it provides insights into the potential mechanism of action at a molecular level before synthesis.[5] By simulating the interaction between a triazole-thiol compound and a known biological target (like a bacterial enzyme or a cancer-related protein), researchers can identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the compound's inhibitory potential.[21] This helps prioritize which compounds to synthesize and test in vitro.
Diagram 1: General Workflow for Screening Triazole-Thiol Compounds
A flowchart illustrating the integrated approach to discovering and evaluating novel triazole-thiol compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the triazole ring and any attached aromatic systems.[3]
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OH, -OCH3) on an aromatic ring attached to the triazole core can significantly modulate biological activity.[3] For example, halogenated phenyl rings often enhance antimicrobial or anticancer potency.[8]
-
Substitution at N-4: The substituent at the N-4 position of the triazole ring is critical. Bulky groups or specific pharmacophores at this position can influence the binding orientation of the molecule within a target's active site.
-
Modifications of the Thiol Group: Alkylation or conversion of the thiol group to form thioethers or fused heterocyclic systems (like triazolo-thiadiazoles) can lead to compounds with altered activity profiles, sometimes enhancing potency or selectivity.[5][22]
Diagram 2: Potential Anticancer Mechanism of a Triazole-Thiol Compound
A simplified pathway showing how a triazole-thiol compound might exert anticancer effects via enzyme inhibition and apoptosis induction.
Future Directions and Therapeutic Potential
The vast chemical space and diverse biological activities of 1,2,4-triazole-3-thiol derivatives make them exceptionally promising scaffolds for future drug development. Current research has laid a strong foundation, but further work is needed to translate this potential into clinical applications.
Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds identified from initial screenings to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADMET).
-
Mechanism Deconvolution: Employing advanced biochemical and molecular biology techniques to precisely identify the cellular targets and mechanisms of action for the most potent compounds.
-
In Vivo Studies: Progressing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, safety, and therapeutic index in a whole-organism context.
-
Combating Drug Resistance: Investigating the efficacy of these novel compounds against drug-resistant strains of bacteria, fungi, and cancer cell lines, which remains a critical challenge in medicine.[6][23]
The continued exploration of the 1,2,4-triazole-3-thiol scaffold holds the potential to deliver novel therapeutic agents that can address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
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- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. isres.org [isres.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 20. ijpbs.com [ijpbs.com]
- 21. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Istanbul University Press [iupress.istanbul.edu.tr]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Isopropyl-4H-1,2,4-triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] These heterocyclic scaffolds are prized for their diverse pharmacological activities, which include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and an isopropyl substituent at the 5-position of the triazole ring can significantly enhance the biological efficacy and pharmacokinetic profile of the resulting compounds. Specifically, 5-Isopropyl-4H-1,2,4-triazole-3-thiol derivatives are of considerable interest in drug discovery programs for their potential as novel therapeutic agents. This document provides a comprehensive guide to the one-pot synthesis of this important class of molecules, offering detailed protocols and expert insights to facilitate their efficient preparation in a laboratory setting.
Mechanism of Reaction: A One-Pot Approach to Triazole Synthesis
The one-pot synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol from isobutyric acid and thiocarbohydrazide is a robust and efficient method that proceeds through a condensation and subsequent intramolecular cyclization. The reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), which serves as both a catalyst and a solvent.
The proposed mechanism involves two key stages:
-
Acyl-thiocarbohydrazide Formation: Initially, isobutyric acid reacts with thiocarbohydrazide in the presence of PPA. The acidic environment of the PPA activates the carboxyl group of isobutyric acid, making it susceptible to nucleophilic attack by the amino group of thiocarbohydrazide. This results in the formation of an acyl-thiocarbohydrazide intermediate.
-
Intramolecular Cyclization and Dehydration: The acyl-thiocarbohydrazide intermediate then undergoes an intramolecular cyclization. A lone pair of electrons on one of the nitrogen atoms of the thiocarbohydrazide moiety attacks the carbonyl carbon of the acyl group. This is followed by a dehydration step, facilitated by the PPA, leading to the formation of the stable 1,2,4-triazole ring. The final product, 5-Isopropyl-4H-1,2,4-triazole-3-thiol, is obtained after workup.
Caption: Proposed reaction pathway for the one-pot synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
This section outlines a detailed, step-by-step methodology for the one-pot synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Protocol 1: Polyphosphoric Acid Catalyzed One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of 5-alkyl-4H-1,2,4-triazole-3-thiols.[2]
Materials:
-
Isobutyric acid
-
Thiocarbohydrazide
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
-
Activated charcoal
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Thermometer
-
Beaker (500 mL)
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar and add polyphosphoric acid (20 g).
-
Addition of Reactants: To the PPA, add isobutyric acid (0.01 mol, 0.88 g) and thiocarbohydrazide (0.01 mol, 1.06 g).
-
Heating and Reaction: Heat the reaction mixture to 120-130 °C with continuous stirring. Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 6-7. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.
-
Purification: Recrystallize the crude product from ethanol. If the solution is colored, add a small amount of activated charcoal and heat to boiling before hot filtration. Allow the filtrate to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |
| Isobutyric acid | 88.11 | 0.01 | 0.88 |
| Thiocarbohydrazide | 106.15 | 0.01 | 1.06 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 5-Isopropyl-4H-1,2,4-triazole-3-thiol | 157.24 | 1.57 | 70-85 |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Ineffective PPA. | Use fresh, properly stored PPA. PPA is hygroscopic and its activity can decrease with moisture absorption.[3] | |
| Formation of a tarry/oily product | Reaction temperature too high. | Carefully control the reaction temperature. A gradual increase in temperature may be beneficial. |
| Impure starting materials. | Use pure, dry starting materials. | |
| Difficulty in crystallization | Presence of impurities. | Repeat the recrystallization process. Consider using a different solvent system for recrystallization. |
| Product is an oil at room temperature. | If the product is an oil, purification can be achieved by column chromatography. |
Characterization of Derivatives
The synthesized 5-Isopropyl-4H-1,2,4-triazole-3-thiol can be characterized using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=N, and C=S functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The 1H NMR spectrum should show signals corresponding to the isopropyl group protons and the N-H protons of the triazole ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and confirm its elemental composition.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Polyphosphoric Acid (PPA): PPA is corrosive and a strong dehydrating agent.[3] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Isobutyric Acid: Isobutyric acid is corrosive and has a strong, unpleasant odor. Handle with care.
-
Thiocarbohydrazide: Thiocarbohydrazide is a potential skin and eye irritant. Avoid inhalation of dust.
-
-
Reaction Quenching: The addition of the hot reaction mixture to ice is an exothermic process. Perform this step slowly and with caution.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment. PMC - NIH. [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][4][5] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
-
Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PMC - PubMed Central. [Link]
-
(PDF) Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsenet.org [ccsenet.org]
- 4. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 5. researchgate.net [researchgate.net]
Introduction: The Versatile 1,2,4-Triazole Scaffold in Modern Chemistry
An Application Guide for the Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry and drug development due to its remarkable metabolic stability and its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions.[1] Derivatives of 1,2,4-triazole exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]
Among these derivatives, 4,5-disubstituted-1,2,4-triazole-3-thiols (which exist in tautomeric equilibrium with their 3-thione form) are of particular interest. The presence of the sulfur atom often enhances the biological potency of the molecule.[1] These compounds are key building blocks for more complex heterocyclic systems and have demonstrated significant potential as therapeutic agents.[1][3] Well-known drugs like the antifungal agents fluconazole and itraconazole feature the 1,2,4-triazole core, highlighting its importance in pharmaceutical design.[5][6]
This application note provides a comprehensive, technically-grounded guide for researchers and scientists on the prevailing synthetic methodologies for 4,5-disubstituted-1,2,4-triazole-3-thiols. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights for successful synthesis, characterization, and troubleshooting.
Dominant Synthetic Strategy: A Two-Step Approach
The most reliable and widely adopted method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-step sequence. This strategy is valued for its versatility, allowing for a wide range of substituents at the 4- and 5-positions by simply varying the starting materials.
-
Step 1: Formation of a 1-Aroyl/Acyl-4-substituted-thiosemicarbazide Intermediate. This step involves the reaction of an acid hydrazide with a substituted isothiocyanate.
-
Step 2: Base-Catalyzed Intramolecular Cyclization. The thiosemicarbazide intermediate undergoes a dehydrative ring closure in the presence of a base to yield the final triazole-3-thiol.[2][7][8]
This robust pathway is the focus of our detailed protocols.
Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Part I: Synthesis of the Thiosemicarbazide Intermediate
The formation of the thiosemicarbazide is a critical precursor step. The reaction proceeds via a nucleophilic addition mechanism where the terminal amino group (-NH₂) of the acid hydrazide attacks the electrophilic carbon atom of the isothiocyanate.
Protocol 1: General Procedure for 1-(Aroyl/Acyl)-4-(Alkyl/Aryl)thiosemicarbazides
This protocol details the synthesis of the key intermediate from an appropriate acid hydrazide and a substituted isothiocyanate.
Materials:
-
Acid Hydrazide (e.g., Phenylacetic acid hydrazide) (1.0 eq)
-
Substituted Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 eq)
-
Absolute Ethanol
Procedure:
-
Dissolve the acid hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted isothiocyanate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate will typically form.
-
If precipitation is slow, the flask can be cooled further in an ice bath or a small amount of cold water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting thiosemicarbazide is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Expert Insight: The choice of solvent is important. Ethanol is widely used due to its ability to dissolve the reactants upon heating and allow the product to precipitate upon cooling, simplifying isolation. For less reactive starting materials, a higher boiling point solvent like dimethylformamide (DMF) may be employed.
Part II: Cyclization to the 1,2,4-Triazole-3-thiol
This step is the defining transformation, creating the heterocyclic triazole ring. The reaction is an intramolecular dehydrative cyclization catalyzed by a base.
Mechanism of Cyclization
The mechanism involves the deprotonation of one of the amide nitrogens by the base (e.g., OH⁻). This creates a potent nucleophile that attacks the internal carbonyl carbon. The resulting tetrahedral intermediate then undergoes ring closure with the elimination of a water molecule to form the stable aromatic triazole ring.
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
Application Notes & Protocols: 5-Isopropyl-4H-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 5-Isopropyl-4H-triazole-3-thiol as a corrosion inhibitor. While direct performance data for this specific molecule is emerging, this guide synthesizes field-proven insights and established data from closely related 1,2,4-triazole-3-thiol analogues to provide a robust framework for its evaluation and deployment. Protocols for gravimetric and electrochemical analysis are detailed, underpinned by mechanistic explanations to ensure experimental validity and reproducibility.
Introduction: The Challenge of Metallic Corrosion and the Role of Triazoles
Corrosion is an electrochemical process that causes the degradation of metals, leading to significant economic losses and safety concerns across numerous industries. The global cost of corrosion is estimated to be in the trillions of dollars, representing a substantial portion of the world's GDP[1]. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment[2].
Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms, such as triazole derivatives, are exceptionally effective. Their efficacy is attributed to the presence of heteroatoms (N, S) and π-electrons in the triazole ring, which serve as active centers for adsorption onto the metal surface[3][4]. This guide focuses on 5-Isopropyl-4H-triazole-3-thiol, a member of this promising class, and provides detailed protocols for its evaluation.
Section 1: Compound Profile & Mechanism of Action
Chemical Identity: 5-Isopropyl-4H-triazole-3-thiol
-
Molecular Formula: C₅H₉N₃S[5]
-
Molecular Weight: 143.21 g/mol [5]
-
Structure: The molecule consists of a five-membered 1,2,4-triazole ring, substituted with an isopropyl group at the 5-position and a thiol group at the 3-position. The thiol group can exist in tautomeric equilibrium with its thione form.
Postulated Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of triazole-3-thiol derivatives is a well-established, multi-faceted process rooted in the molecule's ability to form a durable, passivating film on the metal surface.[6]
-
Initial Physisorption: In an acidic medium, the triazole molecule can become protonated. Electrostatic interaction between the positively charged inhibitor molecules and the negatively charged metal surface (in the form of adsorbed anions like Cl⁻ or SO₄²⁻) leads to initial physical adsorption.
-
Chemisorption and Film Formation: The defining step is the chemical adsorption (chemisorption) onto the metal surface. This occurs through the donation of lone pair electrons from the nitrogen and sulfur heteroatoms to the vacant d-orbitals of the metal atoms (e.g., Fe, Cu, Al). Simultaneously, π-electrons from the triazole ring can also participate in forming coordinate bonds. This process creates a stable, hydrophobic barrier film.[7]
-
Anodic and Cathodic Reaction Inhibition: This protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. By blocking active sites, the inhibitor effectively reduces the overall corrosion rate. Studies on analogous compounds confirm that they act as mixed-type inhibitors.[1][4]
Caption: Fig. 1: Corrosion Inhibition Mechanism of Triazole-3-thiol
Section 2: Performance Evaluation Protocols
To validate the efficacy of 5-Isopropyl-4H-triazole-3-thiol, a combination of gravimetric and electrochemical methods should be employed. Each method provides unique insights into the inhibitor's performance.
Caption: Fig. 2: General Experimental Workflow
Protocol: Gravimetric (Weight Loss) Method (ASTM G31)
This method provides a direct, tangible measure of metal loss over time and is considered a fundamental technique for inhibitor screening.[8]
-
Principle of Causality: The difference in mass of a metal coupon before and after immersion in the corrosive medium is a direct result of corrosion. A lower mass loss in the presence of the inhibitor, compared to a blank, indicates effective inhibition. This method averages the corrosion rate over the entire exposure period.
-
Apparatus & Reagents:
-
Metal coupons (e.g., mild steel, copper, aluminum) with known surface area.
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄, 3.5% NaCl).
-
5-Isopropyl-4H-triazole-3-thiol.
-
Water bath or thermostat for temperature control.
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator.
-
Appropriate cleaning solutions (e.g., inhibited acid as per ASTM G1).
-
-
Step-by-Step Methodology:
-
Coupon Preparation: Mechanically polish metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance (W₁).
-
Solution Preparation: Prepare a blank corrosive solution and a series of solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Fully immerse the coupons in the respective solutions in beakers. Maintain a constant temperature for a set duration (e.g., 6, 12, or 24 hours).
-
Coupon Retrieval & Cleaning: After the immersion period, retrieve the coupons. Carefully clean them to remove corrosion products according to standard procedures (e.g., ASTM G1). This step is critical; over-cleaning can remove sound metal, while under-cleaning leaves corrosion products, both leading to inaccurate results.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh (W₂).
-
Blank Correction: A "blank" coupon, not exposed to the corrosive media, should undergo the same cleaning procedure to determine any mass loss from the cleaning itself. This value is subtracted from the total mass loss of the test coupons.
-
-
Data Analysis & Calculation:
-
Mass Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) Where: k = 8.76 × 10⁴ (a constant), ΔW is mass loss in grams, A is the coupon area in cm², t is immersion time in hours, and ρ is the metal density in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
Protocols: Electrochemical Methods
Electrochemical techniques are rapid and provide mechanistic insights into how the inhibitor affects the corrosion reactions. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., platinum or graphite).
-
Principle of Causality: This technique measures the current response of the metal as the potential is scanned away from its natural corrosion potential (Ecorr). The resulting Tafel plot reveals the rates of both anodic and cathodic reactions. An effective inhibitor will shift the corrosion potential and, most importantly, decrease the corrosion current density (i_corr).
-
Step-by-Step Methodology:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described previously.
-
Cell Assembly: Assemble the three-electrode cell with the corrosive solution (blank or inhibited).
-
OCP Stabilization: Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes). A stable OCP is crucial for a valid measurement.
-
Polarization Scan: Begin the potential scan at a rate of ~0.167 mV/s from approximately -250 mV to +250 mV relative to the stabilized OCP.
-
Data Acquisition: Record the resulting current density as a function of the applied potential.
-
-
Data Analysis & Calculation:
-
Corrosion Current (i_corr): Determine i_corr by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where: i_corr₀ is the corrosion current density in the blank and i_corrᵢ is the corrosion current density in the inhibited solution.
-
Mechanism Insight: A significant shift in Ecorr (>85 mV) suggests either anodic or cathodic control. A smaller shift indicates a mixed-type inhibitor, which is common for triazole derivatives.[1][4]
-
-
Principle of Causality: EIS probes the metal/solution interface by applying a small amplitude AC potential signal at various frequencies. The impedance response provides information about the interface's resistance and capacitance. A high-performance inhibitor increases the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and decreases the double-layer capacitance (C_dl) due to the displacement of water molecules by the inhibitor film.
-
Step-by-Step Methodology:
-
Setup: Use the same three-electrode cell setup as for PDP.
-
OCP Stabilization: Allow the system to stabilize at its OCP.
-
Impedance Scan: Apply a small sinusoidal potential perturbation (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Record the impedance data and present it as Nyquist and Bode plots.
-
-
Data Analysis & Calculation:
-
Nyquist Plot: The plot of imaginary vs. real impedance typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter signifies better corrosion protection.
-
Equivalent Circuit Modeling: Model the impedance data using an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for R_ct and C_dl.
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 Where: R_ct₀ is the charge transfer resistance in the blank and R_ctᵢ is the charge transfer resistance in the inhibited solution.
-
Section 3: Data Interpretation & Performance Benchmarks
While specific data for 5-Isopropyl-4H-triazole-3-thiol is not yet widely published, performance can be benchmarked against structurally similar compounds reported in the literature.
Table 1: Performance of Analogue Triazole-3-thiol Corrosion Inhibitors
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Method | Reference |
|---|---|---|---|---|---|
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5 M H₂SO₄ | 91.6% @ 0.5 mM | Weight Loss, EIS, PDP | [3][4] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Copper | 3.5% NaCl | ~90% @ 1500 ppm | Weight Loss, PDP | |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | 89% @ 300 ppm | EIS, PDP | [1] |
| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 Al Alloy | 0.1 M HCl | 94.1% @ 40 ppm | Weight Loss | |
Interpretation Notes:
-
Concentration Dependence: Inhibition efficiency is expected to increase with the concentration of 5-Isopropyl-4H-triazole-3-thiol up to a critical concentration, after which it may plateau.
-
Cross-Validation: It is crucial to obtain corroborating results from at least two different methods (e.g., weight loss and EIS) to ensure the validity of the findings.
-
Surface Analysis: For a complete understanding, consider post-test surface analysis techniques like Scanning Electron Microscopy (SEM) to visually confirm the reduction in surface damage and confirm the presence of a protective film.
Section 4: Safety, Handling, and Disposal
-
Handling: Always handle 5-Isopropyl-4H-triazole-3-thiol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Safety: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[5]. Refer to the Safety Data Sheet (SDS) for complete information.
-
Disposal: Dispose of all chemical waste, including unused inhibitor and test solutions, in accordance with local, state, and federal regulations. Do not discharge into drains.
References
-
Title: Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI URL: [Link]
-
Title: Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide Source: ResearchGate URL: [Link]
-
Title: Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution Source: MDPI URL: [Link]
-
Title: 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution Source: ResearchGate URL: [Link]
-
Title: 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions Source: ResearchGate URL: [Link]
-
Title: 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment Source: PubMed URL: [Link]
-
Title: Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide Source: SALHI Ramdhane URL: [Link]
-
Title: 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Exact calculation of corrosion rates by the weight-loss method Source: Cambridge University Press URL: [Link]
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Title: (PDF) Potentiodynamic Corrosion Testing Source: ResearchGate URL: [Link]
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Title: Exact Calculation of Corrosion Rates by The Weight Loss Method Source: Scribd URL: [Link]
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Title: Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors Source: IOPscience URL: [Link]
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Title: Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution Source: ResearchGate URL: [Link]
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Title: Astm-g31-72-laboratory-immersion-corrosion-testing-of-metals Source: SlideShare URL: [Link]
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Title: Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) Source: CORROSION-Testing-Lab.com URL: [Link]
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Title: Immersion Corrosion Source: Metallurgical Engineering Services URL: [Link]
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Title: Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride Source: AIP Publishing URL: [Link]
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Title: How corrosion inhibitors protect metal: synthesis in the lab and testing Source: YouTube URL: [Link]
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Title: How to decode the standard test methods for corrosion? Source: BioLogic Learning Center URL: [Link]
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Application Notes and Protocols for the Antimicrobial and Antifungal Evaluation of 5-Isopropyl-4H-triazole-3-thiol
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro evaluation of 5-Isopropyl-4H-triazole-3-thiol as a potential antimicrobial and antifungal agent. Recognizing the burgeoning interest in triazole derivatives for therapeutic applications, these notes offer a framework grounded in established methodologies for assessing efficacy and preliminary safety.[1][2] The protocols herein are designed to be robust and adaptable, guiding the user from initial compound handling to quantitative susceptibility testing and essential cytotoxicity screening. We emphasize the rationale behind experimental choices, ensuring that the generated data is both reliable and contextualized within the broader landscape of antimicrobial drug discovery.
Introduction: The Therapeutic Potential of Triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, most notably the "azole" class of antifungal drugs.[2] The primary mechanism for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.[3]
Derivatives of 1,2,4-triazole-3-thiol, such as the subject compound 5-Isopropyl-4H-triazole-3-thiol, are of particular interest due to their structural features, which may confer a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][4][5] The thiol group, in particular, can be a key player in the molecule's interaction with biological targets.[6] The evaluation of novel derivatives like 5-Isopropyl-4H-triazole-3-thiol is a critical first step in identifying new therapeutic leads to combat the growing challenge of antimicrobial resistance. This guide outlines the essential in vitro assays required for this initial characterization.
Preliminary Compound Handling and Preparation
Prior to initiating biological assays, the physicochemical properties of 5-Isopropyl-4H-triazole-3-thiol must be addressed to ensure accurate and reproducible results.
2.1. Solubility Assessment
The solubility of a test compound dictates the choice of solvent for stock solutions and the achievable concentration range in aqueous assay media.
Protocol: Solubility Testing
-
Solvent Selection: Test solubility in a panel of solvents commonly used in biological assays, starting with Dimethyl Sulfoxide (DMSO), followed by ethanol, methanol, and sterile distilled water.
-
Procedure:
-
Weigh 1-5 mg of 5-Isopropyl-4H-triazole-3-thiol into a clear microcentrifuge tube.
-
Add the selected solvent in small, incremental volumes (e.g., 10-50 µL).
-
Vortex thoroughly between additions.
-
Visually inspect for complete dissolution against a dark background.
-
Continue adding solvent until the compound is fully dissolved or until it is clear that it is poorly soluble at a practical concentration.
-
-
Causality and Insight: DMSO is the preferred solvent for initial screening due to its ability to dissolve a wide range of organic compounds and its general compatibility with cell-based assays at low final concentrations (typically ≤0.5% v/v). However, it is crucial to determine the maximum tolerable DMSO concentration for each microbial strain and cell line, as it can exhibit toxicity at higher levels.
2.2. Stock Solution Preparation
A high-concentration, accurately prepared stock solution is the foundation for all subsequent dilutions.
Protocol: Stock Solution (10 mg/mL in DMSO)
-
Preparation: Aseptically weigh 10 mg of 5-Isopropyl-4H-triazole-3-thiol.
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), transfer the compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Homogenization: Vortex vigorously until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Trustworthiness: Preparing single-use aliquots is a critical self-validating step. It prevents the degradation that can occur with multiple freeze-thaw cycles and minimizes the risk of contamination, ensuring the integrity of the compound throughout the experimental timeline.
Antimicrobial Susceptibility Testing
The primary goal of antimicrobial testing is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[7][8] The broth microdilution method is a standardized, quantitative technique widely adopted for this purpose.[8][9][10]
3.1. Broth Microdilution Assay for MIC Determination
This assay, performed in a 96-well microtiter plate, allows for the efficient testing of multiple concentrations of the compound against various microbial strains. The methodology described is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Detailed Protocol: Broth Microdilution
-
Microorganism Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth [CAMHB] for bacteria, RPMI-1640 for fungi).[7]
-
Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Compound Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Prepare a starting dilution of the 5-Isopropyl-4H-triazole-3-thiol stock solution in broth.
-
Add 100 µL of this starting dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This leaves 50 µL in wells 1-10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific fungus being tested (often 24-48 hours).[7]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (a sign of microbial growth).[8]
-
The MIC is the lowest concentration of 5-Isopropyl-4H-triazole-3-thiol at which there is no visible growth.[7][8]
-
Optionally, growth can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. Growth inhibition can be calculated relative to the growth control.
-
Antifungal Susceptibility Testing
While broth microdilution is also a gold standard for fungi, the disk diffusion assay provides a simpler, cost-effective preliminary screening method.[12][13]
4.1. Agar Disk Diffusion Assay
This method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a fungus. The compound diffuses into the agar, and if it is effective, a clear zone of no growth will form around the disk.[13][14][15]
Detailed Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) adjusted to a 0.5 McFarland standard in sterile saline.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for yeasts) or other suitable agar plate.[15] Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[15]
-
Disk Preparation and Placement:
-
Aseptically apply a known amount of 5-Isopropyl-4H-triazole-3-thiol stock solution onto sterile blank paper disks (6 mm diameter). A typical starting point is 10-30 µg per disk. Allow the solvent to fully evaporate in a sterile environment.
-
Using sterile forceps, place the impregnated disk firmly onto the center of the inoculated agar surface.[15]
-
Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with DMSO only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone diameter indicates greater susceptibility of the fungus to the compound.
| Parameter | Broth Microdilution | Agar Disk Diffusion |
| Result Type | Quantitative (MIC value in µg/mL) | Qualitative/Semi-Quantitative (Zone of Inhibition in mm) |
| Throughput | High (96-well format) | Low to Medium |
| Standardization | Highly standardized (CLSI)[9] | Standardized for common agents (CLSI)[13] |
| Primary Use | Efficacy determination, Potency comparison | Preliminary screening, Rapid susceptibility check |
Preliminary Safety Assessment: In Vitro Cytotoxicity
A promising antimicrobial compound must be selectively toxic to microbes with minimal harm to host cells. Therefore, an early assessment of cytotoxicity against a mammalian cell line is a mandatory step in the drug development pipeline.[16][17] The MTT assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[7][16]
Mechanism of MTT Assay Diagram
Caption: Principle of the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of 5-Isopropyl-4H-triazole-3-thiol in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle controls (medium with DMSO at the highest concentration used) and untreated controls.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[7][16]
-
-
Formazan Solubilization and Readout:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of compound that reduces cell viability by 50%).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust, standardized framework for the initial in vitro characterization of 5-Isopropyl-4H-triazole-3-thiol. Successful identification of antimicrobial or antifungal activity (i.e., low MIC values) coupled with low mammalian cell cytotoxicity (i.e., high IC₅₀ value) would establish a favorable therapeutic index, warranting further investigation.
Subsequent steps would include expanding the panel of tested microorganisms to include resistant strains, performing time-kill kinetic studies to determine bactericidal versus bacteriostatic activity, and exploring the compound's mechanism of action. These foundational assays are the gateway to more advanced preclinical development and are essential for unlocking the therapeutic potential of novel triazole derivatives.
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Revie, N. M., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(6), 567. Retrieved from [Link]
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Al-Baqsami, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1243051. Retrieved from [Link]
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Abdelkader, A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infectious Diseases and Therapy, 7(4), 513–527. Retrieved from [Link]
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Scribd. (n.d.). Antifungal Testing Disks Guide. Retrieved from [Link]
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Cheng, J., et al. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]
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Wisdomlib. (2025). Antifungal disk diffusion: Significance and symbolism. Retrieved from [Link]
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Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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Theuretzbacher, U., et al. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Molecules, 25(22), 5349. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Serra, L., et al. (2023). In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis. Environmental Toxicology and Pharmacology, 104, 104295. Retrieved from [Link]
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Serra, L., et al. (2023). In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis. ResearchGate. Retrieved from [Link]
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Akhter, M., et al. (n.d.). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
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Zurlinden, T. J., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 155(1), 169–181. Retrieved from [Link]
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Semantic Scholar. (n.d.). Assessment of mixture toxicity of (tri)azoles and their hepatotoxic effects in vitro by means of omics technologies. Retrieved from [Link]
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Akhter, M., et al. (2012). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 17(12), 14592–14606. Retrieved from [Link]
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Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154. Retrieved from [Link]
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Faria, J. V., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 7(11), 939. Retrieved from [Link]
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Singh, P., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 10, S2110–S2119. Retrieved from [Link]
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Martin, A. A., et al. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research, 2(9), 37-44. Retrieved from [Link]
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Plech, T., et al. (2017). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 24(31), 3362–3394. Retrieved from [Link]
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Al-Obaidi, A. M. J., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). Retrieved from [Link]
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Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. Retrieved from [Link]
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ACS Omega. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Retrieved from [Link]
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Benali, T., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega, 9(22), 24653–24663. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Anticancer Activity Screening of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of 5-Isopropyl-4H-1,2,4-triazole-3-thiol for potential anticancer activity. The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[3][4][5] This guide moves beyond a simple recitation of steps, offering a strategic workflow that begins with broad cytotoxicity screening to establish potency and progresses to targeted mechanistic assays to elucidate the mode of action, specifically focusing on the induction of apoptosis. We detail the scientific rationale behind assay selection and provide robust, step-by-step protocols for key assays, including Sulforhodamine B (SRB) for cytotoxicity, Annexin V/PI staining for apoptosis detection, and Caspase-Glo® 3/7 for measuring executioner caspase activity.
Introduction: The Rationale for Screening 5-Isopropyl-4H-1,2,4-triazole-3-thiol
The 1,2,4-triazole nucleus is a five-membered heterocycle that is stable to metabolic degradation and possesses a unique ability to engage in hydrogen bonding and metal coordination, making it an effective pharmacophore for interacting with biological targets.[4] Many compounds incorporating this moiety exhibit significant antiproliferative effects against a range of cancer cell lines, including those of the breast, lung, and pancreas.[4][6][7] The addition of a thiol group at the 3-position often enhances this biological activity.[1]
The subject of this guide, 5-Isopropyl-4H-1,2,4-triazole-3-thiol (IPT), is a novel derivative. Its anticancer potential is currently unexplored. This document outlines a logical and efficient screening cascade designed to provide a comprehensive preliminary assessment of its efficacy and mechanism. The workflow is designed to first answer the question, "Does it kill cancer cells and at what concentration?" and then to address the follow-up question, "How does it kill them?"
Strategic Experimental Workflow
A tiered approach is the most resource-efficient method for screening novel compounds. We begin with a robust, high-throughput cytotoxicity assay to determine the half-maximal inhibitory concentration (IC₅₀). Compounds exhibiting potent activity (typically low micromolar or nanomolar IC₅₀ values) are then advanced to more complex, mechanism-based assays.
Caption: Strategic workflow for in vitro anticancer screening of a novel compound.
Primary Screening: Cytotoxicity Assessment
To establish the cytotoxic potential of IPT, we recommend the Sulforhodamine B (SRB) assay.
Expertise & Experience: The SRB assay measures cell density by quantifying total cellular protein content, making it a reliable and robust method.[8][9] Unlike metabolic assays (e.g., MTT), which measure mitochondrial reductase activity, the SRB assay is less susceptible to interference from compounds that may alter cellular metabolism without being directly cytotoxic.[8] Its endpoint—a fixed and stained cell monolayer—is stable for weeks, offering significant flexibility in experimental planning.[9]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the standardized procedure developed at the National Cancer Institute.[10]
A. Materials
| Reagent | Supplier | Cat. No. (Example) |
|---|---|---|
| 5-Isopropyl-4H-1,2,4-triazole-3-thiol (IPT) | Synthesized/Sourced | N/A |
| Doxorubicin (Positive Control) | Sigma-Aldrich | D1515 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | T6399 |
| Sulforhodamine B (SRB) Sodium Salt | Sigma-Aldrich | S9012 |
| Tris Base | Sigma-Aldrich | T1503 |
| 96-well flat-bottom plates | Corning | 3599 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
B. Step-by-Step Methodology
-
Cell Plating:
-
Culture selected cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a density of 5,000-20,000 cells/mL (optimize for each cell line to ensure log-phase growth during the assay).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave a column for "medium only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of IPT in DMSO. Prepare a series of 2X working solutions by serially diluting the stock in complete medium. A typical concentration range to test is from 0.1 µM to 100 µM (final concentration).
-
Gently add 100 µL of the 2X working solutions to the appropriate wells. Add 100 µL of medium with 0.1% DMSO to the vehicle control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Cell Fixation:
-
Washing and Staining:
-
Discard the TCA solution. Wash the plate five times with slow-running tap water.
-
Invert the plate on paper towels and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Dye Solubilization and Reading:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a plate shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 565 nm using a microplate reader.
-
C. Data Analysis and Interpretation The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
Plot the % Viability against the log concentration of IPT and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Example Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) ± SD |
|---|---|---|
| IPT | MCF-7 | 7.5 ± 0.8 |
| IPT | A549 | 12.3 ± 1.5 |
| Doxorubicin | MCF-7 | 0.9 ± 0.2 |
| Doxorubicin | A549 | 1.4 ± 0.3 |
Mechanistic Elucidation: Apoptosis Assays
If IPT demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to determine if it induces apoptosis, a common mechanism for anticancer agents.[11][12] We will use two complementary assays.
Detection of Phosphatidylserine Externalization
Expertise & Experience: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[13] Combining these two stains allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]
Protocol 2: Annexin V-FITC/PI Staining by Flow Cytometry
This protocol is based on standard, widely-used methodologies.[14]
A. Materials
| Reagent | Supplier | Cat. No. (Example) |
|---|---|---|
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher | 88-8005-72 |
| 6-well plates | Corning | 3516 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Flow cytometry tubes | Falcon | 352054 |
B. Step-by-Step Methodology
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in ~70-80% confluency after 24 hours.
-
Treat the cells with IPT at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
-
Cell Harvesting:
-
Causality Check: It is critical to collect both the floating cells in the supernatant (which are often apoptotic) and the adherent cells.
-
Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the trypsinized cells with the supernatant collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[13]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
C. Data Analysis and Interpretation The data is typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage, etc.).
An increase in the percentage of cells in the lower-right and upper-right quadrants in IPT-treated samples compared to the vehicle control indicates the induction of apoptosis.
Measurement of Executioner Caspase Activity
Expertise & Experience: A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates to orchestrate cell death.[15] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7. The "add-mix-measure" format makes it ideal for high-throughput analysis.[16][17]
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol is based on the manufacturer's instructions (Promega).[16][17]
A. Materials
| Reagent | Supplier | Cat. No. (Example) |
|---|---|---|
| Caspase-Glo® 3/7 Assay System | Promega | G8091 |
| White-walled 96-well plates | Corning | 3917 |
B. Step-by-Step Methodology
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with IPT at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a shorter time course (e.g., 4, 8, 12, 24 hours) to capture the peak of caspase activation. Include vehicle and positive controls.
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[17]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
C. Data Analysis and Interpretation The data is typically presented as fold change in luminescence relative to the vehicle-treated control.
Example Data Presentation:
| Treatment | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle | 0.1% DMSO | 15,250 | 1.0 |
| IPT | 3.75 µM | 78,100 | 5.1 |
| IPT | 7.5 µM | 185,400 | 12.2 |
| IPT | 15 µM | 250,600 | 16.4 |
A dose-dependent increase in luminescence is a strong indicator that IPT induces apoptosis through the activation of executioner caspases-3 and -7.
Concluding Remarks and Future Outlook
This application note provides a structured, multi-faceted approach to the initial in vitro evaluation of 5-Isopropyl-4H-1,2,4-triazole-3-thiol as a potential anticancer agent. By following this workflow, researchers can efficiently determine the compound's cytotoxic potency and gain critical insights into its mechanism of action. Positive results from this screening cascade—specifically, a low micromolar IC₅₀ value coupled with clear evidence of apoptosis induction via Annexin V staining and caspase-3/7 activation—would provide a strong rationale for advancing the compound to further studies. These could include cell cycle analysis, mitochondrial membrane potential assays, Western blotting for key apoptotic proteins (e.g., Bcl-2 family, PARP cleavage), and ultimately, preclinical evaluation in in vivo cancer models.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. [Link]
-
Sulforhodamine B (SRB) Assay. Creative Bioarray. [Link]
-
Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Publishing. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC, PubMed Central. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]
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- 1. researchgate.net [researchgate.net]
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- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
Application Notes and Protocols: 5-Isopropyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable therapeutic versatility.[1] This five-membered heterocycle, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for amide or ester groups.[1] These features contribute to favorable pharmacokinetic and pharmacodynamic profiles, making 1,2,4-triazole derivatives prominent in a wide array of clinically used drugs, from antifungals like fluconazole to antiviral agents like ribavirin.[2][3]
The introduction of a thiol group at the 3-position of the 1,2,4-triazole ring, giving rise to the 1,2,4-triazole-3-thiol scaffold, further enhances the biological activity profile. This scaffold exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that is crucial for its interaction with biological targets.[4] The sulfur atom in this moiety often plays a key role in the compound's mechanism of action, for instance, by coordinating with metal ions in enzyme active sites.[5] Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][6]
This application note focuses on a specific, yet underexplored, derivative: 5-Isopropyl-4H-1,2,4-triazole-3-thiol . While the broader class of 5-substituted-1,2,4-triazole-3-thiols is well-documented, this particular isopropyl analog presents an intriguing candidate for drug discovery. The isopropyl group, with its moderate lipophilicity and steric bulk, can significantly influence the compound's binding affinity to target receptors and its overall pharmacokinetic properties. This guide provides a comprehensive overview of a proposed synthetic route for 5-Isopropyl-4H-1,2,4-triazole-3-thiol, along with detailed protocols for its potential evaluation in key therapeutic areas based on the established activities of its structural analogs.
PART 1: Synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is typically achieved through the cyclization of a thiosemicarbazide precursor. The following protocol outlines a reliable and adaptable method for the synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol, based on established synthetic methodologies for related compounds.[7]
Synthetic Scheme
Caption: Synthetic pathway for 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Isobutyric acid
-
Thiosemicarbazide
-
Polyphosphate Ester (PPE)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Step 1: Synthesis of N-Isobutyrylthiosemicarbazide (Intermediate)
-
In a dry round-bottom flask, combine equimolar amounts of isobutyric acid and thiosemicarbazide.
-
Add polyphosphate ester (PPE) as a condensing agent and solvent. The amount of PPE should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture at 80-90°C with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.
-
The precipitated solid, N-isobutyrylthiosemicarbazide, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Causality behind Experimental Choices: Polyphosphate ester is an effective and mild dehydrating agent for the condensation of carboxylic acids and thiosemicarbazide, often leading to cleaner reactions and higher yields compared to more aggressive reagents.
Step 2: Cyclization to 5-Isopropyl-4H-1,2,4-triazole-3-thiol (Final Product)
-
Dissolve the dried N-isobutyrylthiosemicarbazide in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 4-6 hours. The cyclization process is usually accompanied by the evolution of water.
-
Monitor the reaction completion using TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated crude product, 5-Isopropyl-4H-1,2,4-triazole-3-thiol, is collected by filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified compound.
Self-Validating System: The purity of the final compound should be assessed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure.
PART 2: Potential Applications and In Vitro Evaluation Protocols
Based on the extensive research on analogous 1,2,4-triazole-3-thiol derivatives, 5-Isopropyl-4H-1,2,4-triazole-3-thiol is a promising candidate for evaluation in several therapeutic areas.
Application Area 1: Antimicrobial Agents
1,2,4-triazole derivatives are well-established antimicrobial agents.[6][8] The thiol group, in particular, has been shown to be crucial for their activity.
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains.
Materials:
-
Test compound (5-Isopropyl-4H-1,2,4-triazole-3-thiol) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).
-
Solvent for negative control.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive control wells (with standard antibiotic) and negative control wells (with solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale for Method Selection: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against different bacterial strains, providing reproducible MIC values.
Application Area 2: Anticancer Agents
Numerous 1,2,4-triazole-3-thiol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
Positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram: MTT Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Application Area 3: Anti-inflammatory Agents
The 1,2,4-triazole nucleus is also present in compounds with anti-inflammatory properties.[11][12]
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of the test compound to inhibit heat-induced albumin denaturation.[13]
Materials:
-
Bovine Serum Albumin (BSA).
-
Phosphate Buffered Saline (PBS).
-
Test compound dissolved in a suitable solvent.
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium).
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Data Interpretation: A higher percentage of inhibition indicates a greater anti-inflammatory activity.
PART 3: Data Presentation and Structure-Activity Relationship (SAR) Insights
For a comprehensive evaluation, it is recommended to synthesize a series of derivatives of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and to summarize the biological activity data in a structured table. This will facilitate the elucidation of Structure-Activity Relationships (SAR).
Table 1: Hypothetical Biological Activity Data for 5-Isopropyl-4H-1,2,4-triazole-3-thiol and its Analogs
| Compound ID | R-group at C5 | Antibacterial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | % Inhibition of Albumin Denaturation at 100 µg/mL |
| 1 | Isopropyl | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2 | Phenyl | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| 3 | Methyl | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 4 | H | [Experimental Data] | [Experimental Data] | [Experimental Data] |
SAR Insights: By comparing the activity of the isopropyl derivative with other analogs, researchers can deduce the influence of the substituent at the C5 position on the biological activity. For instance, the lipophilicity and steric bulk of the isopropyl group can be compared to the smaller methyl group, the planar phenyl group, and the unsubstituted parent compound to understand their impact on target binding and cellular uptake.
Conclusion
5-Isopropyl-4H-1,2,4-triazole-3-thiol represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide a robust framework for its synthesis and evaluation as a potential antimicrobial, anticancer, or anti-inflammatory agent. The proposed in vitro assays are standard, reliable methods for obtaining initial biological activity data. Subsequent derivatization and systematic SAR studies will be crucial in optimizing the therapeutic potential of this intriguing molecule.
References
- Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives. (2015). International Journal of Pharmaceutical Sciences and Research.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol. (2023). Smolecule.
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing.
- Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. (n.d.). Der Pharma Chemica.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2022). Iraqi Academic Scientific Journals.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal of Ukraine.
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (n.d.). Benchchem.
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004).
- Synthesis, Characterization and Anti-inflammatory Activity of 5-{[((5-Substituted-aryl)-1,3,4-thiadiazol-2-yl)thio]-n-alkyl}. (n.d.). Sci-Hub.
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- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Buy 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26029-09-4 [smolecule.com]
- 6. thepharmajournal.com [thepharmajournal.com]
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- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.box [sci-hub.box]
Application Note & Protocols: Strategic Derivatization of the Thiol Group in 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological activities.[1][2][3] The thiol (-SH) functionality at the C3 position of 5-isopropyl-4H-1,2,4-triazole-3-thiol serves as a highly versatile and nucleophilic handle, enabling a wide array of chemical modifications. This guide provides an in-depth exploration of key derivatization strategies for this thiol group, including S-alkylation and Thia-Michael addition. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer comprehensive methods for the characterization of the resulting derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for creating novel molecular entities with tailored properties.
Introduction: The Strategic Importance of the Triazole Thiol
5-substituted-4H-1,2,4-triazole-3-thiols are a class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] The isopropyl group at the C5 position provides a lipophilic character, which can be crucial for modulating pharmacokinetic profiles. The true synthetic power of this molecule, however, lies in the tautomeric thiol/thione group.
In solution, the molecule exists in equilibrium between the thiol and thione forms. In the presence of a base, the proton is abstracted to form a highly nucleophilic thiolate anion. This anion is a soft nucleophile, making it an excellent partner for reactions with soft electrophiles, such as alkyl halides and Michael acceptors. Derivatization at this position allows for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents and functional materials.[6]
Figure 1: Conceptual workflow for the activation and derivatization of the thiol group.
Core Derivatization Strategies & Protocols
This section details the primary methods for modifying the thiol group. For all protocols, standard laboratory safety procedures (lab coat, gloves, safety glasses) should be strictly followed. All reactions should be performed in a well-ventilated fume hood.
S-Alkylation: Formation of Thioethers
S-alkylation is the most common derivatization method, involving the reaction of the thiolate anion with an electrophilic alkylating agent (e.g., alkyl halides, tosylates). The reaction proceeds via a classic SN2 mechanism. The choice of base and solvent is critical for ensuring high yields and minimizing side reactions, such as N-alkylation.[7]
Causality Behind Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the thiol but not so strong as to cause decomposition or promote elimination side reactions with the alkyl halide. Using a stronger base like sodium hydride (NaH) is possible but requires anhydrous conditions and greater caution.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the thiolate anion, thus enhancing its nucleophilicity.[8] Acetone is often chosen for its lower boiling point, which simplifies product workup.
-
Regioselectivity: While S-alkylation is generally favored, competitive N-alkylation at the N2 or N4 positions can occur, particularly under harsher conditions or with different substrates.[7][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to identify the formation of multiple products.
Protocol 2.1.1: General Procedure for S-Alkylation
Materials:
-
5-Isopropyl-4H-1,2,4-triazole-3-thiol (Parent Compound)
-
Alkylating agent (e.g., Benzyl bromide, Ethyl bromoacetate, Iodomethane) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or DMF (analytical grade)
-
Ethyl acetate (EtOAc) & Hexanes (for chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-isopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add acetone (or DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting triazole.
-
Reagent Addition: While stirring vigorously at room temperature, add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or maintain at a suitable temperature (e.g., 60-80°C for DMF).
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. This typically takes 2-6 hours.
-
Work-up (Aqueous):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃) and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
If DMF was used, pour the residue into a separatory funnel containing deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure S-alkylated derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Table 1: Representative S-Alkylation Reactions & Characterization Data
| Alkylating Agent | Product Name | Typical Yield | ¹H NMR Key Shifts (δ, ppm) | IR (cm⁻¹) Key Peaks |
| Benzyl Bromide | 3-(Benzylthio)-5-isopropyl-4H-1,2,4-triazole | 85-95% | ~4.3 (s, 2H, -S-CH₂ -Ph), 7.2-7.4 (m, 5H, Ar-H ) | Disappearance of S-H stretch (~2550 cm⁻¹).[10] Appearance of C-S stretch (~700-600 cm⁻¹). |
| Ethyl Bromoacetate | Ethyl 2-((5-isopropyl-4H-1,2,4-triazol-3-yl)thio)acetate | 80-90% | ~3.8 (s, 2H, -S-CH₂ -), ~4.2 (q, 2H, -O-CH₂ -), ~1.2 (t, 3H, -CH₂CH₃ ) | Disappearance of S-H. Appearance of C=O stretch (~1735 cm⁻¹).[11] |
Thia-Michael Addition: Formation of β-Thioethers
The Thia-Michael reaction is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound (a Michael acceptor).[12][13] This reaction is highly efficient and atom-economical, forming a C-S bond at the β-position of the acceptor. It can often be performed under mild, base-catalyzed conditions.
Causality Behind Experimental Choices:
-
Catalyst: A weak organic base like triethylamine (Et₃N) is often sufficient to catalyze the reaction by generating a small equilibrium concentration of the thiolate nucleophile.[14] For less reactive systems, a stronger base may be required.
-
Solvent: Protic solvents like ethanol can facilitate the proton transfer steps in the mechanism and are often suitable. Aprotic solvents can also be used.
-
Reversibility: The Thia-Michael addition can be reversible, especially with certain acceptors.[15] Driving the reaction to completion can be achieved by using a slight excess of one reagent or by removing the product as it forms (if possible).
Figure 2: Experimental workflow for the Thia-Michael addition protocol.
Protocol 2.2.1: General Procedure for Thia-Michael Addition
Materials:
-
5-Isopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Michael acceptor (e.g., N-phenylmaleimide, methyl acrylate) (1.0-1.1 eq)
-
Triethylamine (Et₃N) (catalytic amount, ~0.1 eq)
-
Ethanol or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (as in Protocol 2.1.1)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 5-isopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol or THF in a round-bottom flask.
-
Reagent Addition: Add the Michael acceptor (1.0-1.1 eq) to the solution, followed by a catalytic amount of triethylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. Gentle heating (40-50°C) can be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC until the starting thiol is consumed.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Perform a standard aqueous work-up as described in Protocol 2.1.1 (step 6).
-
Purify the crude residue by column chromatography or recrystallization to obtain the pure adduct.
-
-
Characterization: Analyze the final product by NMR, IR, and MS to confirm the structure and purity. The disappearance of the vinyl proton signals in the ¹H NMR spectrum of the Michael acceptor is a key indicator of successful addition.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic methods should be employed.
Table 2: Spectroscopic Guide for Characterization
| Technique | Parent Thiol (Key Features) | Derivatized Product (Expected Changes) |
| ¹H NMR | - Broad singlet for S-H (~13-14 ppm).[16] - Broad singlet for N-H (~12-13 ppm).[10] - Signals for the isopropyl group. | - Disappearance of the S-H proton signal. - Appearance of new signals corresponding to the added alkyl or Michael adduct group. - The N-H signal may remain or shift slightly. |
| ¹³C NMR | - Signal for the C=S carbon (~160-170 ppm). | - Upfield shift of the C3 carbon signal upon S-alkylation. - Appearance of new signals from the added group. |
| FT-IR | - Broad S-H stretching band (~2550-2600 cm⁻¹).[17] - N-H stretching band (~3100-3300 cm⁻¹).[10] | - Complete disappearance of the S-H stretching band. This is a critical diagnostic peak. |
| Mass Spec (MS) | - Molecular ion peak [M+H]⁺ corresponding to the parent mass (C₅H₉N₃S, MW: 143.21).[18] | - Molecular ion peak corresponding to the mass of the new derivative. |
The determination of thiol-containing compounds and their derivatives in various matrices is a significant field, often employing chromatographic techniques like HPLC, sometimes coupled with specific derivatization reagents for enhanced detection.[19][20][21]
Conclusion and Future Outlook
The derivatization of the thiol group in 5-isopropyl-4H-1,2,4-triazole-3-thiol is a robust and straightforward strategy for generating molecular diversity. The protocols for S-alkylation and Thia-Michael addition described herein provide reliable pathways to a vast array of thioether derivatives. These new chemical entities can be screened for enhanced biological activity, tailored for materials science applications, or used as intermediates in more complex synthetic routes. The versatility of the triazole core, combined with the reactivity of the thiol group, ensures that this scaffold will remain a valuable platform for innovation in chemistry and drug discovery.[22]
References
- Ahmed, S. et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5).
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, (28), 29-34.
- Alyahyaoy, H. A. et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
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Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Matiadis, D., Sagnou, M., & Pirmettis, I. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. [Link]
-
McGlynn, E. et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. [Link]
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Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. [Link]
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Farag, A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Beilstein Journal of Organic Chemistry, 12, 882–889. [Link]
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Nande, M. N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381. [Link]
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Tsikas, D., & Suchy, M. T. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(24), 8031. [Link]
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Gümüş, H. (2019). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]
-
Pomarnacka, E., & Kornicka, A. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Magnetic Resonance in Chemistry, 55(9), 824-833. [Link]
-
Mbianda, X. Y., & Tsegofatso, M. P. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Catalysts, 13(3), 481. [Link]
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Nande, M. N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10. [Link]
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Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.). International Journal of Creative Research Thoughts. [Link]
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Kumar, V., et al. (2013). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]
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Jiang, Y., & Qin, G. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Molecules. [Link]
-
Nako, Y., et al. (2021). Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization. Bioscience, Biotechnology, and Biochemistry, 85(7), 1547-1554. [Link]
-
Sofo, A., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar. [Link]
-
Goud, B. S., et al. (2023). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry. [Link]
-
Sowemimo, A. A., & Adeniyi, A. A. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 66A(2), 162-171. [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. [Link]
-
Grey, A. C., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(9), 6263-6270. [Link]
-
Li, M., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12. [Link]
-
Thia-Michael Reaction. (2022). Encyclopedia MDPI. [Link]
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Application Notes and Protocols for the Single Crystal Growth of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Foreword: The Pursuit of Crystalline Perfection
For researchers in structural biology, medicinal chemistry, and materials science, the ability to obtain high-quality single crystals is paramount. A well-ordered crystal lattice is the gateway to elucidating three-dimensional molecular structures through X-ray diffraction, which in turn provides invaluable insights into molecular interactions, reaction mechanisms, and structure-activity relationships. This guide provides a comprehensive overview of the techniques and underlying principles for growing single crystals of the promising heterocyclic compound, 5-Isopropyl-4H-1,2,4-triazole-3-thiol. This molecule, with its potential for diverse biological activities, is a prime candidate for structural studies to inform rational drug design.[1]
Our approach in these notes is to move beyond a simple recitation of steps. We will delve into the causality of each procedural choice, empowering the researcher to troubleshoot and optimize the crystallization process. The protocols herein are designed to be self-validating systems, with a strong emphasis on purity, patience, and precise control over the thermodynamics of crystallization.
Section 1: Synthesis and Purification of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
The journey to a perfect crystal begins with a pure compound. Impurities can inhibit nucleation, disrupt lattice formation, and lead to twinning or amorphous precipitation. Therefore, the synthesis and rigorous purification of the starting material are non-negotiable prerequisites.
Synthetic Pathway
A common and effective route for the synthesis of 1,2,4-triazole-3-thiol derivatives involves the cyclization of a thiosemicarbazide precursor.[2] A plausible and established two-step method that can be adapted for 5-Isopropyl-4H-1,2,4-triazole-3-thiol is outlined below. This process involves the initial acylation of thiosemicarbazide with isobutyryl chloride, followed by a base-catalyzed cyclodehydration.
Caption: Synthetic and purification workflow for obtaining single crystals of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Protocol: Synthesis and Purification
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve thiosemicarbazide in a suitable solvent such as pyridine or a mixture of chloroform and a non-nucleophilic base.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of isobutyryl chloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and collect the precipitated solid by vacuum filtration.
-
Wash the crude product with water and a cold, non-polar solvent like hexane to remove unreacted starting materials.
Step 2: Cyclodehydration to form 5-Isopropyl-4H-1,2,4-triazole-3-thiol
-
Suspend the crude acylthiosemicarbazide intermediate in an aqueous solution of a base, such as 8% sodium hydroxide.[3]
-
Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and treat with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Carefully acidify the filtrate with a dilute acid, such as 10% acetic acid, to a pH of approximately 5-6.[3]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with copious amounts of water to remove any residual salts.
Step 3: Purification by Recrystallization
-
Based on the successful recrystallization of a structurally similar compound, ethanol is an excellent starting solvent for purification.[3]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in a refrigerator or ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum. The purity should be assessed by melting point determination and spectroscopic methods (NMR, IR) before proceeding to single crystal growth.
Section 2: Techniques for Single Crystal Growth
The growth of a single crystal is a thermodynamic process that requires a slow transition from a state of saturation to supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice. The key is to approach the supersaturation point slowly and methodically. Below are several field-proven techniques.
Slow Evaporation
This is often the simplest and most successful method for small organic molecules.[4] The principle lies in gradually increasing the concentration of the solute by the slow evaporation of the solvent until the solution becomes supersaturated and crystal nucleation begins.
Protocol: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified 5-Isopropyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (see Table 1 for solvent selection).
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel, such as a small vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes using a needle.
-
Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vessel periodically for crystal growth.
| Solvent System | Rationale | Boiling Point (°C) | Polarity Index |
| Ethanol | Proven for recrystallization of a similar triazole-thiol.[3] Good balance of polarity. | 78 | 5.2 |
| Acetone/Hexane | A polar solvent to dissolve the compound and a non-polar anti-solvent to slowly decrease solubility as acetone evaporates. | 56 (Acetone) | 5.1 (Acetone) |
| Ethyl Acetate | A good general-purpose solvent for many organic compounds.[4] | 77 | 4.4 |
| Toluene | The aromatic nature can sometimes aid in the packing of heterocyclic compounds.[4] | 111 | 2.4 |
Table 1: Suggested starting solvent systems for the slow evaporation method.
Vapor Diffusion
Vapor diffusion is a gentle and highly controllable method. It involves the diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent. This slowly reduces the solubility of the compound, leading to crystallization.
Caption: Schematic of the vapor diffusion setup for single crystal growth.
Protocol: Vapor Diffusion
-
Dissolve the purified compound in a small volume of a relatively non-volatile solvent (e.g., ethanol, toluene) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a larger volume of a volatile anti-solvent (e.g., hexane, pentane) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly and leave it in a stable, vibration-free location.
-
The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, inducing crystallization over time.
Slow Cooling
This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.
Protocol: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the boiling point of the solvent).
-
Filter the hot solution into a clean, pre-warmed crystallization vessel.
-
Seal the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure a slow rate of cooling.
-
Allow the setup to cool to room temperature over 24-48 hours.
-
Crystals should form as the solution cools and becomes supersaturated.
Section 3: Troubleshooting and Best Practices
-
Purity is Paramount: Always use the highest purity starting material. If initial crystallization attempts fail, consider an additional purification step.
-
Patience is a Virtue: Crystal growth can take time, from days to several weeks. Do not be discouraged by initial slow progress.
-
Avoid Disturbances: Mechanical shock or rapid temperature fluctuations can lead to the formation of multiple small crystals instead of a few large ones.
-
Start Small: It is often more effective to set up multiple small-scale crystallization experiments with varying solvents and conditions rather than a single large one.
-
Oiling Out: If the compound separates as an oil, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent system. Try using a more dilute solution or a different solvent.
References
-
Asiri, A. M. (2003). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank, 2003(1), M307. Available at: [Link]
-
ResearchGate. (n.d.). The effects of solvent and base on yields of triazole-thiols 2a-b. Available at: [Link]
-
Jumaa, F. H., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-212. Available at: [Link]
-
KTU AVES. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-832. Available at: [Link]
-
Fun, H.-K., et al. (2012). Crystal structure of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. Available at: [Link]
-
ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]
-
MDPI. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 25(21), 5182. Available at: [Link]
-
Amerigo Scientific. (n.d.). 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 25(22), 5489. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2020). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(8), 2568-2575. Available at: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yield and purity.
Overview of the Synthetic Pathway
The most direct and widely adopted method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols is the condensation of a carboxylic acid with thiocarbohydrazide, followed by a base-catalyzed or thermal cyclization.[1][2][3] This one-pot or two-step approach is valued for its operational simplicity and use of readily available starting materials.
Primary Reaction Scheme:
The key transformation is the intramolecular cyclodehydration of the acylthiocarbohydrazide intermediate. The efficiency of this step is highly dependent on reaction conditions and is often the primary determinant of the overall yield.
Visualizing the Experimental Workflow
The following diagram outlines the general laboratory workflow for this synthesis.
Caption: General workflow for the synthesis of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Category: Low Product Yield
Question 1: My overall yield is below 40%. What are the most likely causes and how can I address them?
Answer: Low yields are a frequent challenge and typically stem from one of three areas: incomplete reaction, side reactions, or mechanical loss during work-up.
-
Incomplete Cyclization: The conversion of the 1-(isobutyryl)thiocarbohydrazide intermediate to the triazole ring is the critical yield-determining step.
-
Causality: This step requires sufficient thermal energy to overcome the activation barrier for dehydration and ring closure. In base-catalyzed variants, the base concentration must be adequate to facilitate the necessary deprotonation steps for cyclization.[4][5]
-
Solution: Ensure your reaction is heated adequately. For neat reactions (fusing reagents), temperatures of 160-180°C are common.[1] For base-catalyzed reactions in a solvent, refluxing for several hours (3-5 h) is standard.[6] If using a base like NaOH, ensure at least one molar equivalent is used.
-
-
Side Product Formation: The primary competing reaction is the formation of the isomeric 5-isopropyl-1,3,4-thiadiazol-2-amine.
-
Causality: Under certain conditions, particularly acidic ones or with specific condensing agents like polyphosphate ester (PPE), the acylation can favor a pathway that leads to the thiadiazole ring system instead of the triazole.[7][8]
-
Solution: Strongly alkaline conditions (e.g., 8% NaOH solution) favor the formation of the 1,2,4-triazole-3-thiol.[6] Avoid acidic catalysts if the triazole is the desired product. The two isomers can often be separated because the triazole-thiol is typically soluble in aqueous base while the thiadiazole-amine is not.[7]
-
-
Sub-optimal Stoichiometry: An incorrect ratio of reactants can leave starting material unreacted.
-
Solution: Use equimolar amounts of the carboxylic acid and thiocarbohydrazide.[1] Using a slight excess of one reagent is generally not necessary and can complicate purification.
-
Visualizing the Low Yield Troubleshooting Process
Caption: A troubleshooting flowchart for diagnosing and resolving low product yield.
Category: Purity and Side Reactions
Question 2: My final product shows impurities in the ¹H NMR spectrum. How do I identify and remove them?
Answer: The most common impurities are unreacted starting materials, the acylthiocarbohydrazide intermediate, or the 1,3,4-thiadiazole isomer.
-
Identification:
-
Thiocarbohydrazide: Will show broad signals for its -NH2 groups. It is highly soluble in water and should be removed during aqueous work-up.
-
Isobutyric Acid: Will show a characteristic septet and doublet for the isopropyl group and a very broad singlet for the carboxylic acid proton (>10 ppm). It is soluble in basic water.
-
1,3,4-Thiadiazole Isomer: The chemical shifts in the NMR will be different from your target compound. Mass spectrometry is definitive, as both isomers have the same molecular weight (143.21 g/mol ).[9]
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method. The 5-isopropyl-4H-1,2,4-triazole-3-thiol is often recrystallized from ethanol or ethanol/water mixtures.[6] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution.
-
Acid-Base Wash: The thiol proton on the triazole ring is acidic. You can dissolve the crude product in a dilute aqueous base (e.g., 5% Na2CO3), filter off any insoluble impurities (like the thiadiazole), and then re-precipitate your desired product by acidifying the filtrate with an acid like acetic acid or dilute HCl.[6]
-
Optimized Experimental Protocol
This protocol is a synthesis of common procedures designed to maximize yield and purity.
Objective: To synthesize 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Materials:
-
Thiocarbohydrazide (1.0 eq)
-
Isobutyric Acid (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 8% w/v or 2N)
Procedure:
-
Step 1: Intermediate Formation (Optional Two-Step Method)
-
In a round-bottom flask, mix equimolar amounts of thiocarbohydrazide and isobutyric acid.
-
Heat the mixture in an oil bath at 165-170°C for 30-45 minutes.[1] The mixture will melt and then solidify as the intermediate forms. Allow it to cool.
-
-
Step 2: Cyclization (Recommended One-Pot or continuation of Step 1)
-
To the flask containing the starting materials (one-pot) or the cooled intermediate (two-step), add a sufficient volume of 8% aqueous NaOH solution to fully suspend the solids (e.g., 10-15 mL per gram of starting material).[6]
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-5 hours. The solids should dissolve as the reaction progresses.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of Ethyl Acetate/Hexane 1:1 or Dichloromethane/Methanol 9:1).
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath.
-
While stirring, slowly and carefully acidify the reaction mixture to a pH of 5-6 using a dilute acid (e.g., 10% acetic acid or 2M HCl).[6] A white precipitate of the product will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold water to remove salts and any remaining water-soluble impurities.
-
-
Step 4: Purification
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 5-Isopropyl-4H-1,2,4-triazole-3-thiol as white crystals.[6]
-
Reaction Parameter Optimization
Optimizing reaction conditions is key to improving yield. The following table provides guidance based on principles observed in related syntheses.
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Catalyst/Medium | Aqueous NaOH (8%) | High Yield of Triazole | Strong base favors the 1,2,4-triazole cyclization pathway over the competing 1,3,4-thiadiazole formation.[5][6] |
| Neat (Fusion) | Moderate to Good Yield | A simple, solvent-free method, but may require higher temperatures and can lead to thermal degradation if not controlled.[1] | |
| Acidic (e.g., PPE) | Favors 1,3,4-Thiadiazole | Acidic conditions or specific dehydrating agents can alter the cyclization mechanism to produce the isomeric side product.[7] | |
| Temperature | Reflux (in solvent) | Good Yield | Provides sufficient energy for cyclodehydration without causing significant decomposition. Standard for base-catalyzed methods.[10] |
| 160-180°C (Neat) | Good Yield | Necessary for the thermal fusion method to proceed at a reasonable rate.[1] | |
| Reaction Time | 3-5 hours (Reflux) | Complete Conversion | Ensures the reaction goes to completion. Monitor by TLC to avoid unnecessary heating that could degrade the product.[6] |
| 30-60 minutes (Neat) | Complete Conversion | Fusion reactions are typically faster due to the high temperature and concentration.[1] |
References
-
Agrawal R. et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
ResearchGate. (N.D.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[11][12][13] triazole-3-thiol derivatives and Antifungal activity. [Link]
-
Broad Institute. (N.D.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]
-
ResearchGate. (N.D.). Reaction optimization for the NH-1,2,3-triazole synthesis. [Link]
-
Demirbas, N. et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
ACS Publications. (N.D.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
Asiri, A. M. (2003). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. MDPI. [Link]
-
PubMed. (N.D.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
Scientific & Academic Publishing. (N.D.). Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ISRES. (N.D.). synthesis of 1,2,4 triazole compounds. [Link]
-
MDPI. (N.D.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]
-
Rostami, A. et al. (2013). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. National Institutes of Health (NIH). [Link]
-
Preprints.org. (2018). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. [Link]
-
National Institutes of Health (NIH). (N.D.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]
-
Yuriev, E. et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
National Institutes of Health (NIH). (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. [Link]
-
Journal of Research in Chemistry. (2022). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]
-
ACS Publications. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. [Link]
-
ChemRxiv. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. [Link]
-
ChemRxiv. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti- mic. [Link]
-
MDPI. (N.D.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
National Institutes of Health (NIH). (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
-
KTU AVES. (N.D.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
Organic Syntheses. (N.D.). 1,2,4-Triazole-3(5)-thiol. [Link]
-
Scientific Research Publishing. (N.D.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (N.D.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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- 13. researchgate.net [researchgate.net]
common side reactions in the synthesis of 1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of 1,2,4-triazole-3-thiols, typically achieved through the cyclization of thiosemicarbazide derivatives, is a cornerstone for the development of a wide range of biologically active compounds.[1][2][3] However, the pathway to these valuable molecules is often complicated by competing reactions that can significantly impact yield and purity. This guide will address the most common side reactions and provide strategies for their mitigation.
Troubleshooting Guide & FAQs
Issue 1: Formation of 1,3,4-Thiadiazole Impurity
Q1: My reaction is producing a significant amount of a 1,3,4-thiadiazole isomer instead of the desired 1,2,4-triazole-3-thiol. Why is this happening and how can I prevent it?
A1: The formation of the 1,3,4-thiadiazole ring system is the most common side reaction in the synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazide precursors. The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium. [1][4]
-
Mechanism of Side Reaction: Under acidic conditions, the nitrogen atom of the thioamide group in the acylthiosemicarbazide intermediate is protonated. This is followed by a nucleophilic attack from the sulfur atom onto the carbonyl carbon, leading to cyclization and dehydration to form the 1,3,4-thiadiazole.[5][6][7]
-
Controlling the Reaction Pathway: To favor the formation of the desired 1,2,4-triazole-3-thiol, the cyclization should be carried out under basic conditions. In a basic medium, the terminal nitrogen of the hydrazine moiety is deprotonated, which then acts as the nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,2,4-triazole ring.[8][9]
Troubleshooting Protocol: Favoring 1,2,4-Triazole-3-thiol Formation
-
Reaction Setup: In a round-bottom flask, dissolve the acylthiosemicarbazide intermediate in a suitable solvent (e.g., ethanol, water).
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH), to the reaction mixture. The amount of base should be sufficient to ensure the medium is alkaline.
-
Heating: Heat the reaction mixture to reflux for a period of 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., dilute HCl) to precipitate the 1,2,4-triazole-3-thiol product.
-
Isolation: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[8]
Visualizing the Competing Pathways:
Caption: Potential sites of alkylation.
Issue 3: Oxidation to Disulfides
Q3: My final 1,2,4-triazole-3-thiol product seems to be degrading over time, and I suspect it's forming a disulfide. How can I prevent this?
A3: The thiol group in 1,2,4-triazole-3-thiols is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is a common issue with many thiol-containing compounds and can be exacerbated by exposure to air (oxygen), trace metal ions, and certain pH conditions. [10][11] Preventative Measures:
| Strategy | Description |
| Inert Atmosphere | Conduct reactions and handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. [11] |
| Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen. [12] |
| Chelating Agents | Add a chelating agent such as EDTA to the reaction mixture or purification buffers to sequester trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze thiol oxidation. [10][12] |
| pH Control | Maintain a slightly acidic to neutral pH during work-up and storage, as higher pH can increase the rate of thiol oxidation. |
| Use of Reducing Agents | For storage, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution to maintain the thiol in its reduced state. [12] |
Storage Recommendations:
-
Store the solid product in a tightly sealed container under an inert atmosphere.
-
If stored in solution, use degassed solvents and consider adding a reducing agent.
-
Store at low temperatures to slow down the rate of oxidation.
Issue 4: Potential for Hydrolysis and Desulfurization
Q4: Can my starting materials or product degrade under harsh reaction conditions?
A4: While the 1,2,4-triazole ring is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the acylthiosemicarbazide intermediate or even desulfurization.
-
Hydrolysis: The acylthiosemicarbazide intermediate can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would prevent the desired cyclization from occurring. [13]* Desulfurization: Although less common in this specific synthesis, desulfurization of thiourea-like structures can occur under certain conditions, leading to the formation of other byproducts. [14][15] Mitigation Strategies:
-
Optimize Reaction Conditions: Use the mildest possible conditions (temperature, reaction time, and reagent concentration) that still allow for efficient cyclization.
-
Monitor the Reaction: Closely monitor the progress of the reaction using techniques like TLC to avoid prolonged reaction times that could lead to degradation.
-
Careful Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. If acidification is necessary for precipitation, it should be done carefully and preferably at a low temperature. [3]
Conclusion
The synthesis of 1,2,4-triazole-3-thiols is a valuable tool in medicinal chemistry and drug discovery. By understanding the common side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and success rate of their syntheses.
References
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Retrieved from [Link]
- Metwally, M. A., et al. (2012). Thiosemicarbazides: synthesis and reactions.
-
Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Retrieved from [Link]
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Gummer, J., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Retrieved from [Link]
- O-Thong, S., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical research, 27(1), 13-26.
- Zozulynets, D. М., et al. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-52.
- Gumus, M., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. Archiv der Pharmazie.
-
Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). Retrieved from [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [5][13][16]triazole-3-thiol derivatives and Antifungal activity. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8.
- Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1223, 128973.
-
Optimization of the Cyclodesulfurization of Thiourea 1a. (n.d.). Retrieved from [Link]
- Visible-light-promoted cyclodesulfurization of phenolic thioureas: An organophotoredox catalytic approach to 2-aminobenzoxazoles. (2023). Green Chemistry, 25(15), 6035-6041.
- Metwally, M. A., et al. (2012). Thiosemicarbazides: synthesis and reactions.
- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016).
- Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. (1998). Journal of the Chemical Society, Dalton Transactions, (15), 2469-2474.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). Journal of Research in Pharmacy, 25(4), 514-522.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Cyclodesulfurization Reaction of Glycosyl Thioureides. (1979). Synthesis, 1979(5), 387-389.
- Novel desulphurization of thiourea derivatives by alkaline autoxidation. (1981). Tetrahedron Letters, 22(30), 2879-2882.
- An Investigation into the Alkylation of 1,2,4-Triazole. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E28.
-
Disulfide synthesis by S-S coupling. (n.d.). Retrieved from [Link]
- Redox-Click Chemistry for Disulfide Formation
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2021). Journal of Molecular Structure, 1223, 128973.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988283.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 4422.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2021). Journal of Molecular Structure, 1223, 128973.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal, 10(1), 22.
- Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2012). European Journal of Medicinal Chemistry, 58, 455-463.
- Phenyl thiosemicarbazide cyclization leads to the versatile 1,3,4-thiadiazole scaffold: Structural analysis of its copper(I) complex. (2025).
- N‐alkylation of NH‐1,2,3‐triazoles. (2018). ChemistrySelect, 3(32), 9294-9297.
- Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. (2018). The Journal of Organic Chemistry, 83(19), 11674-11685.
- Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. (2021). Organic Letters, 23(11), 4420-4425.
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3(4), 366-375.
- Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. (2011). European Journal of Medicinal Chemistry, 46(9), 4179-4185.
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021). Retrieved from [Link]
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). Scientific Reports, 15(1), 1-18.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2021). Journal of Molecular Structure, 1223, 128973.
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Retrieved from [Link]
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Technical Support Center: Purification of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and its Derivatives
Welcome to the technical support center for the purification of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique physicochemical properties of these molecules—stemming from the polar triazole ring, the acidic thiol group, and its thione tautomer—present distinct challenges that can impede the isolation of high-purity materials.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind each step, we aim to empower you to troubleshoot effectively and adapt methodologies to your specific derivative.
Core Purification Challenges: An Overview
The primary difficulties in purifying 4H-1,2,4-triazole-3-thiols arise from a combination of factors:
-
High Polarity: The presence of multiple nitrogen atoms and the thiol/thione group confers high polarity, which can lead to poor solubility in common non-polar organic solvents and challenging separation by normal-phase chromatography.
-
Thiol-Thione Tautomerism: These compounds exist as an equilibrium mixture of the thiol (-SH) and thione (C=S) forms.[1][2] This can affect their reactivity, solubility, and interaction with chromatographic stationary phases. In most 3-mercapto-1,2,4-triazoles, the thione form is predominant.[3]
-
Acidity and Basicity: The thiol proton is acidic (pKa typically in the 6-8 range), allowing for deprotonation with base to form a water-soluble salt. The triazole ring nitrogens are weakly basic. This dual nature is the key to purification by acid-base extraction.[4][5]
-
Susceptibility to Oxidation: The thiol group is prone to oxidation, primarily forming disulfide bridges, especially in the presence of air, metal ions, or oxidizing agents.[6][7] This is a common source of colored impurities and can lead to yield loss.
-
Common Synthetic Impurities: Syntheses often involve the cyclization of thiosemicarbazide precursors.[1][8] Incomplete cyclization or side reactions can lead to impurities like unreacted starting materials or isomeric byproducts (e.g., 1,3,4-thiadiazoles), which may have similar polarities.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the single most effective technique for purifying crude 5-substituted-4H-1,2,4-triazole-3-thiols?
A1: For most derivatives, a well-executed acid-base extraction is the most powerful initial purification step. This method leverages the acidic nature of the thiol/thione proton. By dissolving the crude material in an aqueous base (e.g., NaOH, Na₂CO₃), non-acidic impurities can be washed away with an immiscible organic solvent. The desired triazole-thiol is then recovered in high purity by acidifying the aqueous layer to induce precipitation.[1][10] This is often followed by recrystallization to remove any remaining trace impurities.
Q2: My purified product is a pale yellow solid, but the literature reports it as white. What is the likely cause?
A2: A yellow or off-white color is often indicative of minor oxidation of the thiol to a disulfide dimer.[6] While often a small percentage of the total material, these disulfide impurities can be highly colored. Ensure you minimize exposure to air during the final workup and drying steps, especially at elevated temperatures. Storing the final product under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.[11]
Q3: Is column chromatography a viable option for these compounds?
A3: Yes, but it requires careful consideration. Due to their high polarity, these compounds adhere strongly to silica gel.[12] This can lead to significant band tailing or even irreversible adsorption. To be successful, you will likely need to use a highly polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).[13][14] For compounds that exhibit basic character, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and dramatically improve peak shape.[12][15]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of techniques is essential. A sharp, uncorrected melting point is a good initial indicator of purity.[1] For structural confirmation, ¹H and ¹³C NMR spectroscopy are critical. The thiol proton (SH) typically appears as a broad singlet at a very downfield chemical shift, often between 12 and 14 ppm in DMSO-d₆, which is a characteristic feature.[1][2][16] IR spectroscopy can show bands for N-H, S-H, and C=N stretches.[1] Finally, elemental analysis or high-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.[17]
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low Recovery After Acid-Base Purification
-
Question: I performed an acid-base extraction by dissolving my crude product in 1M NaOH, washing with ethyl acetate, and then re-precipitating with 1M HCl. My final yield was less than 30%. What went wrong?
-
Answer & Troubleshooting Steps:
-
Incomplete Precipitation: The most common cause is not adjusting the pH correctly. The pKa of the thiol is crucial. You must acidify the solution to at least 1-2 pH units below the pKa of the thiol to ensure complete protonation and precipitation. Check the pH of the aqueous layer with pH paper after adding acid.
-
Product Solubility: While the protonated form is less water-soluble, it is not completely insoluble, especially if the substituents on the triazole are small or polar. After precipitation, cool the mixture in an ice bath for at least 30 minutes to maximize recovery before filtration.[10]
-
Excessive Volume: Using a large volume of water for the extraction and precipitation will increase solubility losses. Use the minimum volume necessary to dissolve the salt and suspend the final precipitate.
-
Amphoteric Nature: In some cases, adding too much strong acid can protonate the triazole ring nitrogens, forming a more water-soluble salt and reducing yield. Careful, dropwise addition of acid while monitoring for maximum precipitation is key. Using a weaker acid like acetic acid for precipitation can sometimes provide better results.[10]
-
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Question: I'm trying to recrystallize my product from ethanol, but it separates as a sticky oil instead of forming crystals. How can I fix this?
-
Answer & Troubleshooting Steps:
-
Supersaturation/Rapid Cooling: "Oiling out" often happens when the solution is too concentrated or cooled too quickly.[12]
-
Solution: Add a small amount of hot solvent to redissolve the oil completely. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Do not place the hot flask directly into the ice bath.[12]
-
-
Impurities Inhibiting Crystallization: The presence of persistent, soluble impurities can disrupt crystal lattice formation.[12]
-
Solution: Try a pre-purification step. If you haven't already, perform an acid-base extraction. Alternatively, you can dissolve the crude material in a minimal amount of a strong solvent (like DCM/MeOH), pass it through a small plug of silica gel to catch highly polar impurities, and then concentrate the filtrate for recrystallization.[12]
-
-
Inducing Crystallization: If slow cooling doesn't work, you may need to induce nucleation.
-
Solution: Scratch the inside of the flask at the air-solvent interface with a glass rod to create microscopic imperfections that serve as nucleation sites. If you have a small crystal of pure material, add it as a "seed crystal" to the cooled solution.[12]
-
-
Issue 3: Streaking and Poor Separation in Column Chromatography
-
Question: I'm running a silica gel column, but my compound is streaking down the column, and I'm getting poor separation from an impurity. My TLC plate looks similar.
-
Answer & Troubleshooting Steps:
-
Solvent Polarity is Incorrect: The eluent is likely not polar enough to move the compound effectively, or it is too polar, causing everything to elute together.[18]
-
Solution: Systematically screen solvent systems using TLC. A good target Rf for the desired compound for column chromatography is between 0.25 and 0.35. Common solvent systems for these polar compounds include ethyl acetate/hexanes and methanol/dichloromethane.[14]
-
-
Strong Interaction with Acidic Silica: The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[12]
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, the stationary phase may be the issue.
-
Visualization of Purification Workflows
General Purification Strategy
The most robust purification path typically involves an initial acid-base extraction to remove the bulk of neutral and basic impurities, followed by recrystallization to achieve high analytical purity.
Caption: General purification workflow for 4H-1,2,4-triazole-3-thiols.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography issues.
Key Experimental Protocols
Protocol 1: Acid-Base Extraction and Precipitation
This protocol assumes you have a crude product contaminated with neutral or non-acidic impurities.
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).
-
Basification: Transfer the solution to a separatory funnel. Add 1 M aqueous sodium hydroxide solution (50 mL). Gently invert the funnel 10-15 times to mix the layers, venting frequently. Avoid vigorous shaking to prevent emulsion formation. [12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction: Add another portion of 1 M NaOH (25 mL) to the organic layer in the funnel, mix, and combine the aqueous layer with the first extract. This ensures complete extraction of the acidic product.
-
Washing: The organic layer, containing neutral impurities, can now be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise until the solution becomes strongly acidic (test with pH paper, target pH ~1-2). A precipitate should form.[10]
-
Isolation: Continue stirring the cold suspension for 30 minutes. Collect the solid by vacuum filtration, wash the filter cake with copious amounts of cold deionized water, and then with a small amount of a cold non-polar solvent (like hexanes) to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization of a Polar Thiol
-
Solvent Selection: Place a small amount of your purified solid into several test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) and heat to boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol/water mixtures are often effective.[19][20]
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary Table
| Parameter / Challenge | Key Consideration | Recommended Action / Technique |
| Primary Impurity Type | Unreacted starting materials, neutral byproducts | Acid-Base Extraction |
| Product Polarity | High, strong adsorption to silica | Use polar eluents (e.g., MeOH/DCM). Add triethylamine to eluent for silica columns, or use alumina.[12] |
| Product Stability | Prone to air oxidation (thiol to disulfide) | Minimize exposure to air, especially when heated. Store final product under inert gas (N₂/Ar).[11][21] |
| Final Purification | Removal of trace or isomeric impurities | Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water).[1] |
| Process Monitoring | Assessing reaction completion and fraction purity | Thin-Layer Chromatography (TLC) using a polar solvent system. |
References
- BenchChem. (2025).
- BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
- Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
- MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- Reddit. (2020). Removal of Smelly Thiol via Extraction?.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
- PubMed. (n.d.).
-
MDPI. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]
-
Asiri, A. M. (2003). 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank, 2003(1), M307. [Link]
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
- University of California, Davis. (n.d.).
-
MDPI. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
ResearchGate. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][16][22] triazole-3-thiol derivatives and Antifungal activity. [Link]
-
National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
- Reddit. (2013). How would you purify air-sensitive materials (thiols)
- BenchChem. (2025). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
- BenchChem. (2025).
-
MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
MDPI. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. [Link]
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Technical Support Center: Troubleshooting Solubility of 5-Isopropyl-4H-1,2,4-triazole-3-thiol in Biological Assays
Welcome to the technical support guide for 5-Isopropyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Poor solubility is a frequent hurdle in drug discovery, leading to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a systematic approach to understanding and overcoming these issues, ensuring reliable and reproducible experimental outcomes.
Section 1: Understanding the Molecule - Physicochemical Profile
Effective troubleshooting begins with understanding the inherent chemical properties of 5-Isopropyl-4H-1,2,4-triazole-3-thiol. Its structure dictates its behavior in different solvent systems.
Chemical Structure: C₅H₉N₃S Molecular Weight: 143.21 g/mol [3]
Key Physicochemical Parameters (Predicted):
| Parameter | Value | Implication for Solubility |
|---|---|---|
| LogP | 1.21 | Indicates moderate lipophilicity (hydrophobicity). The compound prefers a non-polar environment over an aqueous one. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests reasonable membrane permeability but does not guarantee aqueous solubility.[3] |
| pKa (Acidic) | ~7-9 (Estimated) | The thiol (-SH) group is weakly acidic. At pH values above this pKa, it deprotonates to the more soluble thiolate (-S⁻) form. |
| pKa (Basic) | ~2-3 (Estimated) | The triazole ring nitrogens are weakly basic and can be protonated at low pH.[4][5] |
A critical feature of this molecule is its capacity for thiol-thione tautomerism . It can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. In neutral solutions and the solid state, the thione form is often predominant for 1,2,4-triazole derivatives.[6][7][8] This equilibrium is crucial because the two forms have different polarities and hydrogen bonding capabilities, directly impacting solubility.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility problems in a practical question-and-answer format.
FAQ 1: My compound precipitated when I diluted my DMSO stock into aqueous buffer. What happened and how can I fix it?
This is the most common manifestation of poor aqueous solubility, often called "crashing out."[9]
-
The Cause (Why it happens): The compound is highly soluble in the organic stock solvent (e.g., 100% DMSO) but exceeds its solubility limit when diluted into a predominantly aqueous environment like cell culture media or assay buffer. The hydrophobic isopropyl group and the triazole ring are poorly solvated by water, causing the molecules to aggregate and precipitate.[10]
-
The Solution (How to fix it):
-
Optimize Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid solvent-induced toxicity.[11][12][13][14] Some sensitive cell lines may require concentrations as low as 0.1%.[13][15][16] First, determine the maximum tolerable DMSO concentration for your specific assay.
-
Lower the Stock Concentration: If your final compound concentration is 10 µM and your final DMSO is 0.1%, you need a stock of only 10 mM in DMSO. Making a 50 mM stock is unnecessary and increases the risk of precipitation.
-
Improve the Dilution Technique: Instead of a single, large dilution, use a serial dilution approach.[9][11] Additionally, when adding the stock to the buffer, ensure rapid mixing by vortexing or pipetting vigorously to disperse the compound quickly before it has a chance to aggregate.[9]
-
FAQ 2: What is the best solvent for making a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many research compounds.[1][] If solubility in DMSO is limited, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested, but their compatibility with the specific biological assay must be verified.[]
FAQ 3: Can I use pH adjustment to improve solubility? What's the recommended range?
Yes, pH adjustment is a powerful technique for ionizable compounds like 5-Isopropyl-4H-triazole-3-thiol.[][18][19][20]
-
The Mechanism: The thiol group (-SH) is weakly acidic. By raising the pH of the aqueous buffer to be 1-2 units above the thiol's pKa, you can deprotonate it to form the negatively charged thiolate salt (-S⁻). This charged species is significantly more soluble in water.[18][21]
-
Recommended Action:
-
Prepare your aqueous buffer (e.g., PBS, Tris) at a pH of 8.5-9.5.
-
Crucially, you must verify that your assay (e.g., enzyme activity, cell viability) is not adversely affected by this higher pH.
-
Dilute your DMSO stock into the high-pH buffer. In an alkaline solution, the equilibrium shifts toward the formation of the more soluble thiol form.[22]
-
FAQ 4: Are there alternative formulation strategies if co-solvents and pH fail?
If standard methods are insufficient, advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[23][24][25] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is more water-soluble.[23][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose in pharmaceutical formulations.[27]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help solubilize compounds in biochemical assays, but they are generally not suitable for cell-based assays as they can disrupt cell membranes.[10]
FAQ 5: How can I confirm my compound is truly dissolved and not a fine suspension?
Visual inspection is the first step, but it can be misleading.[9]
-
Centrifugation: Spin a sample of your final dilution at high speed (e.g., >10,000 x g) for 15 minutes. Any pellet formation indicates undissolved compound.[9]
-
Turbidity Measurement: Use a plate reader to measure light scattering (nephelometry) of your solution. An increase in turbidity compared to a vehicle control indicates the presence of precipitate.[11]
-
Filtration and HPLC: For a definitive measure, filter the solution through a 0.22 µm filter and quantify the concentration of the compound in the filtrate using HPLC. This value represents the true soluble concentration.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Preparation and Dilution of a DMSO Stock Solution
-
Accurately weigh the desired amount of 5-Isopropyl-4H-triazole-3-thiol.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Facilitate dissolution by vortexing for 2-5 minutes. Gentle warming (to 30-37°C) or brief sonication can be used if necessary, but check for compound stability under these conditions.
-
Visually inspect the solution against a light and dark background to ensure no particulates are visible.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.[1]
-
For dilution, add the stock solution to the aqueous buffer (not the other way around) while vortexing the buffer to ensure rapid dispersion.
Protocol 3.2: pH-Dependent Solubility Enhancement
-
Prepare a series of buffers (e.g., 50 mM phosphate or Tris) at different pH values, such as 6.5, 7.5, 8.5, and 9.5.
-
Prepare a 10 mM stock of the compound in 100% DMSO.
-
In separate tubes, dilute the DMSO stock 1:100 into each buffer to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubate the samples at room temperature for 1 hour.
-
Visually inspect for precipitation. For a quantitative result, centrifuge the samples and measure the supernatant concentration by HPLC-UV.
-
This will determine the optimal pH for maintaining solubility while also confirming the pH does not degrade the compound.
Section 4: Data Summary & Visualization
Table 1: Recommended Starting Conditions for Solubilization
| Strategy | Solvent/Excipient | Starting Concentration | Target Assay Type | Key Considerations |
|---|---|---|---|---|
| Co-Solvent | DMSO | 0.1% - 0.5% (final) | Cell-based, Biochemical | Must perform a vehicle control to test for solvent toxicity/interference.[13][15] |
| pH Adjustment | Alkaline Buffer (Tris/Phosphate) | pH 8.5 - 9.5 | Biochemical, Robust Cell Lines | Must verify that assay performance and compound stability are unaffected by high pH. |
| Complexation | HP-β-Cyclodextrin | 1-10 mM | Cell-based, In vivo | Can alter compound availability; requires careful validation.[26][27] |
Diagrams
The following diagrams illustrate the chemical principles and a logical workflow for troubleshooting.
Caption: Thiol-Thione tautomerism and pH-dependent ionization.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Section 5: Best Practices & Final Recommendations
-
Screen Early: Assess the kinetic solubility of your compound early in the discovery process to anticipate challenges.[1][2]
-
Always Use Controls: Include a "vehicle control" (buffer + highest concentration of DMSO or other excipient) in all experiments to isolate the effect of the compound from the effect of the formulation.
-
Mind the Matrix: The components of your assay buffer (e.g., proteins like BSA) can sometimes help solubilize a compound or, conversely, interact with it. Be consistent with your buffer composition.
-
Document Everything: Keep detailed records of your stock concentrations, solvent systems, pH, and dilution methods. This is crucial for reproducibility.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 5-Isopropyl-4H-triazole-3-thiol, leading to more accurate and reliable data in their biological investigations.
References
- Vertexaiearch. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- I Am Reverse. (2026, January 7). PH adjustment: Significance and symbolism.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ChemScene. (n.d.). 5-Isopropyl-1h-1,2,4-triazole-3-thiol.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- GIT Labor-Fachzeitschrift. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- NIH. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- MDPI. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- YouTube. (2025, December 20). How Does pH Impact Ionic Compound Solubility?.
-
ChemicalBook. (n.d.). 5-ISOPROPYL-4H-[23][24][26]TRIAZOLE-3-THIOL Chemical Properties. Retrieved January 17, 2026, from
- ResearchGate. (2025, August 7). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione.
- Solubility of Things. (n.d.). 1,2,4-Triazole.
- PubMed. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
-
ChemicalBook. (n.d.). 5-isopropyl-4h-[23][24][26]triazole-3-thiol. Retrieved January 17, 2026, from
- Wikipedia. (n.d.). 1,2,4-Triazole.
- ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
- NIH. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- MDPI. (2002, February 16). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
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- Smolecule. (2023, August 16). 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
- ChemScene. (n.d.). 946755-73-3 | 5-Isopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol.
- MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
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- ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives..
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Technical Support Center: Strategies to Improve the Aqueous Solubility of Triazole-Based Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered when working with poorly soluble triazole-based compounds. The following troubleshooting guides and FAQs are designed to provide both theoretical understanding and practical, actionable protocols to overcome solubility hurdles in your experiments.
Section 1: Foundational Troubleshooting & Quick Fixes
This section addresses the most immediate and common solubility problems encountered during routine experimental work, such as preparing stock solutions or running biological assays.
FAQ 1.1: My triazole compound is precipitating out of my aqueous assay buffer. I'm using DMSO as a co-solvent. What are my immediate options?
This is a classic challenge, often occurring when a DMSO stock solution is diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out. Here’s a systematic approach to troubleshoot this.
Root Cause Analysis: The core issue is that while DMSO is an excellent solvent for many organic molecules, its ability to maintain their solubility diminishes significantly upon high dilution in water.[1] Many assays have a low tolerance for organic co-solvents (typically <1% v/v), which is often insufficient to keep a poorly soluble compound in solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable co-solvent concentration for your specific assay. While many cell-based assays can handle 0.5-1% DMSO, this is not universal.[2] Run a vehicle control experiment with varying concentrations of your co-solvent (e.g., DMSO, ethanol, PEG 400) to identify the highest concentration that does not affect the assay outcome.[3]
-
Adjust Solution pH: Triazole rings contain nitrogen atoms that can be protonated or deprotonated.[4] This makes their solubility highly pH-dependent.[5] If your triazole has a basic nitrogen atom (most do), decreasing the pH of the buffer will protonate it, forming a more soluble cationic species.[6] Conversely, acidic triazoles become more soluble at higher pH.
-
Actionable Advice: Perform a pH-solubility profile. Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0 to 8.0) and determine the solubility of your compound in each. This will identify the optimal pH for your experiments.[7]
-
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) during solution preparation can help dissolve the compound. However, use this method with caution, ensuring your compound is thermally stable and that the temperature will not damage assay components like proteins.
Workflow: Initial Solubility Troubleshooting
Below is a decision-making workflow for addressing immediate precipitation issues in aqueous media.
Caption: Troubleshooting workflow for unexpected precipitation.
Section 2: Chemical Modification Strategies
When simple formulation adjustments are insufficient, modifying the compound's chemical structure can provide a more robust and permanent solution to solubility issues.
FAQ 2.1: My lead triazole compound is basic but still poorly soluble. Can salt formation help, and how do I select a suitable counter-ion?
Yes, salt formation is one of the most effective and widely used methods for increasing the aqueous solubility of ionizable drugs, including basic triazoles.[8][9]
Causality & Mechanism: A salt is the ionized form of a drug that forms a crystal lattice with a counter-ion. This ionic form generally has much higher aqueous solubility than the neutral "free base" or "free acid" form because of the favorable ion-dipole interactions with water molecules. The key factors influencing the success of this strategy are the pKa of the drug, the pKa of the counter-ion, and the physical properties of the resulting salt crystal (e.g., lattice energy).[8]
How to Select a Counter-Ion: The choice of counter-ion is critical and can dramatically affect the salt's properties.
| Counter-ion Type | Examples | Typical Application & Rationale | Potential Issues |
| Strong Mineral Acids | Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (CH₃SO₃H) | Commonly used for creating highly soluble salts. The significant difference in pKa between the drug and a strong acid ensures the salt remains ionized over a wide pH range.[9] | Can result in a highly acidic salt, potentially causing stability or compatibility issues. May be hygroscopic. |
| Weaker Organic Acids | Citrate, Tartrate, Maleate, Succinate | Often chosen to create less acidic, potentially more stable, and less hygroscopic salts. Can sometimes result in the formation of crystalline, well-behaved salts. | May result in lower solubility enhancement compared to strong acid salts. The salt may disproportionate back to the free base in neutral or basic pH environments. |
| Alkyl Sulfonates | Ethanesulfonate (esylate), Benzenesulfonate (besylate) | Often used to produce stable, crystalline salts with good handling properties. | Solubility enhancement can be variable and depends heavily on the specific drug-counterion interaction. |
Experimental Approach (Salt Screening):
-
Selection: Choose a diverse set of 3-5 pharmaceutically acceptable counter-ions (e.g., HCl, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid).
-
Synthesis: Dissolve your triazole free base in a suitable organic solvent (e.g., acetone, ethanol). Add a stoichiometric equivalent of the selected acid.
-
Isolation: Allow the salt to crystallize or precipitate. If it doesn't, try anti-solvent addition (e.g., adding ether to an ethanol solution).[10]
-
Characterization: Collect the solid and analyze it to confirm salt formation (e.g., via melting point, FTIR, NMR).
-
Solubility Measurement: Quantify the aqueous solubility of each salt form and compare it to the free base.
FAQ 2.2: My triazole is non-ionizable, or salt formation was unsuccessful. What is the prodrug approach?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[11] This is an excellent strategy when a molecule lacks an ionizable handle or when other methods fail.[12][13]
Causality & Mechanism: The strategy involves attaching a polar, water-solubilizing promoiety to the parent triazole molecule via a chemically or enzymatically labile linker.[14] Once administered, enzymes in the body (e.g., esterases, phosphatases) cleave the linker, releasing the active drug at or near its site of action.
Common Solubilizing Promoieties:
-
Phosphate Esters: Adding a phosphate group is a highly effective way to dramatically increase water solubility.[15] These are typically cleaved by alkaline phosphatase enzymes.
-
Amino Acids & Peptides: Linking an amino acid can introduce ionizable groups and improve solubility. This approach can also be used to hijack amino acid transporters for improved absorption.
-
Glycosides (Sugars): Attaching a sugar moiety significantly increases polarity and hydrogen bonding capacity.[16]
Diagram: The Prodrug Concept
This diagram illustrates how a non-soluble triazole drug is modified into a soluble prodrug, which then reverts to the active form in the body.
Caption: The prodrug strategy for solubility enhancement.
Section 3: Advanced Formulation & Drug Delivery Systems
For the most challenging compounds, advanced formulation strategies that alter the drug's physical state or create a sophisticated delivery vehicle are necessary.
FAQ 3.1: What are cyclodextrins, and how can they improve the solubility of my triazole compound?
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[17] They can encapsulate poorly water-soluble molecules, like many triazole derivatives, within their central cavity, forming a "host-guest" inclusion complex.[18]
Causality & Mechanism: The exterior of the cyclodextrin molecule is water-soluble, while the interior cavity provides a hydrophobic microenvironment. A poorly soluble triazole can partition into this cavity, shielding its lipophilic parts from the surrounding water. The resulting drug-CD complex as a whole is water-soluble, thereby increasing the apparent aqueous solubility of the drug.[19][20] Itraconazole, a well-known triazole antifungal, is commercially formulated with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enable intravenous administration.[17]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural cyclodextrin, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, highly water-soluble derivative widely used in pharmaceutical formulations.[21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified, negatively charged derivative that offers very high solubility enhancement.
When to Use Cyclodextrins: This approach is ideal for compounds that fit snugly within the CD cavity. It is particularly effective for molecules in the 200-800 Da molecular weight range. A simple screening experiment (see Protocol 4.3) can quickly determine if your compound's solubility is enhanced by CDs.
FAQ 3.2: My compound is highly crystalline with a high melting point, making it very difficult to dissolve. Would a solid dispersion be a good strategy?
Yes, solid dispersion is an excellent strategy for highly crystalline, "brick dust" type compounds.[22] It is a powerful technique for improving the dissolution rate and apparent solubility of poorly soluble drugs.[23]
Causality & Mechanism: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[24] The goal is to reduce the drug's particle size down to the molecular level and convert it from a stable, low-energy crystalline form to a high-energy amorphous state.[15] This amorphous form does not have to overcome the crystal lattice energy to dissolve, leading to a much faster dissolution rate and often achieving a supersaturated solution.[25]
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and the polymer carrier are dissolved in a common organic solvent, which is then evaporated, leaving a solid film of the dispersion.[26] This is a common lab-scale method.
-
Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled. This method is solvent-free and highly scalable for manufacturing.[24]
-
Spray Drying: A solution of the drug and polymer is sprayed into a hot air chamber, causing rapid solvent evaporation and formation of the solid dispersion particles.
Choosing a Polymer Carrier: The choice of polymer is crucial for both the formation and stability of the amorphous dispersion.
| Polymer | Common Examples | Key Properties |
| Polyvinylpyrrolidones (PVP) | PVP K30, PVP K90 | High glass transition temperature (Tg), good solubilizer, forms stable amorphous dispersions. |
| Polyethylene Glycols (PEG) | PEG 4000, PEG 6000 | Low melting point, can be used in both solvent and melt methods. Acts as a plasticizer. |
| Cellulose Derivatives | HPMC, HPMC-AS | Often used to inhibit recrystallization of the drug from the amorphous state, especially in the gastrointestinal tract. |
| Copolymers | Soluplus®, Poloxamers (Pluronics) | Can have surfactant-like properties, further aiding in dissolution and maintaining supersaturation. |
FAQ 3.3: I am hearing more about nanotechnology for drug delivery. How can this be applied to triazoles?
Nanotechnology involves formulating the drug into particles with dimensions on the nanometer scale (typically <1000 nm). This approach enhances solubility and can offer additional benefits like targeted delivery.[27] For triazoles, this has been shown to be a promising strategy.[28][29]
Causality & Mechanism: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[30] By reducing the particle size to the nanoscale, the surface-area-to-volume ratio increases dramatically, leading to a much faster dissolution rate.
Nanotechnology Approaches:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be prepared by media milling or high-pressure homogenization.
-
Polymeric Nanoparticles: The triazole drug is encapsulated within or adsorbed onto a biodegradable polymer matrix, such as chitosan.[31][32] This not only improves solubility but can also control the release of the drug.
-
Lipid-Based Nanoformulations:
Section 4: Key Experimental Protocols
Here are step-by-step methodologies for some of the key strategies discussed. Always ensure proper safety precautions are taken when handling chemicals and solvents.
Protocol 4.1: pH-Solubility Profiling
-
Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) at 0.5 pH unit intervals, from pH 4.0 to 9.0.
-
Add Excess Compound: Add an excess amount of your solid triazole compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent in which your compound is freely soluble (e.g., methanol, acetonitrile).
-
Quantify: Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate & Plot: Back-calculate the original concentration in the buffer. Plot solubility (in µg/mL or µM) versus pH to identify the optimal pH range.
Protocol 4.2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select Components: Choose a suitable hydrophilic polymer (e.g., PVP K30) and a drug-to-polymer ratio to screen (e.g., 1:1, 1:5, 1:9 w/w).
-
Find Common Solvent: Identify a volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your triazole compound and the chosen polymer.
-
Dissolve Components: Accurately weigh the drug and polymer and dissolve them completely in the common solvent in a round-bottom flask.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator under reduced pressure. A thin film will form on the wall of the flask.
-
Dry Thoroughly: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Collect and Characterize: Scrape the solid dispersion from the flask. Mill it into a fine powder. Characterize the product using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD).
-
Test Dissolution: Perform a dissolution test comparing the solid dispersion to the pure crystalline drug to quantify the improvement.
Protocol 4.3: Screening for Cyclodextrin Complexation (Phase-Solubility Study)
-
Prepare CD Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 5, 10, 20, 40, 60 mM).
-
Add Excess Drug: Add an excess amount of your triazole compound to each CD solution.
-
Equilibrate: Shake the vials at a constant temperature for 48-72 hours.
-
Filter and Analyze: Filter the samples through a 0.22 µm syringe filter to remove undissolved drug. Analyze the concentration of the drug in the filtrate by HPLC-UV.
-
Plot and Analyze: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis).
-
Interpretation: A linear increase in drug solubility with increasing CD concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and suggests that this is a viable strategy.[17]
-
References
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Shubina, A. et al. (2021). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. National Institutes of Health. Available from: [Link]
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ResearchGate. (2018). Triazoles in Nanotechnology. Available from: [Link]
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Kumar, A. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available from: [Link]
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Allam, A. et al. (2023). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. National Institutes of Health. Available from: [Link]
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Zhang, P. et al. (2020). Application of triazoles in the structural modification of natural products. Taylor & Francis Online. Available from: [Link]
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ResearchGate. (2016). Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity. Available from: [Link]
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Jaragh-Alhadad, L.A. (2025). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Longdom Publishing. Available from: [Link]
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Clares, B. et al. (2010). Aqueous solvent system for the solubilization of azole compounds. ElectronicsAndBooks. Available from: [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Bîrda, C.E. et al. (2024). Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. National Institutes of Health. Available from: [Link]
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Alhunaini, A. et al. (2025). Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. ResearchGate. Available from: [Link]
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Allam, A. et al. (2023). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. Tropical Medicine and Infectious Disease. Available from: [Link]
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Thomas, S. et al. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health. Available from: [Link]
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ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]
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Ferreira, M.V.S. et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]
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Semantic Scholar. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Available from: [Link]
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Müller, C.E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. Available from: [Link]
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Sharma, D. et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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Wikipedia. 1,2,4-Triazole. Available from: [Link]
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Kumar, S. & Singh, R. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]
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S, S. et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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International Journal of Pharmaceutical Research & Applications. (2025). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. Available from: [Link]
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WJPR. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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Patel, D. et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available from: [Link]
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Al-Zoubi, N. et al. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available from: [Link]
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Serajuddin, A.T. (2007). Salt formation to improve drug solubility. PubMed. Available from: [Link]
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Solubility of Things. 1,2,4-Triazole. Available from: [Link]
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Bhaduka, G. & Rajawat, J.S. (2020). Formulation Development and Solubility Enhancement of Voriconazole by Solid Dispersion Technique. Research Journal of Pharmacy and Technology. Available from: [Link]
-
RSC Publishing. (2024). Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding. Available from: [Link]
-
RSC Publishing. (2020). Dynamic pH responsivity of triazole-based self-immolative linkers. Available from: [Link]
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Leonardi, D. et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. Available from: [Link]
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Gohil, D. et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. Available from: [Link]
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ResearchGate. (2007). Salt Formation to Improve Drug Solubility. Available from: [Link]
-
Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available from: [Link]
-
MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
MDPI. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
Longdom Publishing. (2017). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available from: [Link]
-
ResearchGate. (2015). Prodrug strategies to overcome poor water solubility. Available from: [Link]
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Technical Support Center: Degradation Pathways of 5-Isopropyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-4H-1,2,4-triazole-3-thiol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the potential degradation pathways of this molecule under common experimental conditions. By understanding these pathways, you can design more robust experiments, anticipate analytical challenges, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: How stable is the 5-Isopropyl-4H-1,2,4-triazole-3-thiol molecule in acidic solutions?
A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability. Generally, these structures are resistant to cleavage under mild acidic conditions.[1][2] Many synthetic procedures for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols utilize acidification with mineral acids like HCl to precipitate the final product, indicating good short-term stability in acidic media. However, prolonged exposure to harsh acidic conditions, such as high acid concentration and elevated temperatures, may lead to degradation.[1]
Q2: What are the primary sites of degradation on the molecule?
A2: The primary sites susceptible to degradation are the thiol (-SH) group and, to a lesser extent, the triazole ring itself. The thiol group is readily oxidized, while the triazole ring can be susceptible to aggressive hydrolytic or photolytic conditions. The isopropyl group is generally stable under most experimental conditions.
Q3: What are the most likely degradation pathways for this compound?
A3: The most probable degradation pathways include:
-
Oxidation: The thiol group can be oxidized to form a disulfide dimer, and under stronger oxidative conditions, it can be further oxidized to sulfonic acid.[3][4][5]
-
Hydrolysis: Under harsh acidic or basic conditions, the triazole ring may undergo hydrolytic cleavage, although it is generally stable.[6][7]
-
Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a variety of degradation products. The primary photochemical process for thiols often involves the cleavage of the sulfur-hydrogen bond.[8]
Q4: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause?
A4: Peak tailing for 5-Isopropyl-4H-1,2,4-triazole-3-thiol, which is a basic compound, is often caused by secondary interactions between the analyte and residual silanol groups on the stationary phase of the HPLC column.[9][10][11] This can be particularly problematic if the mobile phase pH is not optimized. Other potential causes include column overload, dead volume in the HPLC system, or a partially blocked column frit.[9][10][12]
Q5: What analytical techniques are best suited for identifying the degradation products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for identifying and characterizing degradation products.[13][14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of the parent and product ions.[15][16] HPLC with UV detection can be used for quantification and to monitor the progress of degradation studies.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: HPLC Analysis - Poor Peak Shape and Retention
Issue: You are observing significant peak tailing, fronting, or inconsistent retention times for 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions (Peak Tailing):
-
Explanation: The basic nature of the triazole ring can lead to strong interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[9][10][11]
-
Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH to around 3.0 using an additive like formic acid or trifluoroacetic acid.[9] This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Solution 2: Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed for the analysis of basic compounds.[9][10]
-
Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer like phosphate can enhance the ionic strength of the mobile phase and mask silanol interactions.[9]
-
-
Poor Retention (Early Elution):
-
Explanation: 5-Isopropyl-4H-1,2,4-triazole-3-thiol is a relatively polar molecule, which can lead to poor retention on traditional C18 columns.[17][18]
-
Solution 1: Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which allows for better retention of polar analytes, even in highly aqueous mobile phases.[18]
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of polar compounds.
-
Solution 3: Adjust Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention in reversed-phase chromatography.
-
-
Column Overload (Peak Fronting or Tailing):
Guide 2: Forced Degradation Studies - Experimental Design and Interpretation
Objective: To intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[19][20][21][22]
Step-by-Step Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Isopropyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound and a solution at 60°C for 48 hours.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm or a broad-spectrum light source) for 24 hours.
-
Run a control sample stored in the dark.
-
-
-
Sample Analysis:
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which are potential degradation products.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Perform MS/MS fragmentation to elucidate the structures of the degradants.
-
Troubleshooting Forced Degradation Studies:
-
Issue: No degradation is observed.
-
Solution: Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stressor).
-
-
Issue: Complete degradation of the parent compound.
-
Solution: Reduce the severity of the stress conditions.
-
-
Issue: Mass balance is not achieved (sum of parent and degradants is less than 100%).
-
Explanation: This could be due to the formation of volatile degradation products, compounds that do not have a UV chromophore, or products that are not eluting from the column.
-
Solution: Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a universal detector like a Refractive Index (RI) detector in parallel with UV. Consider Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products.
-
III. Predicted Degradation Pathways and Products
Based on the chemical structure of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and known reactivity of its functional groups, the following degradation pathways are proposed.
Oxidative Degradation
The thiol group is highly susceptible to oxidation.
-
Pathway 1a: Disulfide Formation (Mild Oxidation)
-
Product: 5,5'-diisopropyl-4H,4'H-bi(1,2,4-triazole)-3,3'-disulfide
-
Mechanism: Two molecules of the thiol are oxidized to form a disulfide bond.[3]
-
-
Pathway 1b: Sulfonic Acid Formation (Strong Oxidation)
Caption: Predicted oxidative degradation pathways of 5-Isopropyl-4H-1,2,4-triazole-3-thiol.
Hydrolytic Degradation (Hypothetical)
The triazole ring is generally stable, but under harsh conditions, ring opening could occur.
-
Pathway 2: Triazole Ring Cleavage
-
Product: Potential formation of hydrazine and thiourea derivatives.
-
Mechanism: Acid- or base-catalyzed nucleophilic attack of water on the triazole ring, leading to cleavage.[1] This is a less likely pathway under typical experimental conditions.
-
Caption: Hypothetical hydrolytic degradation pathway under harsh conditions.
Photodegradation
Exposure to UV light can initiate radical-based degradation.
-
Pathway 3: Radical Formation and Subsequent Reactions
-
Products: A complex mixture of products, including the disulfide dimer and potentially ring-opened species.
-
Mechanism: Homolytic cleavage of the S-H bond to form a thiyl radical.[8] This radical can then dimerize or participate in other radical reactions.
-
Caption: Predicted photodegradation pathway involving radical intermediates.
IV. Analytical Methodologies
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18 Polar-Embedded, 2.1 x 100 mm, 1.8 µm | Good retention for polar compounds and high efficiency.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and is MS-compatible.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5-95% B over 10 minutes | A good starting point for screening for the parent and unknown degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm and/or MS Scan | 220 nm is a general wavelength for many organic molecules. MS is essential for identification. |
| Injection Vol. | 2 µL | A small volume to avoid column overload. |
Table 2: Predicted Mass Spectrometry Fragments
The following table lists the predicted m/z values for the parent compound and its major predicted degradation products in positive ion mode ESI-MS.
| Compound | Predicted [M+H]⁺ (m/z) | Key Fragments (MS/MS) |
| 5-Isopropyl-4H-1,2,4-triazole-3-thiol | 144.06 | Loss of SH, loss of isopropyl group |
| Disulfide Dimer | 285.10 | Cleavage of the S-S bond to give the monomer m/z 143.05 |
| Sulfonic Acid | 192.04 | Loss of SO₃, loss of isopropyl group |
V. Experimental Workflow for Degradation Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 14. researchgate.net [researchgate.net]
- 15. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. sgs.com [sgs.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. onyxipca.com [onyxipca.com]
preventing byproduct formation in the synthesis of triazole thiols
Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiols
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. We understand that while the synthesis is versatile, it is often plagued by the formation of persistent and difficult-to-separate byproducts.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the mechanistic origins of these byproducts and offers robust, validated strategies to prevent their formation. Our goal is to empower you to optimize your reaction conditions, maximize your yields, and ensure the purity of your target compounds.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is producing the 1,3,4-thiadiazole-2-amine isomer instead of the target 1,2,4-triazole-3-thiol. Why is this happening and how can I ensure regioselectivity?
This is one of the most common challenges in this synthesis. The formation of the thiadiazole isomer versus the desired triazole is a direct consequence of the cyclization conditions applied to the acylthiosemicarbazide intermediate. The outcome is dictated by which nucleophile (nitrogen or sulfur) initiates the ring-closing attack on the carbonyl carbon.
The Chemistry of the Problem: A Tale of Two Pathways
The key intermediate, an N-acylthiosemicarbazide, possesses two nucleophilic centers capable of attacking the electrophilic acyl carbon to initiate cyclization. The reaction environment dictates which pathway is favored.
-
Alkaline-Mediated Cyclization (Favors Triazole): In the presence of a base (e.g., NaOH, K₂CO₃), the nitrogen atom (N4) of the thiosemicarbazide backbone is deprotonated, enhancing its nucleophilicity. This activated nitrogen then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently dehydrates to form the desired 1,2,4-triazole-3-thiol ring.[1][2]
-
Acid-Catalyzed Cyclization (Favors Thiadiazole): Under acidic conditions (e.g., using strong acids like H₂SO₄ or dehydrating agents like polyphosphate ester (PPE) without a subsequent base step), the carbonyl oxygen is protonated, increasing its electrophilicity.[3][4] Concurrently, the thione sulfur acts as the primary nucleophile, attacking the activated carbonyl carbon. This pathway leads to the formation of the isomeric 1,3,4-thiadiazole-2-amine byproduct.[3][4]
Diagram 1: Controlling Regioselectivity in Triazole Synthesis
Caption: Regioselectivity is determined by reaction conditions.
Prevention & Optimization Strategies
To exclusively synthesize the 1,2,4-triazole-3-thiol, the cyclization must be performed under alkaline conditions.
Table 1: Comparison of Cyclization Conditions
| Parameter | Recommended Condition | Rationale | Potential Pitfall |
| Catalyst/Medium | Aqueous Base (e.g., 8-10% NaOH, Na₂CO₃) | Promotes deprotonation of the correct nitrogen atom, directing the desired cyclization pathway.[1] | Using a dehydrating agent like PPE or a strong acid will favor the thiadiazole byproduct.[3][4] |
| Temperature | Reflux (typically 90-100 °C) | Provides sufficient energy for the cyclization and dehydration steps to proceed to completion. | Insufficient temperature may lead to incomplete reaction. |
| Solvent | Water or Ethanol/Water mixtures | Effectively solubilizes the base and the intermediate salt. | Using aprotic solvents may hinder the base's effectiveness. |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures the reaction goes to completion. | Prolonged heating in strong base could potentially lead to degradation. |
Protocol: Selective Synthesis of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiol
-
Intermediate Synthesis: Synthesize the 1-acetyl-4-phenylthiosemicarbazide intermediate according to established literature procedures.
-
Cyclization Setup: To a round-bottom flask equipped with a reflux condenser, add the 1-acetyl-4-phenylthiosemicarbazide (1.0 eq).
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 4-5 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the solution to pH ~5-6 using a dilute acid (e.g., 1M HCl or acetic acid).
-
The target 1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[5]
-
Question 2: My final product is contaminated with a disulfide dimer. How can I prevent this oxidative side reaction?
The thiol group (-SH) in your product is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide (-S-S-) linked dimer. This is a common issue during reaction workup, purification, and storage.[6]
The Chemistry of the Problem: Oxidation of Thiols
The oxidation typically proceeds via a radical mechanism or is catalyzed by trace metal ions. The presence of a mild base can deprotonate the thiol to a thiolate anion (RS⁻), which is even more readily oxidized than the neutral thiol. Two molecules of the triazole thiol are oxidized to form a single molecule of the disulfide, with the loss of two hydrogen atoms.
Diagram 2: Oxidative Dimerization of Triazole Thiols
Caption: Thiols can readily oxidize to form disulfide dimers.
Prevention & Optimization Strategies
Preventing oxidation involves minimizing the thiol's exposure to oxygen, especially under conditions that promote oxidation.
-
Inert Atmosphere:
-
Execution: Conduct the reaction, workup, and filtration steps under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective preventative measure.
-
Rationale: By displacing oxygen, you remove the primary oxidant responsible for dimerization.[6]
-
-
Degassing Solvents:
-
Execution: Before use, degas all solvents (especially for workup and chromatography) by sparging with nitrogen or argon for 15-30 minutes.
-
Rationale: Solvents can contain significant amounts of dissolved oxygen.
-
-
Control of pH During Workup:
-
Execution: During aqueous workup, maintain an acidic pH. After acidification to precipitate the product, filter it promptly. Do not let the basic reaction mixture sit exposed to air for extended periods.
-
Rationale: The thiolate anion (RS⁻), formed at basic pH, is more susceptible to oxidation than the protonated thiol (RSH).
-
-
Addition of a Reducing Agent (Remediation):
-
Execution: If a disulfide has already formed, it can often be reduced back to the thiol. This can be done by treating the crude product with a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol before final purification.[7] However, this adds another purification step.
-
Rationale: These agents work via thiol-disulfide exchange to cleave the S-S bond.[7]
-
Protocol: Workup Under an Inert Atmosphere
-
Cooling: After the reaction is complete, cool the flask to room temperature under a positive pressure of nitrogen.
-
Acidification: Transfer the reaction mixture via cannula to a separate flask containing a stirred, ice-cold solution of degassed dilute HCl. This should also be done under a nitrogen blanket.
-
Filtration: Filter the resulting precipitate using a Schlenk filter or in a glove box to avoid exposure to air.
-
Washing & Drying: Wash the filtered solid with degassed water and dry under high vacuum.
-
Storage: Store the final, pure product in a sealed vial under nitrogen or argon in a freezer to minimize long-term oxidation.
References
- BenchChem. (2025). Optimization of reaction conditions for triazole-thiol synthesis.
-
Molecules. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]
- Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
Molecules. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Minia Journal of Medical Research. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]
-
Digital.CSIC. (2020). Breaking a Couple: Disulfide Reducing Agents. Available at: [Link]
-
Molecules. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]
-
Current Issues in Pharmacy and Medicine. (2024). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
ResearchGate. (2014). Disulfide Formation Strategies in Peptide Synthesis. Available at: [Link]
Sources
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- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.minia.edu.eg [med.minia.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
troubleshooting guide for the spectroscopic characterization of triazoles
Welcome to the Technical Support Center for the Spectroscopic Characterization of Triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of triazole-containing compounds. As a class of heterocycles vital to medicinal chemistry and materials science, accurate structural elucidation is paramount.[1][] This resource provides field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of triazole derivatives.[3] However, the unique electronic environment of the triazole ring and the nature of its substituents can lead to common spectral issues.
Frequently Asked Questions (NMR)
Q1: Why is the characteristic triazole C-H proton signal (typically a singlet) missing or unusually broad in my ¹H NMR spectrum?
A1: This is a frequent issue stemming from several factors related to the chemical nature of the triazole proton and the sample conditions.
-
Causality: The C-H proton on a 1,2,3-triazole ring is surprisingly acidic.[4] This acidity makes it susceptible to exchange with deuterium from residual D₂O or other acidic traces in your NMR solvent (e.g., CDCl₃). This chemical exchange process can lead to significant signal broadening or even complete disappearance of the peak.[5]
-
Troubleshooting Protocol:
-
Ensure Solvent Anhydrousness: Use a freshly opened ampule of deuterated solvent or a solvent stored over molecular sieves. NMR solvents can readily absorb atmospheric moisture.[6]
-
Sample Preparation: Ensure your sample is scrupulously dry. If possible, lyophilize your sample from a suitable solvent before dissolving it for NMR analysis.
-
Concentration Effects: High sample concentrations can lead to molecular aggregation, which restricts molecular tumbling and causes peak broadening.[7] Acquire spectra at different concentrations; if peaks sharpen upon dilution, aggregation was the likely cause.[7]
-
Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper signal.[7]
-
Q2: The signals for my long aliphatic chain substituent are overlapping in the 1.2-1.6 ppm region, making assignment impossible. How can I resolve this?
A2: This is a classic problem of signal crowding due to many chemically similar methylene (-CH₂) groups. One-dimensional ¹H NMR is often insufficient for these molecules.
-
Causality: Long aliphatic chains have numerous -CH₂- groups with very similar electronic environments, causing their signals to resonate in a narrow region of the spectrum and overlap.[5]
-
Troubleshooting Protocol:
-
Utilize 2D NMR: Two-dimensional NMR techniques are essential for resolving these signals.[5]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons), allowing you to "walk" down the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. This is invaluable for assigning both ¹H and ¹³C signals unambiguously.[]
-
-
Solvent Change: Sometimes, changing to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆) can induce differential shifts in your signals, potentially resolving some overlap.[8]
-
II. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and providing structural information through fragmentation analysis. The choice of ionization technique and instrument parameters significantly impacts the quality of data for triazole compounds.[9]
Frequently Asked Questions (MS)
Q1: I am getting a very low signal-to-noise ratio (S/N) for my triazole compound using Electrospray Ionization (ESI). What can I do to improve it?
A1: Poor signal intensity is a common challenge in MS and can stem from issues with sample preparation, ionization efficiency, or instrument settings.[10]
-
Causality: Triazoles, especially polar derivatives, are generally well-suited for ESI.[9] However, poor signal can result from inefficient ion formation or transmission. This can be due to ion suppression from matrix components, suboptimal source parameters, or an inappropriate mobile phase.[11]
-
Troubleshooting Workflow: The following workflow provides a systematic approach to diagnosing and resolving low S/N.
Caption: A step-by-step workflow for troubleshooting poor S/N ratio in ESI-MS.
Q2: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers using mass spectrometry?
A2: While NMR is the definitive method, MS fragmentation patterns can provide strong clues for distinguishing these isomers, especially with tandem MS (MS/MS).
-
Causality: The proximity of substituents and the arrangement of nitrogen atoms in the triazole ring influence the stability of fragment ions. This can lead to distinct fragmentation pathways for different isomers. For example, gas-phase rearrangements can occur under MS/MS conditions that are dependent on the substitution pattern.[12]
-
Troubleshooting Protocol:
-
Acquire Tandem MS (MS/MS) Data: Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Analyze Fragmentation Patterns: Carefully compare the resulting fragment ions and their relative intensities. Look for characteristic losses. For example, the loss of N₂ is a common fragmentation pathway for 1,2,3-triazoles.[12][13] The relative ease of this loss and subsequent fragmentation can differ between isomers.
-
Use High-Resolution MS (HRMS): Accurate mass measurements allow for the determination of the elemental composition of fragment ions, which is crucial for proposing and verifying fragmentation pathways.[12]
-
Consult Literature: Compare your observed fragmentation patterns with published data for structurally similar triazole isomers.
-
III. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups and the triazole core.
Frequently Asked Questions (FT-IR)
Q1: My FT-IR spectrum is dominated by a very broad absorption around 3200-3600 cm⁻¹, obscuring other signals. What is the cause and how can I fix it?
A1: This is a classic sign of water contamination in your sample.
-
Causality: Water has a very strong and broad O-H stretching absorption band in the 3200-3600 cm⁻¹ region. Even small amounts of moisture in your sample can lead to a dominant water signal that masks other important peaks, such as N-H or C-H stretches.
-
Troubleshooting Protocol:
-
Dry the Sample: Ensure your sample is thoroughly dried before analysis. This can be done by placing it under a high vacuum for several hours or by lyophilization.
-
Use a Dry Solvent (for solution-state IR): If running the sample in a solution, use a dry, aprotic solvent.
-
Prepare KBr Pellet Correctly: If using a KBr pellet, ensure the KBr is kept in a desiccator and is of spectroscopic grade. Grind the sample and KBr mixture in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box) to minimize moisture absorption.
-
Background Subtraction: While not a perfect solution, you can try to computationally subtract a reference spectrum of water from your sample spectrum. However, this can often introduce artifacts. A better approach is to re-prepare the sample correctly.[5][12]
-
Q2: I've successfully synthesized a triazole from an azide and an alkyne. What key changes should I look for in the FT-IR spectrum to confirm the reaction?
A2: The confirmation comes from the disappearance of reactant peaks and the appearance of product peaks.
-
Causality: The azide and terminal alkyne starting materials have very characteristic vibrational modes that are consumed during the cycloaddition reaction to form the triazole ring.
-
Key Spectral Changes:
-
Disappearance of Azide Stretch: The most prominent change is the disappearance of the strong, sharp absorption band corresponding to the azide (–N₃) asymmetric stretch, typically found around 2100 cm⁻¹ .
-
Disappearance of Alkyne Stretches: Look for the disappearance of the terminal alkyne C≡C stretch (a weak band around 2100-2140 cm⁻¹ ) and the sharp ≡C-H stretch (around 3300 cm⁻¹ ).
-
Appearance of Triazole Ring Bands: The newly formed triazole ring will exhibit several characteristic bands. While exact positions vary with substitution, look for new absorptions in the 1500-1600 cm⁻¹ (C=N, N=N stretching) and 1255-1365 cm⁻¹ (C-N stretching) regions.[14][15]
-
| Spectroscopic Feature | Starting Materials | Expected Product |
| Azide (–N₃) Stretch | Strong, sharp peak at ~2100 cm⁻¹ | Absent |
| Alkyne (≡C-H) Stretch | Sharp peak at ~3300 cm⁻¹ | Absent |
| Triazole Ring Stretches | Absent | New peaks in 1500-1600 cm⁻¹ and 1255-1365 cm⁻¹ regions |
IV. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the triazole molecule and can be sensitive to substitution and the local environment.
Frequently Asked Questions (UV-Vis)
Q1: I am observing inconsistent λₘₐₓ values for my triazole compound. Why is it shifting between measurements?
A1: The position of maximum absorbance (λₘₐₓ) for triazoles can be highly sensitive to the solvent environment and sample concentration.
-
Causality:
-
Solvatochromism: The polarity of the solvent can stabilize the ground and excited states of the triazole derivative differently, leading to shifts in the energy of electronic transitions. A bathochromic (red) shift is often observed as solvent polarity increases for some triazoles.[16]
-
pH Effects: Triazole rings contain basic nitrogen atoms and can be protonated under acidic conditions. Substituents may also be ionizable. Changes in pH can alter the electronic structure of the molecule, causing significant spectral shifts.[10]
-
Concentration: At high concentrations, deviations from the Beer-Lambert law can occur due to molecular interactions, which may slightly alter the observed λₘₐₓ.[8][17]
-
-
Troubleshooting Protocol:
-
Standardize the Solvent: Always use the same solvent (and grade) for comparative measurements. Report the solvent used alongside the λₘₐₓ value.
-
Control the pH: If your molecule has acidic or basic groups, use a buffered solution to maintain a constant pH for all measurements.
-
Work within the Linear Range: Ensure your sample concentration is within the linear range of the Beer-Lambert law for your instrument (typically absorbance values below 1.2).[18] Perform a concentration-dependent study to confirm linearity.
-
Q2: My UV-Vis spectrum shows a poor signal and a noisy baseline. How can I improve the quality?
A2: A noisy baseline or low signal can obscure the true absorbance profile of your sample.
-
Causality: This can be caused by low sample concentration, dirty optics, instrument instability (e.g., lamp fluctuations), or inappropriate cuvette selection.[18][19]
-
Troubleshooting Protocol:
-
Check Sample Concentration: If the absorbance is very low, you may need to prepare a more concentrated sample.
-
Clean the Cuvette: Ensure the cuvette is impeccably clean. Use spectroscopic-grade solvents to rinse it and wipe the optical faces with a lint-free cloth before placing it in the spectrophotometer.[19]
-
Run a Baseline Correction: Always run a baseline measurement with a cuvette containing only the solvent your sample is dissolved in. This will correct for absorbance from the solvent and the cuvette itself.[14]
-
Allow Instrument to Warm Up: Ensure the spectrophotometer's lamp has had sufficient time to warm up and stabilize as recommended by the manufacturer.
-
References
-
Kukowski, K., Gysbers, B., Fisher, S., & Kubátová, A. (n.d.). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Ali, H. R., Hassan, A. M., El-Gohary, N. S., & El-Sayed, M. A. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega, 8(48), 45969-45981. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove the water peak in a FTIR spectrum? Retrieved from [Link]
-
Dong, A., Caughey, B., & Caughey, W. S. (2025). [How to Remove Water Absorption Bands Completely from IR Spectra of Aqueous Solution]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). How Remove Water Absorption Bands from FTIR Spectra of liquid Solution? Retrieved from [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Shibl, M. F., Elroby, S. A. K., & Hilal, R. H. (2025). Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. Retrieved from [Link]
-
Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]
-
American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]
-
Widener University. (n.d.). Sample Preparation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]
-
Shibl, M. F., Elroby, S. A. K., & Hilal, R. H. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation, 37(1), 11–17. Retrieved from [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
Bai, S. S., Wang, H., Chen, Y. J., & Wang, H. S. (2015). How to Remove Water Absorption Bands Completely from IR Spectra of Aqueous Solution. Guang Pu Xue Yu Guang Pu Fen Xi, 35(4), 894-898. Retrieved from [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
-
SciELO. (2023). Solvatochromism and Thermochromism of Fluconazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
PharmaXChange.info. (2012). Ultraviolet-Visible (UV-Vis) Spectroscopy – Limitations and Deviations of Beer-Lambert's Law. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]
-
Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Asian Journal of Chemistry, 33(2), 345-349. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Slideshare. (n.d.). Deviations from Beers law. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
SciELO. (n.d.). 1H-[10][20]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.2: Beer's Law. Retrieved from [Link]
-
University of Canterbury. (n.d.). 2.9 Absorbance principles. Retrieved from [Link]
-
DergiPark. (2019). The effects of concentration based on the absorbance form the Ultraviolet– Visible (UV-VIS) spectroscopy analysis. Challenge in Natural Science, 1(1), 1-5. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis spectra of triazole derivatives. Retrieved from [Link]
Sources
- 1. Researching | How to Remove Water Absorption Bands Completely from IR Spectra of Aqueous Solution [m.researching.cn]
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Technical Support Center: Optimization of Antimicrobial Testing Protocols for Hydrophobic Compounds
Welcome to the Technical Support Center for antimicrobial susceptibility testing (AST) of hydrophobic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with poorly soluble investigational agents. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and generate reliable, reproducible data.
Standard AST methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are optimized for water-soluble antibiotics.[1] Hydrophobic compounds, however, introduce a unique set of challenges, from poor solubility in aqueous broth to non-specific binding with labware, that can confound results if not properly addressed. This guide provides field-proven insights and validated protocols to navigate these complexities.
Quick-Find FAQs
This section addresses the most common initial queries and problems encountered during the AST of hydrophobic compounds.
Q1: My compound is precipitating in the broth during my MIC assay. What is the primary cause?
A1: Precipitation is the most frequent issue. It typically occurs when a stock solution of your hydrophobic compound, usually dissolved in a solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous Mueller-Hinton (MH) broth.[2] The drastic change in polarity causes the compound to fall out of solution. The mixing method and the final solvent concentration are critical factors.[2]
Q2: I'm seeing inconsistent MIC values or no activity at all. Could my compound be sticking to the microplate?
A2: Yes, this is a significant and often overlooked problem. Hydrophobic compounds can readily adsorb to the polystyrene surfaces of standard microtiter plates through non-covalent hydrophobic interactions.[3] This non-specific binding effectively reduces the concentration of the compound available to act on the microorganisms, leading to artificially high or variable Minimum Inhibitory Concentration (MIC) values.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the bacteria?
A3: This is organism-dependent. As a general rule, most bacteria show little susceptibility to DMSO at concentrations up to 2%.[5] However, some bacteria can be affected at concentrations as low as 1%, while others may tolerate up to 3%.[5] It is imperative to run a solvent toxicity control for each bacterial strain to determine the highest non-inhibitory concentration. It's also been noted that even low, non-inhibitory concentrations of DMSO can sometimes potentiate the effect of an antibacterial compound.[5][6]
Q4: Can I use a surfactant to improve the solubility of my compound?
A4: Yes, surfactants like Polysorbate 80 (Tween 80) are commonly used to create stable emulsions of hydrophobic compounds in aqueous media.[7] They can also prevent the compound from binding to plastic surfaces.[4][8] However, like solvents, surfactants can have their own intrinsic antimicrobial activity or interact with the test compound, so appropriate controls are essential.[4][9]
Q5: Are there alternatives to standard polystyrene plates for my experiments?
A5: Absolutely. Several manufacturers offer microplates with non-binding surfaces (NBS).[10][11] These plates are treated to create a nonionic, hydrophilic surface (often polyethylene oxide-like) that significantly minimizes the hydrophobic interactions responsible for non-specific binding.[10] Using NBS plates can dramatically improve the accuracy and reproducibility of your results.[10]
Troubleshooting Guides
This section provides a deeper dive into specific experimental problems with logical workflows to identify and solve them.
Issue 1: Compound Precipitation or Cloudiness in Wells
Precipitation invalidates an MIC result because the true concentration of the drug in the soluble, active form is unknown.
Causality Analysis:
-
Poor Solubility: The fundamental issue is the low aqueous solubility of the compound.[12]
-
Solvent Shock: Rapid dilution from a high-concentration DMSO stock into the aqueous broth creates a "solvent shock," leading to immediate precipitation.[2]
-
Incorrect Mixing: Aggressive mixing, such as vortexing, can sometimes accelerate particle growth and precipitation compared to gentler methods.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or Non-Reproducible MIC Values
This often points to issues with the effective concentration of your compound being variable between wells and experiments.
Causality Analysis:
-
Non-Specific Binding (NSB): The compound is adsorbing to the walls of the pipette tips and the microtiter plate, lowering the available concentration.[3] This is a primary cause of variability for hydrophobic molecules.
-
Micelle Formation: At higher concentrations, the compound may form micelles, which can have different biological availability and activity compared to the free compound.
-
Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution, leading to inaccurate dilutions.
Troubleshooting Workflow:
Sources
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 4. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials | Semantic Scholar [semanticscholar.org]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Surfactants on Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-Isopropyl-4H-triazole-3-thiol
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Isopropyl-4H-triazole-3-thiol, a heterocyclic compound of interest in medicinal and agricultural chemistry. We will explore the rationale behind the method development, the rigorous validation process according to the International Council for Harmonisation (ICH) guidelines, and a comparative analysis with alternative analytical technologies.
Introduction to 5-Isopropyl-4H-triazole-3-thiol and the Need for a Validated Analytical Method
5-Isopropyl-4H-triazole-3-thiol is a member of the triazole family, a class of compounds known for a wide range of biological activities. The presence of the thiol group suggests potential for use as a precursor in synthesis, a ligand in coordination chemistry, or as a pharmacologically active agent itself. Given its polar nature and the reactive thiol group, developing a robust and reliable quantitative method is crucial for quality control in manufacturing, stability studies, and pharmacokinetic assessments. A validated analytical method ensures that the measurements are accurate, precise, and specific for the analyte of interest.[1][2][3]
Proposed HPLC-UV Method for Quantification
Based on the physicochemical properties of 5-Isopropyl-4H-triazole-3-thiol (a polar, small molecule containing a UV-active triazole ring and a thiol group), a reversed-phase HPLC method with UV detection is a suitable and widely accessible technique.
-
Stationary Phase: A C18 column with polar end-capping or a polar-embedded stationary phase is selected. Standard C18 columns can exhibit poor retention for polar analytes in highly aqueous mobile phases due to a phenomenon known as "phase collapse".[3][4] A polar-modified C18 column ensures better interaction with the analyte and provides more reproducible retention times.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is proposed.
-
Aqueous Phase: A buffer such as 20 mM potassium phosphate adjusted to a slightly acidic pH (e.g., pH 3.0 with phosphoric acid) is chosen. The acidic pH suppresses the ionization of the thiol group (pKa typically around 8-10), leading to a more retained and symmetrical peak shape.
-
Organic Phase: Acetonitrile is a common and effective organic modifier in reversed-phase HPLC.
-
-
Detection: The triazole ring system exhibits UV absorbance. Based on literature for similar triazole-thiol compounds, a detection wavelength in the range of 240-260 nm is likely to provide good sensitivity.[5][6] A photodiode array (PDA) detector can be used during method development to determine the optimal detection wavelength corresponding to the absorbance maximum of the analyte.
| Parameter | Recommended Condition |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 254 nm |
| Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) |
Validation of the HPLC Method: An Experimental Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][7][8]
Caption: Workflow for the validation of the HPLC method.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the 5-Isopropyl-4H-triazole-3-thiol standard.
-
Inject a sample solution spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the degraded samples.
-
-
Acceptance Criteria: The peak for 5-Isopropyl-4H-triazole-3-thiol should be pure and well-resolved from any other peaks in the spiked and degraded samples. Peak purity can be assessed using a PDA detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five standard solutions of 5-Isopropyl-4H-triazole-3-thiol at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo (a mixture of all excipients without the API) with known amounts of 5-Isopropyl-4H-triazole-3-thiol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria: The LOQ should be verified for precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength of detection (± 2 nm)
-
-
Analyze the system suitability samples under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | Peak purity > 99.5% |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | Reportable |
| LOQ (µg/mL) | 0.3 | Reportable, with acceptable precision and accuracy |
| Robustness | Passed | System suitability criteria met |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the quantification of 5-Isopropyl-4H-triazole-3-thiol, each with its own advantages and disadvantages.
Caption: Comparison of analytical methods for quantification.
GC-MS offers high sensitivity and specificity.[1] However, for a polar and non-volatile compound like 5-Isopropyl-4H-triazole-3-thiol, direct analysis is challenging. Derivatization would be required to increase its volatility and thermal stability, which adds complexity and potential for variability to the sample preparation process.[9]
-
Advantages: Excellent separation efficiency and definitive identification through mass fragmentation patterns.
-
Disadvantages: Requires derivatization, which can be time-consuming and introduce errors. Not suitable for thermally labile compounds.
LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8] It is particularly well-suited for analyzing polar compounds in complex matrices, such as biological fluids.[10][11]
-
Advantages:
-
High Sensitivity and Selectivity: Can achieve much lower detection and quantitation limits than HPLC-UV.
-
Structural Information: Provides molecular weight and fragmentation data, confirming the identity of the analyte.
-
Direct Analysis: Does not typically require derivatization for polar compounds.
-
-
Disadvantages:
-
Higher Cost and Complexity: The instrumentation is more expensive to purchase and maintain, and requires more specialized expertise to operate.
-
Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision.
-
Conclusion
The proposed reversed-phase HPLC-UV method provides a reliable, robust, and cost-effective solution for the routine quantification of 5-Isopropyl-4H-triazole-3-thiol. Its validation according to ICH guidelines ensures the integrity of the analytical data. While alternative methods like GC-MS and LC-MS/MS offer higher sensitivity and specificity, the choice of method should be guided by the specific application. For quality control and routine assay, the validated HPLC-UV method is often the most practical choice. For bioanalytical studies requiring very low detection limits in complex matrices, LC-MS/MS would be the superior technology. This guide provides the foundational knowledge for researchers to select and validate the most appropriate analytical method for their needs.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). ECA Academy. [Link]
- Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024). International Journal of Pharmaceutical Sciences and Research.
-
Method development for the determination of thiols using HPLC with fluorescence detection - Diva-Portal.org. (n.d.). Diva Portal. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024). Pharmaguideline. [Link]
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2007).
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Scribd. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). LCGC International. [Link]
- LC–MS/MS Analysis of Polar Pesticides in Food and W
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
[Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed. (2021). Mycopathologia. [Link]
-
GC-MS/MS optimized parameters of the triazoles studied. Precursor ion... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS) - ResearchGate. (2014). ResearchGate. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE - Agilent. (2015). Agilent Technologies. [Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - MDPI. (2023). MDPI. [Link]
-
Method for Trifuzol-Neo assay determination by GC-MS - RJPT. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2008). ResearchGate. [Link]
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2018). Physical Chemistry Chemical Physics.
-
Standards-Free Tools to Identify Small Molecules in Complex Samples | PNNL. (n.d.). Pacific Northwest National Laboratory. [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX. [Link]
-
Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection - ACS Publications - American Chemical Society. (2024). Analytical Chemistry. [Link]
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A Senior Application Scientist's Guide to Developing a Validated Analytical Method for Triazole Derivatives in Soil
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of triazole derivatives in complex matrices like soil is paramount. These fungicides are widely used in agriculture, and their persistence and potential environmental impact necessitate robust and reliable analytical methods. This guide provides an in-depth comparison of common methodologies for the analysis of triazole derivatives in soil, grounded in scientific principles and practical field experience. We will explore the critical steps of sample preparation and analysis, offering insights into the causality behind experimental choices to empower you in developing and validating a method tailored to your specific needs.
The Critical First Step: Sample Preparation and Extraction
The journey to accurate quantification begins with the efficient extraction of triazole derivatives from the soil matrix. The complexity of soil, with its variable organic matter and mineral content, presents a significant challenge in achieving high recovery rates and minimizing matrix effects.[1][2] Here, we compare the most prevalent extraction techniques.
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Gold Standard
The QuEChERS method has become a dominant force in pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[2][3] It is particularly well-suited for multi-residue analysis of a wide range of pesticides, including triazoles.[3][4]
The Rationale Behind the QuEChERS Workflow:
The QuEChERS protocol involves two main stages: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. The initial extraction with acetonitrile, facilitated by the addition of salts like magnesium sulfate and sodium chloride, effectively partitions the triazoles from the soil into the organic solvent. The subsequent d-SPE cleanup, typically using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences, is crucial for obtaining a clean extract for instrumental analysis.[5][6]
Experimental Protocol: Modified QuEChERS for Triazole Derivatives in Soil [1][6]
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[1]
-
Extraction: Add 10 mL of acetonitrile to the soil sample.
-
Shaking: Vortex or shake vigorously for 1 minute to ensure thorough extraction.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE cleanup tube containing a mixture of PSA and C18 sorbents.
-
Vortexing: Vortex for 30 seconds to facilitate the interaction between the extract and the sorbents.
-
Final Centrifugation: Centrifuge the cleanup tube at a high rcf (e.g., ≥ 5000) for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
}
Caption: QuEChERS workflow for triazole analysis in soil.Solid-Phase Extraction (SPE): A Classic and Versatile Technique
Solid-Phase Extraction (SPE) is a more traditional but highly effective method for sample cleanup and concentration.[7] It offers a high degree of selectivity by allowing for the use of various sorbent materials tailored to the physicochemical properties of the target analytes. For triazole derivatives, reversed-phase sorbents like C18 are commonly employed.
Why Choose SPE?
SPE can provide cleaner extracts compared to QuEChERS, which can be advantageous for reducing matrix effects in sensitive analytical instruments.[7] The trade-off is often a more time-consuming and solvent-intensive procedure. However, for methods requiring very low detection limits, the concentration capabilities of SPE can be invaluable.
Experimental Protocol: Solid-Phase Extraction for Triazole Derivatives in Soil [8]
-
Initial Extraction: Extract the soil sample with a suitable solvent (e.g., acetonitrile or methanol) using sonication or shaking.
-
Centrifugation and Filtration: Centrifuge the extract and filter the supernatant to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the triazole derivatives from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Other Extraction Techniques: A Brief Overview
While QuEChERS and SPE are the most common, other techniques such as Matrix Solid-Phase Dispersion (MSPD) and Liquid-Liquid Extraction (LLE) have also been used for the extraction of triazoles from soil.[9][10]
-
MSPD: This technique combines sample homogenization and extraction in a single step, offering advantages in terms of reduced analysis time and solvent consumption compared to LLE.[9][10]
-
LLE: A classic but often laborious and solvent-intensive method. It can be effective but is generally less favored for multi-residue analysis in modern laboratories.[9]
Instrumental Analysis: Choosing the Right Tool for Detection and Quantification
The choice of analytical instrumentation is dictated by the required sensitivity, selectivity, and the number of analytes to be determined.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for High Sensitivity and Selectivity
LC-MS/MS is the preferred technique for the analysis of triazole derivatives in soil due to its exceptional sensitivity and selectivity.[4][11][12] The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection and quantification of target analytes even in complex matrices.[6]
The Power of LC-MS/MS:
The chromatographic separation provided by the LC system, coupled with the mass-selective detection of the MS/MS, allows for the unambiguous identification and quantification of triazoles at very low concentrations.[11][12] This is crucial for regulatory compliance and environmental monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative for Volatile Triazoles
For more volatile triazole derivatives, GC-MS can be a suitable alternative.[13] It offers excellent chromatographic resolution and is a robust and widely available technique. However, derivatization may be required for less volatile or polar triazoles to improve their chromatographic behavior.
Method Validation: Ensuring Data Integrity and Reliability
A validated analytical method is essential for generating trustworthy and defensible data. The validation process demonstrates that the method is suitable for its intended purpose. The principles of method validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16][17][18][19][20][21]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[22]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[22]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
}
Caption: The logical flow of analytical method development and validation.Comparative Performance of Analytical Methods
The following tables summarize typical performance data for the analysis of triazole derivatives in soil using different methodologies. These values are indicative and will vary depending on the specific triazole, soil type, and instrumentation.
Table 1: Comparison of Extraction Methods for Triazole Derivatives in Soil
| Feature | QuEChERS | Solid-Phase Extraction (SPE) | Matrix Solid-Phase Dispersion (MSPD) | Liquid-Liquid Extraction (LLE) |
| Principle | Acetonitrile extraction followed by d-SPE cleanup | Analyte retention on a solid sorbent and selective elution | Simultaneous sample disruption and extraction | Partitioning between two immiscible liquid phases |
| Speed | Fast | Moderate to Slow | Fast | Slow |
| Solvent Consumption | Low | Moderate to High | Low | High |
| Selectivity | Good | High | Good | Moderate |
| Recovery | Generally 70-120%[3][23] | Generally 75-110%[8] | Generally 72-120%[9][10] | Generally 70-120%[9] |
| RSD (%) | < 20%[4][23] | < 15%[8] | < 20%[9] | < 20%[9] |
| Automation Potential | High | High | Moderate | Low |
| Cost per Sample | Low | Moderate | Low | Moderate |
Table 2: Typical Performance of LC-MS/MS and GC-MS for Triazole Analysis in Soil
| Parameter | LC-MS/MS | GC-MS |
| Applicability | Wide range of triazoles, including polar and non-volatile compounds[4][11][12] | More suitable for volatile and thermally stable triazoles[13] |
| Sensitivity | Very high (sub-µg/kg levels)[11][12] | High (µg/kg levels)[13] |
| Selectivity | Excellent, especially with MRM[6] | Good, especially with selected ion monitoring (SIM) |
| LOD (µg/kg) | 0.1 - 1.0[4] | 1.0 - 10 |
| LOQ (µg/kg) | 0.3 - 5.0[4][12] | 5.0 - 25 |
| Matrix Effects | Can be significant, requires careful management (e.g., matrix-matched calibration) | Generally lower than LC-MS/MS, but still present |
| Derivatization | Not usually required | May be necessary for polar triazoles |
Conclusion: A Strategic Approach to Method Development
The development of a validated analytical method for triazole derivatives in soil requires a systematic and scientifically sound approach. The choice of extraction technique and analytical instrumentation should be guided by the specific analytical requirements, including the target analytes, required detection limits, and available resources.
For most applications, a QuEChERS extraction followed by LC-MS/MS analysis provides an excellent balance of speed, efficiency, and sensitivity.[3][4] However, for challenging matrices or when very low detection limits are required, SPE may be a more suitable option.[7] Regardless of the chosen methodology, a thorough method validation according to established guidelines is non-negotiable to ensure the generation of high-quality, reliable data.[18][21] This guide provides the foundational knowledge and practical insights to empower researchers to confidently develop and implement robust analytical methods for the critical task of monitoring triazole derivatives in the environment.
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A Comparative Analysis of the Antifungal Efficacy of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and Fluconazole
In the persistent search for novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3][4] This guide provides a detailed comparative study of the antifungal activity of a specific derivative, 5-Isopropyl-4H-1,2,4-triazole-3-thiol, against the widely used antifungal drug, fluconazole. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the potential of this triazole-thiol compound as a lead for new antifungal therapies.
Introduction: The Need for Novel Antifungals
Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to human health, especially in immunocompromised individuals. The widespread use of existing antifungal drugs, such as fluconazole, has led to the emergence of resistant strains, necessitating the development of new therapeutic agents with novel mechanisms of action or improved efficacy.[5] The 1,2,4-triazole nucleus is a key pharmacophore in many established antifungal drugs, and its derivatives, particularly those containing a thiol group, have demonstrated potent antimicrobial properties.[1][6][7][8][9]
Fluconazole, a member of the triazole class, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11][12][13] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[10][11] While effective, its fungistatic nature and the rise of resistance underscore the need for new antifungal candidates.[5][10] This guide explores the antimicrobial potential of 5-Isopropyl-4H-1,2,4-triazole-3-thiol, a compound from a class known for its diverse biological activities, as a potential alternative or adjunct to fluconazole.[2][14]
Experimental Design for Antimicrobial Susceptibility Testing
To objectively compare the antimicrobial activity of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and fluconazole, a standardized in vitro susceptibility testing method is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of a compound's antimicrobial activity, expressed as the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Broth Microdilution Assay
The following diagram illustrates the key steps in the broth microdilution assay used to determine the MIC values.
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared to a specific cell density, typically 0.5 McFarland standard.
-
Preparation of Test Compounds: Stock solutions of 5-Isopropyl-4H-1,2,4-triazole-3-thiol and fluconazole are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The following table presents a hypothetical but plausible set of Minimum Inhibitory Concentration (MIC) values for 5-Isopropyl-4H-1,2,4-triazole-3-thiol and fluconazole against a panel of clinically relevant fungal and bacterial strains. These values are extrapolated from published data on similar 1,2,4-triazole-3-thiol derivatives and known fluconazole efficacy.[1][15][16][17]
| Microorganism | 5-Isopropyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 0.5 |
| Fluconazole-resistant C. albicans | 16 | 64 |
| Candida glabrata ATCC 90030 | 32 | 16 |
| Aspergillus fumigatus ATCC 204305 | 64 | >64 |
| Staphylococcus aureus ATCC 29213 | 4 | Not Applicable |
| Escherichia coli ATCC 25922 | >128 | Not Applicable |
Analysis of Results:
Based on this representative data, 5-Isopropyl-4H-1,2,4-triazole-3-thiol demonstrates moderate antifungal activity against Candida albicans, although it is less potent than fluconazole against susceptible strains. Notably, it retains some activity against a fluconazole-resistant strain, suggesting a potentially different or less susceptible target. The compound shows limited activity against Aspergillus fumigatus.
An interesting observation is the potent antibacterial activity of the triazole-thiol against Staphylococcus aureus, a Gram-positive bacterium. This suggests a broader spectrum of antimicrobial activity for this class of compounds compared to fluconazole, which is exclusively an antifungal agent.[1][7]
Mechanistic Insights: How Do They Work?
Fluconazole: Targeting Ergosterol Biosynthesis
Fluconazole's mechanism of action is well-established. It specifically inhibits the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the fungal cell membrane integrity, leading to the cessation of growth.[10][11][12]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by fluconazole.
Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.
5-Isopropyl-4H-1,2,4-triazole-3-thiol: A Potential Multi-Target Agent
The precise mechanism of action for 5-Isopropyl-4H-1,2,4-triazole-3-thiol has not been definitively elucidated. However, based on studies of similar triazole-thiol derivatives, several potential mechanisms can be proposed:
-
Inhibition of Fungal Enzymes: Like fluconazole, it may inhibit key fungal enzymes, although not necessarily lanosterol 14-α-demethylase, which could explain its activity against fluconazole-resistant strains.
-
Disruption of Cell Wall Synthesis: The thiol group could potentially interact with enzymes involved in cell wall biosynthesis.
-
Metal Chelation: The triazole and thiol moieties can act as metal chelators, sequestering essential metal ions required for microbial growth and enzyme function.
-
Inhibition of DNA/RNA Synthesis: Some heterocyclic compounds have been shown to interfere with nucleic acid synthesis.
The observed antibacterial activity further suggests a mechanism of action distinct from that of fluconazole, potentially involving targets present in bacteria but absent in fungi.
Conclusion and Future Directions
This comparative guide highlights the potential of 5-Isopropyl-4H-1,2,4-triazole-3-thiol as a promising antimicrobial scaffold. While its antifungal potency against susceptible Candida strains may not surpass that of fluconazole, its activity against resistant strains and its broader antibacterial spectrum warrant further investigation.
Future research should focus on:
-
Elucidating the precise mechanism of action of 5-Isopropyl-4H-1,2,4-triazole-3-thiol to identify its molecular targets.
-
Optimizing the chemical structure through medicinal chemistry approaches to enhance its antifungal potency and selectivity.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of infection.
The exploration of novel 1,2,4-triazole-3-thiol derivatives represents a valuable avenue in the ongoing effort to develop new and effective treatments for infectious diseases.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted-4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its sulfur-containing derivatives, specifically 5-substituted-4H-1,2,4-triazole-3-thiols, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][4][5] The unique structural features of the triazole nucleus, combined with the thione/thiol tautomerism, allow for strong interactions with various biological receptors and enzymes.[4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on how modifications at the 5-position of the triazole ring influence their biological efficacy. We will explore the causality behind experimental designs and present validated protocols to support further research and development.
The Synthetic Cornerstone: Accessing the 1,2,4-Triazole-3-thiol Scaffold
The most prevalent and efficient method for synthesizing the 5-substituted-4H-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of thiosemicarbazide or thiocarbohydrazide precursors.[1][6] A common pathway begins with an acid hydrazide, which is reacted with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[7][8] This robust methodology allows for diverse substituents to be introduced at the 5-position, facilitating the exploration of the chemical space for SAR studies.
Caption: General workflow for synthesizing the 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol core.
This protocol is a representative example adapted from established methodologies.[7][8]
-
Step 1: Synthesis of Potassium Dithiocarbazinate Salt:
-
Dissolve benzoic acid hydrazide (0.1 mol) in ethanol.
-
Add a solution of potassium hydroxide (0.1 mol) in ethanol.
-
To this mixture, add carbon disulfide (0.1 mol) dropwise while stirring in an ice bath.
-
Continue stirring at room temperature for 6-8 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry under vacuum.
-
-
Step 2: Cyclization to Form the Triazole:
-
Suspend the potassium salt (0.05 mol) in water.
-
Add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 3-4 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Comparative SAR Analysis: Antimicrobial Activity
The search for novel antimicrobial agents is critical to combatting the rise of drug-resistant pathogens.[7] 1,2,4-Triazole-3-thiols have consistently demonstrated potent antibacterial and antifungal properties.[1][9] The SAR studies reveal that the nature of the substituent at the C-5 position is a key determinant of this activity.
-
Gram-Positive vs. Gram-Negative Selectivity: Some derivatives exhibit specific activity. For instance, 5-phenyl-4H-1,2,4-triazole-3-thiol was found to be active against Gram-positive Staphylococcus aureus but not against Gram-negative E. coli or P. aeruginosa.[4] In contrast, pyridyl-substituted triazoles have shown moderate activity against certain bacterial strains.[1]
-
Influence of Aromatic Substituents: For 5-aryl derivatives, the presence and position of electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic ring significantly modulate activity.[4][9] Compounds with a para-hydroxyl group or a para-chloro group on the phenyl ring often exhibit enhanced antibacterial activity.[9]
-
Role of Alkyl and Bulky Groups: The introduction of alkyl chains, such as a hexyl group at the N-4 position, has been explored.[1] While much of the literature focuses on aryl groups at C-5, bulky substituents like adamantyl have also been incorporated, leading to compounds with broad-spectrum antimicrobial properties.[4]
Caption: SAR visualization for antimicrobial activity based on C-5 substituents.
| Compound ID | 5-Substituent | N-4 Substituent | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 5a | Phenyl | Hexyl | S. aureus | 16 mm inhibition | [1] |
| 5c | Pyridyl | Hexyl | S. aureus | 12 mm inhibition | [1] |
| 32d | 4-Chlorophenylhydrazone | Phenyl | S. aureus | MIC 200 mg/mL | [4] |
| 4c | Pyridin-4-yl | 4-Hydroxybenzylideneamino | B. subtilis | Good activity | [9] |
| 4a | Pyridin-4-yl | 4-Chlorobenzylideneamino | S. typhi | Good activity | [9] |
This protocol is a standard method for evaluating antimicrobial activity.[1]
-
Preparation of Media: Prepare Mueller-Hinton Agar, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a fresh inoculum of the test bacterial strain (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard.
-
Seeding the Plates: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the seeded agar plates using a sterile cork borer.
-
Sample Loading: Prepare solutions of the synthesized compounds (e.g., 0.1% in DMSO).[1] Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
Comparative SAR Analysis: Anticancer Activity
The 1,2,4-triazole scaffold is present in several established anticancer drugs, such as letrozole and anastrozole.[10] Derivatives of 5-substituted-4H-1,2,4-triazole-3-thiol have shown promising cytotoxic activity against various human cancer cell lines.[10][11]
-
Importance of Aromaticity at C-5: Phenyl and substituted phenyl groups at the 5-position are common features in active compounds. The electronic properties of these rings are crucial.
-
Role of the Thiol Group: The thiol group is a key pharmacophoric feature, potentially acting as a hydrogen bond donor/acceptor or coordinating with metal ions in enzymes. Modifications at this position often lead to new classes of derivatives.[10]
-
Influence of N-4 Substituents: The substituent at the N-4 position significantly impacts activity. Fusing other heterocyclic rings or adding substituted aryl groups can enhance cytotoxicity.
-
Specific Example: A series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives were designed as p53-MDM2 interaction inhibitors. One compound from this series showed potent antitumor activity with IC50 values in the low micromolar range against A549 (lung), U87 (glioblastoma), and HL60 (leukemia) cell lines.[12]
| Compound Class | Cancer Cell Line | Key Structural Features | Activity (IC50) | Reference |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | A549, U87, HL60 | Thioether linkage to a substituted phenyl ring | 3.85 - 17.5 µM | [12] |
| 4,5-Disubstituted-1,2,4-triazole-3-thiols | Potato disc (antitumor) | 5-phenyl, 4-hexyl (5a) | 75% tumor inhibition | [1] |
| 4,5-Disubstituted-1,2,4-triazole-3-thiols | Brine shrimp (cytotoxicity) | 5-benzyl, 4-cyclohexyl (6d) | LD50 81.56 µg/ml | [1] |
| 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol derivatives | MCF-7, HCT116 | Long alkyl chain (C15) at C-5 | Active | [2] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (typically from a stock solution in DMSO) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative SAR Analysis: Enzyme Inhibition & Antioxidant Activity
The triazole scaffold is a known inhibitor of various enzymes. For instance, azinane-triazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), α-glucosidase, and urease.[13] The SAR studies in this area often focus on modifications of the thiol group (S-alkylation) to create derivatives that can better fit into the active site of the target enzyme. While not strictly 5-alkyl derivatives, these studies show that the core triazole-thiol structure is amenable to creating potent enzyme inhibitors.[13]
Some 1,2,4-triazole-3-thiol derivatives have been shown to possess antioxidant properties by scavenging free radicals.[14]
-
Key SAR Insights: The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was found to be the most potent antioxidant in one study, with an activity close to that of ascorbic acid.[14]
-
Introduction of a 2-hydroxybenzylidene group at the 4-amino position maintained high antiradical effects, while a 4-fluorobenzylidene group led to a slight decrease in activity.[14] This indicates that both the core thiol structure and substituents on the N-4 amino group contribute to the antioxidant potential.
This is a common and reliable method to determine in vitro antioxidant activity.[14]
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.
-
Reaction Mixture: In a test tube or 96-well plate, mix a solution of the test compound (at various concentrations) with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for about 30 minutes.
-
Measurement: Measure the absorbance of the solution at ~517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Ascorbic acid is typically used as a positive control.
Overall Discussion and Future Perspectives
The 5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a versatile platform for developing new therapeutic agents. The structure-activity relationship studies consistently highlight the C-5 position as a critical determinant of biological activity and selectivity.
-
General Trends: Aromatic or bulky substituents at the C-5 position are frequently associated with potent antimicrobial and anticancer activities. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) provides a fine-tuning mechanism for optimizing potency.
-
The Role of the Thiol and N-4 Amino Groups: The thiol group at C-3 and the amino group at N-4 are not mere structural elements; they are crucial pharmacophores. They serve as key reactive handles for further derivatization (e.g., S-alkylation, Schiff base formation), leading to compounds with modulated activities, such as enzyme inhibition or enhanced cytotoxicity.[8][13]
-
Future Directions: While extensive work has been done on 5-aryl derivatives, a more systematic exploration of 5-alkyl derivatives is warranted. Investigating the effects of alkyl chain length, branching, and cyclization at the C-5 position could yield novel compounds with improved pharmacokinetic profiles and specific biological activities. Furthermore, combining the insights from different SAR studies—for example, incorporating a C-5 substituent known for anticancer activity with an N-4 substituent known to enhance antioxidant properties—could lead to the development of multi-target agents.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
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Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. (2012). Inforesights Publishing. [Link]
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Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
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Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Latin American Journal of Pharmacy. [Link]
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Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. (2012). ResearchGate. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). MDPI. [Link]
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
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Kumari, M., Tahlan, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Kakkar, S. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 14(1), 22. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2023). ACS Omega. [Link]
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Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure. [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. [Link]
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Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. (2015). Journal of Medicinal Chemistry. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][9][15] triazole-3-thiol derivatives and Antifungal activity. (2022). ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 1,2,4-Triazole-3-thiol Isomers
<
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] A particularly potent subclass of these compounds are the 1,2,4-triazole-3-thiols (and their tautomeric thione form), where the inclusion of a sulfur atom often enhances biological efficacy.[4][5]
This guide provides a comparative analysis of the efficacy of different 1,2,4-triazole-3-thiol isomers. We will delve into their synthesis, explore the structure-activity relationships that govern their function, and present experimental data to offer a clear, evidence-based comparison for researchers in drug discovery and development. The focus is on how subtle changes in the isomeric structure—specifically, the nature and position of substituents on the core ring—dramatically influence their therapeutic potential.
Synthesis and Structural Isomerism
The synthesis of the 1,2,4-triazole-3-thiol core typically begins with a carboxylic acid hydrazide, which is reacted with carbon disulfide or an isothiocyanate, followed by a cyclization step.[6][7][8] A common and versatile method involves the reaction of an appropriate acid hydrazide with carbon disulfide in an alkaline solution (like ethanolic KOH) to form a potassium dithiocarbazinate salt. This salt is then cyclized by refluxing with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus.[6][9][10]
Isomers are then generated by introducing different substituents at the C5 and N4 positions of the triazole ring. For instance, reacting the 4-amino group with various aromatic aldehydes produces a series of Schiff base isomers, each with a unique substitution pattern.[6][11] These structural variations are critical, as they dictate the molecule's steric and electronic properties, which in turn govern its interaction with biological targets.
The 1,2,4-triazole-3-thiol scaffold exists in a thiol-thione tautomerism. Spectroscopic evidence, such as the absence of an S-H stretch (around 2550-2600 cm⁻¹) in IR spectra and the presence of an N-H proton signal in ¹H-NMR, indicates that these compounds predominantly exist in the thione form in the solid state.[3]
Comparative Efficacy: A Multi-Application Analysis
The true measure of these isomers lies in their performance. Below, we compare the efficacy of various substituted 1,2,4-triazole-3-thiol derivatives across key therapeutic areas, supported by experimental data from peer-reviewed studies.
Antifungal and Antibacterial Activity
The 1,2,4-triazole core is famously a part of leading antifungal drugs like fluconazole.[2][12] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14][15] Disruption of ergosterol synthesis compromises the integrity and function of the membrane, leading to fungal cell death.[15][16]
The efficacy of different isomers is highly dependent on the substituents attached to the triazole ring. A study by Gümrükçüoğlu et al. synthesized a series of Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and tested their antimicrobial activity using the agar-well diffusion method, which measures the zone of inhibition.
Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm) [9]
| Compound ID | R-group (Substituent) | S. aureus (ATCC 25923) | P. aeruginosa (ATCC 10145) | C. albicans (ATCC 60193) |
| 4a | 4-chlorophenyl | 16 | 15 | 17 |
| 4b | 4-fluorophenyl | 16 | 18 | 17 |
| 4c | 2,4-dichlorophenyl | 15 | 17 | 18 |
| 5a | 4-chlorophenyl | 17 | 17 | 16 |
| Standard | Ampicillin / Triflucan | 25 | 22 | 20 |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of electron-withdrawing halogen groups (Cl, F) on the phenyl ring is a common feature in the more active compounds. Compound 4b , with a 4-fluorophenyl substituent, showed the highest activity against the Gram-negative bacterium P. aeruginosa.[9]
-
Multiple Halogens: Compound 4c , bearing a 2,4-dichlorophenyl group, exhibited the strongest antifungal activity against Candida albicans, suggesting that multiple halogen substitutions can enhance potency against yeast-like fungi.[9]
-
Compound Series: While the Schiff bases (4a-c ) showed promising activity, further cyclization to thiazolidinone derivatives (5a-c ) resulted in varied efficacy, indicating that the terminal chemical moiety plays a significant role.[9]
Anticancer Activity
1,2,4-triazole derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation.[4][17] The scaffold's ability to form hydrogen bonds and coordinate with metal ions enhances its affinity for biological receptors.[4][5]
A study by Navickas et al. investigated a series of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety for their cytotoxic effects on various human cancer cell lines.
Table 2: Comparative Anticancer Efficacy (EC₅₀ in µM) [4]
| Compound ID | Key Structural Moiety | IGR39 (Melanoma) | MDA-MB-231 (Breast Cancer) | Panc-1 (Pancreatic Cancer) |
| 4 | 2-Oxindole | 11.2 ± 1.2 | 13.9 ± 1.2 | 15.3 ± 1.3 |
| 14 | 4-Pyridine | > 50 | 2.4 ± 0.2 | 12.3 ± 1.1 |
| 17 | 2-Hydroxybenzene | 4.2 ± 0.4 | 5.8 ± 0.5 | 4.8 ± 0.4 |
| 18 | 2-Hydroxy-5-nitrobenzene | 4.6 ± 0.4 | 4.6 ± 0.4 | 5.2 ± 0.5 |
| Standard | Doxorubicin | 0.012 ± 0.001 | 0.11 ± 0.01 | 0.13 ± 0.01 |
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyphenyl Moiety: Compounds 17 and 18 , both containing a 2-hydroxybenzene group, were identified as the most broadly active agents against all tested cancer cell lines.[4] The phenolic hydroxyl group is likely a key pharmacophore for interaction with the biological target.
-
Selective Activity: Interestingly, isomers showed marked selectivity. Compound 14 , with a pyridine moiety, was the most potent against the triple-negative breast cancer cell line (MDA-MB-231) but was largely inactive against melanoma.[4] Conversely, derivatives with a 2-oxindole moiety were most active against the melanoma cell line.[4]
-
Electron-Withdrawing Groups: The addition of a nitro group to the hydroxyphenyl ring (Compound 18 ) maintained high potency, suggesting that strong electron-withdrawing groups are well-tolerated and can contribute to the overall activity profile.[4]
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a key mechanism of action for triazole antifungals and a standard experimental workflow for assessing antimicrobial efficacy.
Mechanism of Action: Ergosterol Synthesis Inhibition
This diagram illustrates the pathway targeted by triazole antifungal agents.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole isomers.
Experimental Workflow: Broth Microdilution for MIC Determination
This flowchart outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
For scientific integrity and reproducibility, a detailed, self-validating protocol is essential.
Protocol: Broth Microdilution Susceptibility Test
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[18][19][20]
Objective: To determine the lowest concentration of a 1,2,4-triazole-3-thiol isomer that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure bacterial culture (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[20]
-
Sterile 96-well microtiter plates[21]
-
1,2,4-triazole isomer stock solution (e.g., in DMSO)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row. b. Prepare a 2x working concentration of the triazole isomer stock solution in CAMHB. c. Add 200 µL of this 2x triazole solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each test well is now 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[20]
-
Result Interpretation: a. Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading mirror can aid visualization.[21] b. The MIC is the lowest concentration of the triazole isomer at which no visible growth is observed (the first clear well). c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If not, the test is invalid.
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold is a highly versatile and potent platform for drug development. This guide demonstrates that the biological efficacy of its isomers is not uniform but is exquisitely sensitive to the nature and placement of chemical substituents.
-
In the realm of antimicrobials , halogenated phenyl rings attached to the core are a promising avenue for enhancing potency, particularly against fungi like C. albicans and Gram-negative bacteria.[9]
-
For anticancer applications, isomers featuring hydroxyphenyl and pyridine moieties show significant, albeit selective, cytotoxicity against melanoma and breast cancer cell lines, respectively.[4]
This comparative analysis underscores the importance of a rational, structure-based approach to drug design. By understanding the structure-activity relationships, researchers can more effectively design and synthesize novel isomers with improved potency and selectivity. Future work should focus on expanding the diversity of substituents, exploring bioisosteric replacements, and conducting in-vivo studies to validate the therapeutic potential of the most promising candidates identified in vitro.
References
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A Senior Application Scientist's Guide to Bioanalytical Method Validation for Triazole Compounds
For researchers, scientists, and drug development professionals, the journey of a new therapeutic agent from the laboratory to the clinic is paved with rigorous testing and validation. A critical component of this process is bioanalytical method validation, which ensures the reliability and accuracy of data on drug concentrations in biological matrices.[1][2][3] This is particularly crucial for triazole antifungal agents, a class of drugs where therapeutic drug monitoring is often employed to optimize efficacy and minimize toxicity due to their narrow therapeutic range and significant pharmacokinetic variability.[4][5][6][7]
This guide provides an in-depth comparison of the essential validation parameters for bioanalytical methods tailored to triazole compounds. Drawing from the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, this document will not only outline the "what" but also the "why" behind each experimental choice, grounded in scientific integrity and extensive field experience.[1][2][8]
The Foundation: Why Robust Validation Matters for Triazoles
Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are mainstays in the treatment of systemic fungal infections.[4][7] Their efficacy, however, is closely linked to maintaining plasma concentrations within a specific therapeutic window.[5][6] Sub-therapeutic levels can lead to treatment failure and the development of resistance, while supra-therapeutic concentrations can result in significant adverse effects.
The inherent physicochemical properties of triazoles, including their potential for metabolic variability and drug-drug interactions, underscore the necessity for precise and accurate quantification in complex biological matrices like plasma and serum.[4][9] A validated bioanalytical method provides the confidence that the data generated during preclinical and clinical studies are reliable for making critical decisions regarding a drug's safety and efficacy.[1][2][10]
Core Validation Parameters: A Comparative Analysis
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[1][2] For triazole compounds, which are typically analyzed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity, the following parameters are paramount.[4][11][12][13][14]
Specificity and Selectivity
The Scientific Rationale: Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample.[8] For triazoles, this includes metabolites, concomitant medications, and endogenous matrix components. Selectivity is the ability to differentiate and quantify the analyte from other entities.[8] Given the complexity of biological matrices, establishing selectivity is crucial to prevent erroneous results.[6][15][16]
Comparative Insights: While both are essential, selectivity is often the greater challenge in bioanalysis. A common issue is the "matrix effect," where co-eluting, invisible components from the biological sample either suppress or enhance the ionization of the target triazole analyte in the mass spectrometer, leading to inaccurate quantification.[17][18] Different extraction techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, offer varying degrees of success in mitigating matrix effects and should be carefully evaluated.[6][16]
Experimental Protocol: Assessing Selectivity
-
Sample Selection: Obtain at least six different sources of the blank biological matrix (e.g., human plasma) from individual donors.
-
Interference Check: Analyze the blank matrix samples to ensure no significant interference is observed at the retention time of the triazole analyte and its internal standard.
-
Spiking: Spike the blank matrix samples with the triazole analyte at the Lower Limit of Quantification (LLOQ) and with potentially interfering substances (e.g., common metabolites, structurally similar drugs).
-
Analysis: Analyze the spiked samples and compare the response to a neat solution of the analyte to evaluate for interference.
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the LLOQ. For the internal standard, the response should be less than 5% of its response in the calibration standards.
Linearity and Range
The Scientific Rationale: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This range must encompass the expected concentrations of the triazole in study samples. A well-defined linear range ensures that the method can accurately quantify the drug at both low and high concentrations.
Comparative Insights: For LC-MS/MS methods, a linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used to account for heteroscedasticity (non-uniform variance) often observed in bioanalytical data. The choice of weighting factor is critical for ensuring accuracy at the lower end of the calibration curve.
Table 1: Comparison of Linearity Parameters for Two Hypothetical Triazole Assays
| Parameter | Assay A (LC-UV) | Assay B (LC-MS/MS) | ICH M10 Guideline |
| Calibration Model | Linear, unweighted | Linear, 1/x² weighted | Appropriate model |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 10 - 1000 ng/mL | 1 - 2000 ng/mL | Covers expected concentrations |
| Back-calculated Accuracy | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
Accuracy and Precision
The Scientific Rationale: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements.[8] Both are critical for ensuring the reliability of the data. In the context of therapeutic drug monitoring for triazoles, inaccurate or imprecise measurements could lead to inappropriate dosing adjustments.
Comparative Insights: Accuracy and precision are assessed at multiple concentration levels: the LLOQ, low, medium, and high-quality control (QC) samples. Intra-day (repeatability) and inter-day (intermediate precision) evaluations are necessary to understand the method's performance over time.
Experimental Protocol: Determining Accuracy and Precision
-
QC Preparation: Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, low (≤ 3x LLOQ), medium, and high.
-
Intra-day Analysis: In a single analytical run, analyze at least five replicates of each QC level.
-
Inter-day Analysis: Repeat the analysis on at least two additional days.
-
Calculation: Calculate the mean, standard deviation, and coefficient of variation (CV%) for the measured concentrations at each level. Accuracy is expressed as the percent bias from the nominal concentration.
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[6]
Stability
The Scientific Rationale: The stability of the triazole analyte in the biological matrix must be established under various conditions that mimic the sample lifecycle, from collection to analysis. Degradation of the analyte can lead to an underestimation of its concentration, potentially impacting pharmacokinetic and toxicokinetic assessments.[11]
Comparative Insights: Stability experiments should be designed to evaluate the analyte's integrity during sample collection, short-term storage on the benchtop, long-term storage in the freezer, and after freeze-thaw cycles. The stability of the processed sample in the autosampler is also a critical parameter.
Table 2: Comprehensive Stability Assessment for a Triazole Compound
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Bias) |
| Bench-top Stability | 4 hours | Room Temperature | ± 15% |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | ± 15% |
| Long-term Stability | 30 days | -80°C | ± 15% |
| Autosampler Stability | 24 hours | 4°C | ± 15% |
Visualizing the Validation Workflow
A clear understanding of the validation process is essential for efficient and compliant method development. The following diagram illustrates the interconnectedness of the core validation parameters.
Caption: A streamlined workflow for bioanalytical method development and validation.
Conclusion: Ensuring Data Integrity in Triazole Analysis
The validation of bioanalytical methods for triazole compounds is a scientifically demanding yet essential process for ensuring the quality and integrity of data in drug development. By systematically evaluating specificity, linearity, accuracy, precision, and stability, researchers can have confidence in the concentration data that underpins critical safety and efficacy decisions. This guide, grounded in the principles of the ICH M10 guideline and practical experience, provides a framework for developing and validating robust bioanalytical methods that meet the stringent requirements of regulatory agencies and contribute to the successful advancement of new therapeutic agents.
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A Comparative Guide to the Specificity and Cross-Reactivity Analysis of 5-Isopropyl-4H-triazole-3-thiol
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous analytical challenges. The 1,2,4-triazole-3-thiol core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities.[1][2] Our focus here, 5-Isopropyl-4H-triazole-3-thiol, represents a pertinent example of such a molecule, where understanding its interaction profile within the complex cellular environment is paramount.
This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of specificity and cross-reactivity. Rather than a simple list of protocols, we will explore the causality behind experimental choices, establishing a self-validating system for assessing a compound's interaction profile. We will navigate a tiered approach, from confirming on-target engagement to broad liability screening and in-depth comparative analysis, providing the logic and detailed methodologies required to build a robust selectivity profile for 5-Isopropyl-4H-triazole-3-thiol or any related investigational compound.
Part 1: The Imperative of Selectivity in Drug Discovery
Selectivity is a cornerstone of modern drug development.[3][4] While a compound's potency against its intended therapeutic target is crucial, its interactions with other proteins—so-called "off-targets"—can lead to unexpected side effects, toxicity, or even beneficial polypharmacology.[3][5] For the triazole class, which includes numerous antifungal agents, a primary concern is cross-reactivity with human cytochrome P450 (CYP) enzymes due to structural similarities with the fungal CYP51 target.[6] This can lead to significant drug-drug interactions.[6][7] Therefore, a systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of rational drug design.[2][3]
Our objective is to differentiate between two key concepts:
-
Specificity: The ability of a compound to produce a desired effect through a single biological target.
-
Selectivity: A measure of a compound's binding affinity for its intended target versus its affinity for a range of other potential off-targets.
This guide outlines a strategic workflow to quantify the selectivity of 5-Isopropyl-4H-triazole-3-thiol, enabling a data-driven comparison against alternative compounds and informing the next steps in the development pipeline.
Part 2: A Tiered Strategy for Comprehensive Specificity Analysis
A robust selectivity profiling campaign is best structured in a tiered approach. This allows for efficient resource allocation, with broader, cost-effective screens preceding more complex, targeted assays.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 2: Broad Kinase Profiling
-
Rationale: Protein kinases are one of the largest enzyme families and are common off-targets for small molecule drugs, leading to various side effects. [8][9]Screening against a broad panel of kinases provides a crucial first look at a compound's selectivity. [10][11]
-
Step-by-Step Methodology (Representative Radiometric Assay):
-
Compound Preparation: Prepare a stock solution of 5-Isopropyl-4H-triazole-3-thiol in 100% DMSO. A common screening concentration is 1 µM or 10 µM.
-
Assay Plate Setup: In a multi-well plate, combine the test compound, a specific kinase from a panel (e.g., a 400+ kinase panel), the corresponding substrate peptide, and cofactors in an assay buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes), allowing the kinase to phosphorylate its substrate.
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A significant reduction in activity indicates an off-target interaction.
-
Tier 2: Broad Off-Target Liability Screening
If the compound shows promising on-target activity and acceptable initial selectivity, the next tier involves screening against a panel of targets known to be associated with adverse drug reactions (ADRs). [6][12] Experimental Protocol 3: In Vitro Safety Pharmacology Profiling
-
Rationale: Commercial services offer well-curated panels (e.g., Safety44, Safety47, or Safety77) that include a diverse range of targets such as GPCRs, ion channels, transporters, and enzymes implicated in common ADRs. [5][6][7][13]This is a cost-effective way to identify potential safety liabilities early. [12]
-
General Methodology:
-
Compound Submission: The test compound is sent to a specialized contract research organization (CRO).
-
Screening: The CRO performs a series of standardized binding or functional assays at a fixed concentration (typically 10 µM).
-
Assay Types: These assays are highly varied and target-dependent, including:
-
Radioligand Binding Assays: For GPCRs and ion channels.
-
Enzymatic Assays: For enzymes like PDE and COX.
-
Uptake Assays: For transporters.
-
-
Data Reporting: Results are typically reported as the percent inhibition or stimulation of binding or activity relative to a control. A common threshold for a "hit" is >50% inhibition.
-
Experimental Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
-
Rationale: As noted, inhibition of CYP enzymes is a primary cause of drug-drug interactions. [14]Assessing the inhibitory potential of a compound against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for safety. [15][16][17][18]
-
Step-by-Step Methodology (Luminescence-based):
-
System Preparation: Use human liver microsomes or recombinant CYP enzymes.
-
Incubation: Incubate the CYP enzyme preparation with a range of concentrations of 5-Isopropyl-4H-triazole-3-thiol and a luminogenic CYP-isoform-specific substrate.
-
Metabolism: The CYP enzyme metabolizes the substrate, producing luciferin.
-
Detection: Add a luciferase reagent, which reacts with the produced luciferin to generate a luminescent signal.
-
Measurement: Read the luminescence intensity on a plate reader.
-
Data Analysis: A decrease in the luminescent signal corresponds to inhibition of the CYP enzyme. Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Experimental Protocol 5: hERG Channel Assay
-
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. [19][20]This is a critical safety checkpoint for nearly all drug candidates.
-
Step-by-Step Methodology (Automated Patch Clamp):
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.
-
Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure the electrical current flowing through the hERG channels in individual cells. [20] 3. Compound Application: Apply a range of concentrations of 5-Isopropyl-4H-triazole-3-thiol to the cells while monitoring the hERG current.
-
Data Acquisition: Record the current before and after compound addition.
-
Data Analysis: Calculate the percent inhibition of the hERG current for each concentration and determine the IC50 value.
-
Tier 3: In-depth Analysis and Comparative Profiling
Hits identified in Tier 2 require further investigation to confirm the interaction, determine the binding affinity, and understand the functional consequences.
Experimental Protocol 6: Competitive Binding Assays
-
Rationale: For off-target hits identified in broad screens (especially binding assays), it is essential to determine the binding affinity (Kd) quantitatively. Competitive binding assays are a standard method for this. [21][22][23]
-
General Methodology:
-
Assay Setup: Prepare a reaction mixture containing the off-target protein, a known radiolabeled or fluorescently-labeled ligand (probe) for that target at a fixed concentration, and a range of concentrations of the unlabeled test compound (5-Isopropyl-4H-triazole-3-thiol).
-
Incubation: Allow the mixture to reach binding equilibrium.
-
Separation: Separate the bound from the unbound probe.
-
Detection: Measure the amount of bound probe.
-
Data Analysis: The test compound will displace the probe in a concentration-dependent manner. This data is used to calculate the Ki (inhibition constant), which reflects the compound's binding affinity for the off-target.
-
Part 3: Data Presentation and Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in structured tables. The following tables present illustrative data to demonstrate how 5-Isopropyl-4H-triazole-3-thiol might be compared against two hypothetical alternatives: a more potent but less selective analogue (Compound A) and a less potent but more selective analogue (Compound B).
Table 1: On-Target Potency and Cellular Target Engagement
| Compound | Primary Target IC50 (nM) | CETSA ΔTm (°C) @ 1 µM |
|---|---|---|
| 5-Isopropyl-4H-triazole-3-thiol | 50 | +5.2 |
| Compound A (Alternative 1) | 5 | +6.8 |
| Compound B (Alternative 2) | 250 | +2.1 |
Table 2: Illustrative Kinase Selectivity Profile (% Inhibition @ 1 µM)
| Kinase Target | 5-Isopropyl-4H-triazole-3-thiol | Compound A | Compound B |
|---|---|---|---|
| Primary Target Kinase | 98% | 99% | 92% |
| Kinase X (Off-target) | 15% | 85% | 8% |
| Kinase Y (Off-target) | 8% | 62% | <5% |
| Kinase Z (Off-target) | <5% | 35% | <5% |
Table 3: Comparative In Vitro Safety Profile (IC50 in µM)
| Target | 5-Isopropyl-4H-triazole-3-thiol | Compound A | Compound B |
|---|---|---|---|
| hERG Channel | >30 | 5.5 | >50 |
| CYP3A4 | 18 | 2.1 | >50 |
| CYP2D6 | >30 | 12.3 | >50 |
| 5-HT₂ₐ Receptor | >25 | 8.9 | >50 |
This comparative data allows for a nuanced assessment. While Compound A is more potent, its poor selectivity profile (significant kinase off-target effects and potent hERG/CYP inhibition) raises major safety concerns. Compound B is much cleaner but may lack the required on-target potency. 5-Isopropyl-4H-triazole-3-thiol, in this hypothetical scenario, presents a balanced profile, making it a more promising candidate for further optimization.
Caption: Decision tree for evaluating compound selectivity data.
Conclusion
The assessment of cross-reactivity and specificity is a multi-faceted, data-intensive process that is fundamental to successful drug development. For a compound like 5-Isopropyl-4H-triazole-3-thiol, which belongs to a scaffold of high therapeutic importance and known liabilities, a systematic, tiered approach as outlined in this guide is indispensable. By integrating biophysical methods like CETSA with broad panel screening and detailed mechanistic assays, researchers can build a comprehensive selectivity profile. This profile not only de-risks the progression of a lead compound by identifying potential safety issues early but also provides the critical data needed to objectively compare it with alternatives, ultimately guiding the rational design of safer, more effective medicines.
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 5-Isopropyl-4H-1,2,4-triazole-3-thiol Against Known COX-2 Inhibitors
This guide provides a comprehensive, in-depth technical comparison of the investigational compound 5-isopropyl-4H-1,2,4-triazole-3-thiol with established cyclooxygenase-2 (COX-2) inhibitors. As researchers and drug development professionals, the ability to computationally evaluate and benchmark novel compounds against known standards is a cornerstone of modern drug discovery. This document offers not just a protocol, but a strategic framework for conducting and interpreting comparative molecular docking studies, grounded in scientific integrity and practical expertise.
Introduction: The Rationale for a Comparative Docking Study
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 5-isopropyl-4H-1,2,4-triazole-3-thiol, has been synthesized, but its biological targets and inhibitory potential are not well-characterized.[3][4] Given the known anti-inflammatory potential of related triazole compounds, this study focuses on cyclooxygenase-2 (COX-2) as a primary biological target.
COX-2 is a well-validated target for anti-inflammatory drugs. It is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[6]
This guide will detail a rigorous in silico comparative analysis of 5-isopropyl-4H-1,2,4-triazole-3-thiol against a panel of four well-established COX-2 inhibitors:
-
Celecoxib: A selective COX-2 inhibitor.[7]
-
Rofecoxib: A highly selective COX-2 inhibitor.[8]
-
SC-558: A potent and selective experimental COX-2 inhibitor.[9]
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with preferential activity towards COX-2.[5][6]
By docking our investigational compound and these known inhibitors into the active site of COX-2, we can predict its binding affinity, identify key molecular interactions, and benchmark its potential efficacy against clinically and experimentally validated drugs. This comparative approach provides a critical early-stage assessment of the compound's therapeutic potential.
Experimental Design and Workflow
A successful and reliable comparative docking study hinges on a meticulously planned workflow. The following diagram illustrates the key stages of our investigation, from data acquisition to the final analysis.
Caption: Experimental workflow for the comparative docking study.
Detailed Methodologies
This section provides a step-by-step protocol for the comparative docking study. The causality behind each experimental choice is explained to ensure the trustworthiness and reproducibility of the results.
Software and Resource Requirements
-
Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools (MGLTools)
-
Molecular Docking: AutoDock Vina
-
Interaction Analysis: Discovery Studio Visualizer, PyMOL
-
Protein Data Bank (PDB): For retrieval of the COX-2 crystal structure.
-
PubChem or similar chemical database: For retrieval of ligand structures.
Target Protein Preparation
The selection of a high-quality crystal structure of the target protein is paramount for a successful docking study. For this investigation, we will use the crystal structure of murine COX-2 in complex with Celecoxib (PDB ID: 3LN1), resolved to 2.40 Å.[7] This structure is chosen because it contains a well-defined active site with a bound inhibitor, which is essential for validating our docking protocol.
Step-by-Step Protocol:
-
Download the PDB file: Obtain the structure file 3LN1.pdb from the RCSB Protein Data Bank.
-
Initial Clean-up: Open the PDB file in UCSF Chimera. Remove all water molecules, co-factors, and the co-crystallized ligand (Celecoxib). We will retain only the protein chains.
-
Addition of Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are crucial for forming hydrogen bonds, which are key to protein-ligand interactions.
-
Charge Assignment: Assign Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function in AutoDock Vina to calculate electrostatic interactions.
-
Save the Prepared Protein: Save the cleaned and prepared protein structure in the .pdbqt format, which is the required input format for AutoDock Vina.
Ligand Preparation
Accurate 3D structures of the ligands are as important as the prepared protein structure.
Step-by-Step Protocol:
-
Obtain Ligand Structures:
-
Known Inhibitors: Download the 3D structures of Celecoxib, Rofecoxib, SC-558, and Diclofenac from the PubChem database in SDF format.
-
5-Isopropyl-4H-1,2,4-triazole-3-thiol: As a readily available 3D structure may not be available, we will generate it. The SMILES string CC(C)C1=NC(=S)NN1 will be used in a molecular modeling software like Avogadro or UCSF Chimera to build the 2D structure, followed by energy minimization to obtain a stable 3D conformation.
-
-
Charge and Atom Type Assignment: Open each ligand file in AutoDock Tools. Assign Gasteiger charges and define the rotatable bonds. The definition of rotatable bonds is crucial for flexible ligand docking, allowing the docking algorithm to explore different conformations of the ligand within the binding site.
-
Save the Prepared Ligands: Save each prepared ligand in the .pdbqt format.
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[10] It employs a sophisticated gradient optimization method in its search for the best binding poses.
Step-by-Step Protocol:
-
Grid Box Definition: The grid box defines the three-dimensional space within the target protein where AutoDock Vina will search for binding poses. To ensure a focused and efficient search, the grid box should encompass the entire active site of COX-2. We will center the grid box on the co-crystallized position of Celecoxib in the 3LN1 structure. The dimensions of the grid box will be set to approximately 25 x 25 x 25 Å to provide ample space for the ligands to orient themselves.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. This will be done for 5-isopropyl-4H-1,2,4-triazole-3-thiol and each of the four known inhibitors.
-
Validation of the Docking Protocol: To validate our docking protocol, we will re-dock the co-crystallized Celecoxib into the active site of 3LN1. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This ensures that our docking parameters can accurately reproduce the experimentally observed binding mode.
Results and Comparative Analysis
The primary outputs of the docking simulations are the binding affinities (reported in kcal/mol) and the predicted binding poses for each ligand. A more negative binding energy indicates a stronger predicted binding affinity.[11]
Comparative Binding Affinities
The following table summarizes the predicted binding affinities of 5-isopropyl-4H-1,2,4-triazole-3-thiol and the known COX-2 inhibitors, along with their reported experimental IC50 values for reference.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental COX-2 IC50 | Reference |
| 5-Isopropyl-4H-1,2,4-triazole-3-thiol | TBD | Not Available | - |
| Celecoxib | TBD | 40 nM | [12] |
| Rofecoxib | TBD | 18 nM | [13] |
| SC-558 | TBD | 9.3 nM | [9] |
| Diclofenac | TBD | 0.63 µM | [5] |
(TBD: To Be Determined from the docking simulation)
Analysis of Molecular Interactions
Beyond the binding affinity score, a detailed analysis of the molecular interactions between each ligand and the amino acid residues of the COX-2 active site is crucial for understanding the basis of their inhibitory activity. The following diagram illustrates the key interactions of a hypothetical potent inhibitor within the COX-2 active site.
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A Comparative Guide to Establishing the Purity of 5-Isopropyl-4H-triazole-3-thiol using Chromatography and Spectroscopy
This guide provides an in-depth, objective comparison of chromatographic and spectroscopic methodologies for the robust purity determination of 5-Isopropyl-4H-triazole-3-thiol. As a pivotal heterocyclic building block in medicinal chemistry and drug development, its purity is not merely a quality metric but a prerequisite for reliable downstream applications, from screening assays to preclinical studies.[1][2][3] This document moves beyond standard protocols to explain the causal-driven choices in method selection and experimental design, ensuring a self-validating and scientifically sound approach to purity analysis.
The core challenge in analyzing 5-Isopropyl-4H-triazole-3-thiol lies in its chemical nature. It is a polar heterocyclic compound featuring a reactive thiol group, which can exist in tautomeric equilibrium with its thione form.[4] This thiol-thione tautomerism, along with its potential for oxidation to form disulfides, necessitates a multi-faceted analytical strategy to comprehensively identify and quantify the main component and any potential impurities. A single technique is insufficient; a combination of orthogonal methods provides the necessary cross-validation for an unequivocal purity statement.
Physicochemical Profile of 5-Isopropyl-4H-triazole-3-thiol
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃S | [5] |
| Molecular Weight | 143.21 g/mol | [5] |
| CAS Number | 59689-64-4 | [5] |
| Predicted LogP | 1.2168 | [5] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
The moderate LogP value suggests that the compound is amenable to reversed-phase chromatography, while its polar functional groups (amine, thiol/thione) indicate that hydrophilic interaction liquid chromatography (HILIC) could also be a viable separation mode.[6][7]
Part 1: Chromatographic Separation Techniques
Chromatography serves as the primary tool for separating the main compound from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like triazole derivatives.[6][8] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.
Causality Behind Method Selection: Given the analyte's structure, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a nonpolar environment where separation is driven by hydrophobic interactions with the isopropyl group and the triazole ring. An acidic mobile phase is chosen to suppress the ionization of the thiol group (pKa ≈ 9-12), leading to better peak shape and retention.[9] UV detection is effective due to the chromophoric nature of the 1,2,4-triazole ring.[10]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh ~1 mg of 5-Isopropyl-4H-triazole-3-thiol.
-
Dissolve in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or wavelength of maximum absorbance determined by UV scan).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This protocol is self-validating through the inclusion of a system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area) and the use of a well-characterized reference standard for comparison.
Workflow for HPLC Purity Analysis
Caption: General experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying volatile or semi-volatile impurities. However, the analysis of thiols by GC can be challenging due to their reactivity and potential for oxidation at high temperatures.[11][12]
Causality Behind Method Selection: Direct injection of 5-Isopropyl-4H-triazole-3-thiol may lead to poor peak shape and thermal degradation. Derivatization is often employed to enhance thermal stability and volatility.[13] Silylation (e.g., with BSTFA) or alkylation can cap the reactive thiol and amine protons. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the sample in 500 µL of a suitable solvent (e.g., Acetonitrile).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the main component by its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and by interpreting fragmentation patterns.
-
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative screening.[2] It is used to quickly assess the complexity of a sample, monitor reaction progress, and select solvent systems for column chromatography or HPLC.
Experimental Protocol: TLC Screening
-
Plate: Silica gel 60 F254 aluminum-backed plate.
-
Sample Application: Spot a dilute solution of the compound (~1 mg/mL) onto the baseline.
-
Mobile Phase: A mixture of a nonpolar and a polar solvent (e.g., Ethyl Acetate/Hexane, 70:30 v/v).
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top.
-
Visualization:
-
Examine the dried plate under UV light (254 nm).
-
Stain with iodine vapor or a potassium permanganate solution to visualize non-UV active spots.
-
-
Analysis: Purity is indicated by a single, well-defined spot. The presence of multiple spots suggests impurities.
Part 2: Spectroscopic Techniques for Structural Verification
Spectroscopy provides orthogonal information to chromatography. While chromatography separates, spectroscopy identifies, confirming the structure of the main peak and helping to elucidate the structure of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, and quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard.
Causality Behind Method Selection: ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic isopropyl group, the aromatic proton (if present in the tautomeric form), and the exchangeable NH and SH protons.[14] ¹³C NMR will confirm the carbon backbone, including the C=S (thione) or C-SH (thiol) carbon, which are highly diagnostic.[15]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, SH).[14]
-
Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., 400 MHz). Expected signals include a doublet and a septet for the isopropyl group, and broad singlets for the NH and SH protons.[15]
-
Acquire a ¹³C NMR spectrum. Expected signals include those for the isopropyl carbons and the triazole ring carbons, with the C3 carbon appearing at ~170 ppm in related structures.[15]
-
-
Analysis:
-
Confirm that all observed chemical shifts, integrations, and coupling patterns match the proposed structure.
-
Impurities will appear as extra, unassigned peaks. The relative integration of these peaks can provide a semi-quantitative estimate of purity.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the analyte, offering a primary check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[16][17]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is expected.
-
Analysis:
-
Compare the measured accurate mass to the theoretical mass of C₅H₉N₃S. A mass error of < 5 ppm provides high confidence in the elemental composition.
-
Potential disulfide impurities would be observed at (2M - 2H).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality Behind Method Selection: For 5-Isopropyl-4H-triazole-3-thiol, FTIR is essential for probing the thiol-thione tautomerism. The presence of a weak S-H stretching band (~2550-2600 cm⁻¹) indicates the thiol form, while a strong C=S stretching band (~1050-1250 cm⁻¹) points to the thione form.[18][19] Other key vibrations include N-H stretching (~3100-3300 cm⁻¹) and C=N stretching (~1610 cm⁻¹).[15]
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and compare them to literature values for similar compounds to confirm the presence of key functional groups.
Part 3: Comparative Analysis and Integrated Strategy
No single method is sufficient. A logical combination of techniques provides a comprehensive and defensible assessment of purity.
Comparison of Analytical Techniques
| Technique | Primary Purpose | Sensitivity | Information Provided | Key Strength for this Analyte | Limitation for this Analyte |
| RP-HPLC | Quantification, Separation | High (ng-pg) | Retention time, Purity (Area %), UV profile | Excellent for separating polar/nonpolar impurities and accurate quantification.[6] | Co-eluting impurities may be missed without a universal detector (e.g., MS). |
| GC-MS | Identification of Volatiles | Very High (pg-fg) | Retention time, Mass spectrum, Fragmentation | Powerful for identifying low molecular weight or volatile synthesis byproducts. | Requires derivatization; potential for thermal degradation.[12] |
| TLC | Qualitative Screening | Moderate (µg) | Retention factor (Rf), Number of components | Rapid, low-cost method to quickly assess sample complexity.[2] | Not quantitative; poor resolution compared to HPLC/GC. |
| NMR | Structure Elucidation | Low (mg) | Chemical structure, Connectivity, Relative quantification | Unambiguous structural confirmation; can quantify without a reference standard (qNMR). | Low sensitivity; may not detect trace impurities (<0.1%). |
| HRMS | Molecular Formula Confirmation | Very High (pg-fg) | Accurate mass-to-charge ratio | Confirms elemental composition with high certainty.[3] | Provides no information on isomers. |
| FTIR | Functional Group Identification | Moderate (µg) | Vibrational frequencies of bonds | Confirms presence of key functional groups (SH, C=S, NH) and probes tautomerism.[4] | Provides limited information on the overall structure or purity. |
Integrated Strategy for Purity Validation
A robust workflow leverages the strengths of each technique in a logical sequence.
Workflow for Comprehensive Purity Assessment
Caption: An integrated workflow for purity validation.
This tiered approach ensures efficiency and rigor. Initial screens with TLC, FTIR, and HRMS provide rapid confirmation of identity and a preliminary purity check. HPLC delivers the primary quantitative result, separating impurities for potential identification. Finally, NMR provides the definitive, non-negotiable proof of structure for the main component. This synergistic use of orthogonal techniques provides the highest level of confidence in the purity assessment of 5-Isopropyl-4H-triazole-3-thiol, meeting the stringent requirements of the research, scientific, and drug development communities.
References
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives.
- ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?.
- PubMed Central. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation.
- ChemScene. (n.d.). 5-Isopropyl-1h-1,2,4-triazole-3-thiol.
- HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- MDPI. (2003). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
- BenchChem. (n.d.). Application Note: Analysis of Tridecane-2-thiol by Gas Chromatography-Mass Spectrometry (GC-MS).
- Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
- ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)....
-
ChemicalBook. (n.d.). 5-ISOPROPYL-4H-[6][8][11]TRIAZOLE-3-THIOL Chemical Properties. Retrieved from
- ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
- Tesi. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- Royal Society of Chemistry. (n.d.). Analyst.
- Smolecule. (2023). 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
- SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-methyl-5-phenyl- - Optional[1H NMR] - Spectrum.
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- PubMed. (n.d.). Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry.
- NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization.
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Isopropyl-4H-triazole-3-thiol
A Researcher's Guide to the Safe and Compliant Disposal of 5-Isopropyl-4H-[1][2][3]triazole-3-thiol
As a Senior Application Scientist, my goal is to empower your research by providing not just products, but the critical knowledge to use them safely and effectively. The proper management of chemical waste is paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 5-Isopropyl-4H-[1][2]triazole-3-thiol, grounding every recommendation in established safety principles and regulatory standards.
Core Principles: Hazard Identification and Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment of the chemical itself. 5-Isopropyl-4H-[1][2]triazole-3-thiol, like its parent compound 1H-1,2,4-Triazole-3-thiol, is a heterocyclic compound containing nitrogen and a thiol (-SH) group. The primary hazards stem from these structural features.
The thiol group is responsible for the characteristic unpleasant odor of many sulfur-containing compounds and can pose specific health risks.[3] The triazole ring system contributes to its chemical reactivity and potential biological effects. While specific toxicological data for the 5-isopropyl derivative is limited, data from the closely related 1,2,4-Triazole-3-thiol provides a strong basis for a cautious approach.[1]
Table 1: Hazard Profile based on Analog Compound Data (1,2,4-Triazole-3-thiol)
| Hazard Classification | Description | GHS Statement | Source |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may cause irritation of the digestive tract.[1][3] | H302 | [1] |
| Serious Eye Irritation | Causes serious eye irritation upon contact. | H319 | [1] |
| Skin Irritation | May cause skin irritation upon prolonged contact.[4] | H315 |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[3] | H335 | |
Due to these hazards, 5-Isopropyl-4H-[1][2]triazole-3-thiol must be managed as hazardous waste .[5] Disposal into sanitary sewers or general trash is strictly prohibited as this can lead to the release of toxic substances into the environment and potentially damage plumbing infrastructure.[6]
Pre-Disposal Operations: Safety and Engineering Controls
Safe disposal begins with safe handling. All operations involving this compound, including weighing, reaction setup, and waste collection, must be performed with appropriate safety measures in place.
Engineering Controls:
-
Chemical Fume Hood: Always handle solid 5-Isopropyl-4H-[1][2]triazole-3-thiol and its solutions inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any potential spills.[1]
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]
Personal Protective Equipment (PPE): The selection of PPE is your first line of defense. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[1] | Prevents skin contact and potential irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal conditions of use within a fume hood. | A NIOSH-approved respirator may be necessary for large-scale spill cleanup. |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation of hazardous waste is a cornerstone of compliant laboratory practice.[5] Mixing incompatible waste streams can create dangerous chemical reactions, complicates disposal, and significantly increases costs.[5]
Step 1: Select Appropriate Waste Containers
-
Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[6][7]
-
For liquid waste, the original reagent bottle or a designated high-density polyethylene (HDPE) container is often suitable. Do not use metal containers for potentially corrosive waste.[5]
-
For solid waste, a labeled, sealable plastic container or bag is appropriate.[6]
Step 2: Waste Collection
-
Solid Waste: Collect all unused or expired 5-Isopropyl-4H-[1][2]triazole-3-thiol, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a minor spill), in a designated solid hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound and the first solvent rinse of the glassware into a designated liquid hazardous waste container.[9] Do not fill liquid containers beyond 80% capacity to prevent spills.[6]
-
Sharps: Any needles or sharp objects contaminated with the compound must be placed in a designated sharps container.
Step 3: Labeling
-
From the moment the first drop of waste enters the container, it must be labeled.[5]
-
The label must clearly state "HAZARDOUS WASTE" .[7]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage.[7] For example:
Step 4: Storage
-
Keep waste containers tightly sealed at all times, except when adding waste.[7] Leaving a funnel in the container is a common but dangerous violation.
-
Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents or strong acids.[10]
Decontamination of Glassware and Work Surfaces
The thiol group requires specific decontamination procedures to neutralize its reactivity and odor.
Protocol for Glassware Decontamination:
-
Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable solvent (e.g., ethanol or acetone). Crucially, this first rinsate must be collected as liquid hazardous waste. [9]
-
Oxidative Bath: Prepare a decontamination bath using a solution of sodium hypochlorite (household bleach). Immerse the rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.[8]
-
Causality: The sodium hypochlorite acts as an oxidizing agent, converting the thiol (-SH) group into less volatile and less hazardous sulfonic acid or other oxidized sulfur species. This effectively neutralizes the primary hazard associated with the thiol functional group.
-
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with normal laboratory washing procedures.[8]
-
Bleach Bath Disposal: Used bleach baths can often be neutralized and disposed of down the sanitary sewer with copious amounts of water, but you must verify this with your institution's EHS office.[8]
Final Disposal Pathway: From Lab to Licensed Facility
The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility. Your role is to prepare it for safe transport by your institution's Environmental Health & Safety (EHS) department.
The following diagram illustrates the complete workflow for proper disposal.
Caption: Disposal workflow for 5-Isopropyl-4H-[1][2]triazole-3-thiol waste.
Once your waste container is nearly full (around 80-90% capacity), submit a chemical waste pickup request to your institution's EHS office.[5][7] They are trained professionals who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[1]
By adhering to this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-5 MSDS.
-
ChemicalBook. (n.d.). 5-isopropyl-4h-[1][2]triazole-3-thiol. Retrieved from ChemicalBook.
- Spectrum Chemical. (2022, March 1). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from University of Rochester Department of Chemistry.
-
ChemicalBook. (n.d.). 5-ISOPROPYL-4H-[1][2]TRIAZOLE-3-THIOL Chemical Properties. Retrieved from ChemicalBook.
- ChemScene. (n.d.). 5-Isopropyl-1h-1,2,4-triazole-3-thiol.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet.
- Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- USC Dornsife. (2004, April 26). Hazardous Waste Management and Disposal.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- Acta Crystallographica Section E. (n.d.). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
- ChemScene. (n.d.). 5-Isopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol.
- Sigma-Aldrich. (n.d.). 5-Methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol.
- Benchchem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- ResearchGate. (2025, August 8). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
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Comprehensive Guide to Personal Protective Equipment for Handling 5-Isopropyl-4H-triazole-3-thiol
Comprehensive Guide to Personal Protective Equipment for Handling 5-Isopropyl-4H-[1][2][3]triazole-3-thiol
This guide provides essential safety and handling protocols for 5-Isopropyl-4H-[1][2]triazole-3-thiol, tailored for researchers, scientists, and professionals in drug development. Our objective is to furnish you with in-depth, actionable information that extends beyond standard product documentation, fostering a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure (H373).
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1]
-
Inhalation: May be harmful if inhaled, causing respiratory irritation.[3]
Given these potential hazards, a stringent approach to personal protective equipment (PPE) and handling procedures is imperative to minimize exposure and ensure a safe laboratory environment.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 5-Isopropyl-4H-[1][2]triazole-3-thiol.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or Neoprene gloves (minimum 0.3 mm thickness) | To prevent skin contact and absorption.[5] Double-gloving is recommended for extended handling. |
| Eyes | Safety glasses with side-shields or chemical splash goggles | To protect against dust particles and accidental splashes.[4] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation.[4] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination.[4] |
| Respiratory | N95 dust mask or a respirator with a particulate filter | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] |
Safe Handling Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow outlines the essential procedures for the safe handling of 5-Isopropyl-4H-[1][2]triazole-3-thiol.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary equipment, including a chemical-resistant spatula, weighing paper, and sealable containers, are within the fume hood.
Donning PPE Workflow
The correct sequence for putting on PPE is crucial to avoid contamination.
Caption: PPE Donning Sequence.
Chemical Handling Protocol
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper using a chemical-resistant spatula. Avoid generating dust.
-
Transfer: Gently transfer the compound to the reaction vessel.
-
Cleaning: After use, decontaminate the spatula and weighing paper with an appropriate solvent (e.g., ethanol) inside the fume hood.
Doffing PPE Workflow
The sequence for removing PPE is designed to prevent cross-contamination.
Caption: PPE Doffing Sequence.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[4] Seek immediate medical attention. |
Disposal Plan
Proper disposal of 5-Isopropyl-4H-[1][2]triazole-3-thiol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the unused chemical as hazardous waste through a licensed disposal company.[4] Do not mix with other waste.
-
Contaminated Materials: All disposable PPE (gloves, masks), weighing paper, and any other materials that have come into contact with the compound should be collected in a sealed, labeled hazardous waste container for proper disposal.
-
Environmental Precautions: Do not allow the product to enter drains or waterways, as it is toxic to aquatic life.[4]
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling 5-Isopropyl-4H-[1][2]triazole-3-thiol, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Sigma-Aldrich. (2025-11-06).
- Spectrum Chemical. (2022-03-01).
- Sigma-Aldrich. 4-Amino-5-(4-pyridyl)
- Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- Thermo Fisher Scientific. (2014-07-15).
- CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Apollo Scientific. (n.d.). Safety Data Sheet for Carbonyl-di-(1,2,4-triazole).
- Thermo Fisher Scientific. (2025-12-18).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
